ETHYL 5-AMINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE
Beschreibung
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Eigenschaften
IUPAC Name |
ethyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O2/c1-2-15-6(14)3-4(7(8,9)10)12-13-5(3)11/h2H2,1H3,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGMGWHHXKCSPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80699956 | |
| Record name | Ethyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80699956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133922-58-4 | |
| Record name | Ethyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80699956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of ETHYL 5-AMINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE
An In-depth Technical Guide to the
Abstract
This guide provides a comprehensive technical overview of the synthesis of Ethyl 5-Amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Pyrazole scaffolds, particularly those functionalized with trifluoromethyl and amino groups, are prevalent in a wide array of pharmacologically active compounds, valued for their metabolic stability and unique binding properties.[1][2] This document details the predominant and most efficient synthetic route, rooted in the classical Knorr pyrazole synthesis, involving the cyclocondensation of a specialized β-enamino ester with hydrazine.[1] We will explore the underlying reaction mechanism, provide a field-proven experimental protocol, discuss key process parameters, and present expected analytical data for product characterization. The content is structured to provide researchers, chemists, and drug development professionals with both the theoretical foundation and practical insights required for the successful synthesis of this valuable intermediate.
Introduction: The Significance of Trifluoromethyl-Pyrazoles
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The incorporation of a trifluoromethyl (CF₃) group is a widely employed strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. The strong carbon-fluorine bond resists metabolic degradation, while the electron-withdrawing nature of the CF₃ group can significantly modulate the acidity and basicity of nearby functional groups, influencing pharmacokinetic and pharmacodynamic profiles.
This compound combines these features, presenting a versatile platform for further chemical elaboration. The amino group at the C5 position and the ethyl carboxylate at C4 provide orthogonal handles for derivatization, enabling its use in the construction of complex molecular architectures and combinatorial libraries for drug discovery programs.
Core Synthetic Strategy: Retrosynthesis and Mechanism
The most direct and widely adopted strategy for constructing the target pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative.[1][4][5]
Retrosynthetic Analysis
A retrosynthetic disconnection of the target molecule reveals the two primary synthons: hydrazine and a suitable trifluoromethylated 1,3-dicarbonyl equivalent. The key starting material is Ethyl (ethoxymethylene)-4,4,4-trifluoroacetoacetate, which serves as a pre-functionalized and highly reactive electrophile.
dot
Caption: Retrosynthetic approach for the target pyrazole.
Reaction Mechanism
The reaction proceeds through a well-established addition-elimination and cyclization pathway. The use of an ethoxymethylene-protected β-ketoester is a strategic choice that directs the regioselectivity of the reaction, ensuring the formation of the desired 5-amino isomer.
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Nucleophilic Attack (Addition): The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine onto the electron-deficient β-carbon of the enamine system. This is the rate-determining step and is often facilitated by a protic solvent or a mild acid catalyst.
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Elimination: The resulting tetrahedral intermediate rapidly eliminates ethanol to form a hydrazone intermediate.
-
Intramolecular Cyclization: The terminal amino group of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the electrophilic carbonyl carbon of the ester group.
-
Dehydration/Aromatization: The cyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic pyrazole ring.
dot
Caption: General mechanism for pyrazole synthesis.
Detailed Experimental Protocol
This protocol describes a reliable and scalable method for the synthesis of the title compound.
Materials and Equipment
| Reagent | M.W. ( g/mol ) | Moles (mol) | Equivalents | Amount (g/mL) |
| Ethyl (ethoxymethylene)-4,4,4-trifluoroacetoacetate | 240.18 | 0.10 | 1.0 | 24.0 g |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 0.11 | 1.1 | 5.5 mL |
| Ethanol (Absolute) | - | - | - | 200 mL |
| Glacial Acetic Acid | - | catalytic | - | ~0.5 mL |
Equipment: 500 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, dropping funnel, standard glassware for work-up, Büchner funnel, and vacuum filtration setup.
Experimental Workflow
dot
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
-
Reaction Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Reagent Charging: To the flask, add Ethyl (ethoxymethylene)-4,4,4-trifluoroacetoacetate (24.0 g, 0.10 mol) and absolute ethanol (200 mL). Stir the mixture at room temperature until the starting material is fully dissolved.
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Hydrazine Addition: Add hydrazine hydrate (5.5 mL, ~0.11 mol) to the dropping funnel. Add the hydrazine dropwise to the stirred ethanol solution over a period of 15-20 minutes. An initial exothermic reaction may be observed.
-
Reaction: After the addition is complete, add a few drops of glacial acetic acid (~0.5 mL) as a catalyst.[1] Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 2-4 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The reaction is complete when the starting ketoester spot has been fully consumed.
-
Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate will begin to form. To maximize precipitation, cool the flask in an ice-water bath for 30-60 minutes.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol or an ethanol/water mixture to remove any soluble impurities.
-
Drying: Dry the resulting white to off-white crystalline solid under vacuum at 40-50 °C to a constant weight.
Data Presentation and Characterization
The synthesized compound should be characterized to confirm its identity and purity.
Expected Results
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Yield | 85-95% |
| Melting Point | ~150-155 °C (Varies with purity) |
| Molecular Formula | C₇H₈F₃N₃O₂ |
| Molecular Weight | 223.16 g/mol |
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆):
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δ 1.25 (t, 3H, -CH₂CH ₃)
-
δ 4.15 (q, 2H, -CH ₂CH₃)
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δ 6.5-7.0 (br s, 2H, -NH ₂)
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δ 12.0-12.5 (br s, 1H, pyrazole NH )
-
-
¹⁹F NMR (376 MHz, DMSO-d₆):
-
δ -61 to -62 (s, 3F, -CF ₃)
-
-
IR (KBr, cm⁻¹):
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3450-3300 (N-H stretching, amino group)
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3200-3100 (N-H stretching, pyrazole ring)
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1680-1660 (C=O stretching, ester)
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1250-1100 (C-F stretching, trifluoromethyl)
-
-
Mass Spectrometry (ESI+):
-
m/z = 224.1 [M+H]⁺
-
Process Optimization and Scientific Insights
-
Causality of Reagent Stoichiometry: Using a slight excess (1.1 equivalents) of hydrazine hydrate ensures the complete consumption of the more expensive ketoester starting material.
-
Role of the Catalyst: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a weak acid like glacial acetic acid protonates the carbonyl of the intermediate, increasing its electrophilicity and accelerating the rate of the intramolecular cyclization step.[1]
-
Solvent Choice: Ethanol is an ideal solvent as it readily dissolves the reactants, has a suitable boiling point for the reaction temperature, and its protic nature can help facilitate the proton transfer steps in the mechanism.
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Regioselectivity Explained: The starting material, Ethyl (ethoxymethylene)-4,4,4-trifluoroacetoacetate, dictates the final regiochemistry. The initial nucleophilic attack by hydrazine occurs at the β-position of the double bond, displacing the ethoxy group. The subsequent cyclization involves the free amino group of the hydrazine moiety attacking the ester carbonyl, unequivocally leading to the 5-amino pyrazole isomer.
Safety Precautions
-
Hydrazine Hydrate: This substance is toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Trifluoroacetyl Compounds: Can release HF upon decomposition. Handle with care.
-
Solvents: Ethanol is flammable. Ensure no open flames or spark sources are present during heating and reflux.
Conclusion
The synthesis of this compound via the cyclocondensation of Ethyl (ethoxymethylene)-4,4,4-trifluoroacetoacetate and hydrazine hydrate is a robust, high-yielding, and highly regioselective process. This method provides reliable access to a key heterocyclic intermediate that is indispensable for the development of novel pharmaceuticals and agrochemicals. The detailed protocol and mechanistic insights provided in this guide serve as a valuable resource for scientists engaged in synthetic and medicinal chemistry.
References
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Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. (2016). Organic Letters. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2021). Molecules. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. [Link]
-
Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (2012). Saudi Pharmaceutical Journal. [Link]
-
A Direct and General Synthesis of 5-Substituted 3-Trifluoromethyl-1,2,4-triazoles via the Three-component Condensation Reaction of Ethyl Trifluoroacetate, Hydrazine and Amidines. (1998). Journal of Chemical Research, Synopses. [Link]
-
Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Detrifluoroacetylation of 2-ethoxymethylene derivative of ethyl 4,4,4-trifluoroacetoacetate. (2021). ResearchGate. [Link]
-
Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. (2017). International Journal of Organic Chemistry. [Link]
-
Current status of pyrazole and its biological activities. (2015). Journal of Pharmacy & Bioallied Sciences. [Link]
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Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate | C7H7F3N2O2. PubChem. [Link]
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Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2013). Journal of Chemical and Pharmaceutical Research. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 5-Amino-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and handling of Ethyl 5-Amino-3-(Trifluoromethyl)-1H-pyrazole-4-carboxylate. This molecule is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. Its pyrazole core constitutes a "privileged scaffold," found in numerous approved therapeutic agents.[1] The strategic incorporation of an amino group, an ethyl ester, and a trifluoromethyl moiety provides multiple points for synthetic modification and modulates the molecule's biological and physical properties. This document is intended for researchers, scientists, and drug development professionals, offering both established data from analogous compounds and detailed protocols for empirical validation.
Introduction: A Privileged Scaffold in Modern Drug Discovery
The 1H-pyrazole nucleus is a cornerstone of medicinal chemistry, featured in blockbuster drugs ranging from anti-inflammatory agents like celecoxib to treatments for erectile dysfunction like sildenafil.[1] Its prevalence stems from its ability to act as a stable, aromatic scaffold that can be readily functionalized to engage with a wide array of biological targets. The specific molecule of interest, this compound, is a potent building block for the synthesis of more complex bioactive molecules.[2]
The substituents on this pyrazole core are not arbitrary; they are deliberately chosen to impart specific, advantageous properties:
-
5-Amino Group: Acts as a crucial hydrogen bond donor, enabling strong interactions with target proteins. It also serves as a key nucleophilic handle for subsequent synthetic transformations.
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3-Trifluoromethyl Group: This moiety is a bioisostere for a methyl group but with profoundly different electronic properties. The strong electron-withdrawing nature of the CF₃ group can significantly alter the acidity of the pyrazole N-H. Furthermore, it often enhances metabolic stability by blocking sites of oxidative metabolism and can improve membrane permeability and binding affinity.
-
4-Carboxylate Group: The ethyl ester provides a site for modification, for example, through hydrolysis to the corresponding carboxylic acid or amidation to generate diverse libraries of compounds. It can also function as a prodrug moiety, improving the pharmacokinetic profile of a potential therapeutic.
This guide will systematically detail the known and predicted properties of this compound, providing the necessary protocols for its characterization and safe handling.
Core Physicochemical & Structural Properties
Precise experimental data for this specific molecule is not widely published. Therefore, this section presents a combination of calculated values and data extrapolated from closely related structural analogs. This approach provides a robust baseline for laboratory work.
| Property | Value / Expected Value | Method / Source |
| IUPAC Name | This compound | --- |
| CAS Number | 133922-58-4 | Chemical Registry[3] |
| Molecular Formula | C₇H₈F₃N₃O₂ | --- |
| Molecular Weight | 239.15 g/mol | Calculated |
| Appearance | White to off-white solid | Expected, based on analogs[4] |
| Melting Point | Not experimentally determined. Expected >100 °C. | Based on analogs like Ethyl 3-aminopyrazole-4-carboxylate (105-107 °C) |
| Solubility | Low aqueous solubility at neutral pH is expected. | Based on analog Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate (13.4 µg/mL at pH 7.4)[5] |
| logP (Lipophilicity) | ~1.4 (Predicted) | Based on computational models for Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate[5] |
Analytical Characterization: Protocols and Expected Results
The following sections provide detailed protocols for the structural confirmation and purity assessment of the title compound. The expected spectral features are based on fundamental chemical principles and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
Experimental Protocol:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly resolve N-H protons.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
Expected Spectral Features:
-
¹H NMR (in DMSO-d₆):
-
Ethyl Ester Protons: A triplet at ~1.3 ppm (3H, -CH₃) and a quartet at ~4.2 ppm (2H, -CH₂-).
-
Amino Protons: A broad singlet at ~6.5-7.5 ppm (2H, -NH₂). The chemical shift can vary with concentration and temperature.
-
Pyrazole N-H Proton: A broad singlet at ~12-13 ppm (1H, N-H). This downfield shift is characteristic of pyrazole N-H protons.
-
-
¹³C NMR (in DMSO-d₆):
-
Ethyl Ester Carbons: Signals at ~14 ppm (-CH₃) and ~60 ppm (-CH₂-).
-
Ester Carbonyl: A signal around 165 ppm (C=O).
-
Pyrazole Ring Carbons: Three distinct signals. The carbon bearing the CF₃ group (C3) will appear as a quartet due to ¹JCF coupling. The other two carbons (C4 and C5) will have shifts influenced by their respective substituents.
-
Trifluoromethyl Carbon: A quartet signal with a large coupling constant (¹JCF > 250 Hz) typically found around 120 ppm.
-
-
¹⁹F NMR:
-
A sharp singlet is expected in the range of -60 to -65 ppm, which is characteristic of a CF₃ group attached to an aromatic ring.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Experimental Protocol:
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid sample onto the crystal and apply pressure using the anvil.
-
Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
Expected Absorption Bands:
-
N-H Stretching: Two distinct sharp peaks in the 3450-3300 cm⁻¹ region, characteristic of a primary amine (-NH₂).
-
C-H Stretching: Peaks just below 3000 cm⁻¹ corresponding to the ethyl group.
-
C=O Stretching: A strong, sharp absorption band around 1700-1720 cm⁻¹, indicative of the ester carbonyl group.
-
N-H Bending: A band in the 1650-1580 cm⁻¹ region.
-
C-F Stretching: Multiple strong, characteristic bands in the 1300-1100 cm⁻¹ region, confirming the presence of the trifluoromethyl group.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the compound.
Experimental Protocol:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into an Electrospray Ionization (ESI) source.
-
Acquire the mass spectrum in positive ion mode.
Expected Results:
-
Molecular Ion: A prominent peak at m/z 240.06, corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) should confirm the elemental composition consistent with C₇H₉F₃N₃O₂⁺.
-
Key Fragments: Potential fragmentation pathways include the loss of an ethoxy radical (-OC₂H₅) or ethylene (-C₂H₄) from the ester group.
Determination of Key Physicochemical Parameters
The following workflows outline standard procedures for quantifying properties crucial for drug development.
Aqueous Solubility Determination (Shake-Flask Method)
Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. It ensures that an equilibrium is reached between the solid compound and the solution, providing a highly reliable value. A phosphate-buffered saline (PBS) at pH 7.4 is used to mimic physiological conditions.
Protocol:
-
Add an excess amount of the solid compound to a known volume of PBS (pH 7.4) in a glass vial. The excess solid ensures saturation.
-
Seal the vial and agitate it in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is achieved.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solids.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.
Caption: Workflow for solubility determination via the shake-flask method.
Lipophilicity (logP) Estimation by RP-HPLC
Rationale: Lipophilicity, often expressed as logP, is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A reverse-phase high-performance liquid chromatography (RP-HPLC) method provides a rapid and reliable estimation of logP by correlating the compound's retention time with that of known standards.
Protocol:
-
Prepare a set of standard compounds with known logP values (e.g., a series of alkylbenzenes).
-
Prepare a solution of the test compound in the mobile phase.
-
Perform isocratic elution on a C18 RP-HPLC column. A common mobile phase is a mixture of acetonitrile and water.
-
Inject the standards and the test compound, recording the retention time (t_R) for each.
-
Calculate the capacity factor (k') for each compound: k' = (t_R - t₀) / t₀, where t₀ is the column dead time.
-
Plot log(k') versus the known logP values for the standards. This should yield a linear relationship.
-
Use the linear regression equation to calculate the logP of the test compound from its measured log(k').
Caption: Workflow for estimating logP using an RP-HPLC method.
Proposed Synthetic Pathway
While multiple synthetic routes to substituted pyrazoles exist, a highly convergent and reliable method involves the condensation of a hydrazine with a β-ketoester or its equivalent. For the title compound, a plausible route involves the reaction of ethyl 2-cyano-4,4,4-trifluoro-3-oxobutanoate with hydrazine hydrate. This reaction proceeds via an initial condensation followed by an intramolecular cyclization to form the pyrazole ring.
Caption: Plausible synthetic scheme for the target compound.
Safety and Handling
Based on safety data sheets for structurally similar pyrazole derivatives, this compound should be handled with care.[6][7][8] It is classified as a hazardous chemical and may cause skin, eye, and respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid formation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents, strong bases, and strong reducing agents.[6][8]
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[9]
-
Conclusion
This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery. Its carefully selected functional groups provide a platform for creating diverse chemical libraries with favorable physicochemical and pharmacological properties. While comprehensive experimental data on the parent molecule is sparse, this guide has provided a robust framework based on calculated properties, data from close analogs, and established analytical and safety protocols. This information should empower researchers to confidently synthesize, characterize, and utilize this compound in their research endeavors.
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Stenutz, R. (n.d.). NIST Mass Spectrometry Data for ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. [Link]
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PubChem. (2025). PubChem Compound Summary for CID 142179, ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]
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SpectraBase. (n.d.). ATR-IR Spectrum for Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. [Link]
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PubChem. (2025). PubChem Compound Summary for CID 81472, ethyl 3-amino-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]
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SpectraBase. (n.d.). 13C NMR Spectrum for Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. [Link]
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Ren, X., et al. (2008). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]
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ResearchGate. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. [Link]
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A Technical Guide to the Structural Elucidation of Ethyl 5-Amino-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate
Introduction: The Significance of a Fluorinated Pyrazole Core
In the landscape of modern drug discovery, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the pyrazole ring system is of paramount importance, renowned for its presence in drugs exhibiting a vast spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The subject of this guide, Ethyl 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, is a key building block within this chemical space. The strategic incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a highly valuable intermediate for medicinal chemists.[3]
This document provides a comprehensive, in-depth guide to the definitive structural elucidation of this molecule. We will move beyond a simple listing of techniques to explain the strategic rationale behind the analytical workflow, ensuring that each step logically builds upon the last to construct an unambiguous and validated structural assignment. This guide is intended for researchers, chemists, and drug development professionals who require a robust and reliable methodology for characterizing novel chemical entities.
Part 1: Deconstructing the Molecular Architecture
Before delving into experimental analysis, a foundational understanding of the expected structure is crucial. The molecule is composed of several key functional components, each with distinct spectroscopic signatures:
-
A Pyrazole Heterocycle: A five-membered aromatic ring containing two adjacent nitrogen atoms. A key feature is the N-H proton, which can exist in different tautomeric forms.
-
An Amino Group (-NH₂): Positioned at C5 of the pyrazole ring, this group is a key site for hydrogen bonding and further chemical modification.
-
A Trifluoromethyl Group (-CF₃): A potent electron-withdrawing group at C3, which significantly influences the electronic environment of the pyrazole ring.
-
An Ethyl Carboxylate Group (-COOCH₂CH₃): An ester functionality at C4, comprising a carbonyl group and an ethyl chain.
Caption: Predicted structure of this compound.
Part 2: The Strategic Workflow for Elucidation
Caption: The logical workflow for structural elucidation.
Part 3: Experimental Methodologies and Data Interpretation
Pillar 1: Molecular Formula Confirmation via Mass Spectrometry
Expertise & Experience: The first step is always to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this, providing an exact mass measurement that is unique to a specific molecular formula. This immediately validates the presence of all expected atoms and rules out alternative compositions.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated with a known standard to achieve mass accuracy below 5 ppm.
-
Data Analysis: Identify the peak corresponding to [M+H]⁺ and compare its measured exact mass to the theoretical exact mass calculated for C₇H₈F₃N₃O₂ + H.
Data Presentation: Expected HRMS Results
| Parameter | Value |
| Molecular Formula | C₇H₈F₃N₃O₂ |
| Theoretical Exact Mass [M] | 239.0572 |
| Theoretical m/z [M+H]⁺ | 240.0645 |
| Acceptable Measured m/z | 240.0645 ± 0.0012 (for 5 ppm accuracy) |
This result provides the first piece of concrete evidence, confirming the compound's elemental makeup with high confidence.
Pillar 2: Functional Group Identification via Infrared (IR) Spectroscopy
Expertise & Experience: With the molecular formula confirmed, FTIR spectroscopy is used to rapidly screen for the presence of the key functional groups. Each group (N-H, C=O, C-F) has a characteristic vibrational frequency, providing a unique "fingerprint."
Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and assign them to their corresponding functional groups.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3450 - 3300 | Amino (-NH₂) | N-H Symmetric & Asymmetric Stretch |
| 3200 - 3100 | Pyrazole N-H | N-H Stretch |
| 1710 - 1680 | Ester Carbonyl (C=O) | C=O Stretch |
| 1640 - 1550 | Pyrazole Ring | C=C and C=N Stretches |
| 1250 - 1050 | Trifluoromethyl (-CF₃) | C-F Stretch (strong, broad) |
| 1200 - 1100 | Ester C-O | C-O Stretch |
The observation of these distinct bands provides strong, direct evidence for the presence of the amino, ester, and trifluoromethyl moieties attached to the pyrazole core.
Pillar 3: Mapping the Molecular Skeleton with NMR Spectroscopy
Expertise & Experience: Nuclear Magnetic Resonance (NMR) is the most powerful technique for mapping the precise connectivity of atoms. ¹H NMR reveals the number and environment of protons, while ¹³C NMR details the carbon framework. For a fluorinated compound, ¹⁹F NMR is also highly informative.
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing exchangeable protons like those on the NH and NH₂ groups.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.
-
-
Data Analysis: Integrate the ¹H signals, determine their multiplicities (singlet, triplet, quartet), and assign all peaks based on their chemical shifts and coupling patterns.
Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | ¹H NMR Prediction (δ, ppm) | ¹³C NMR Prediction (δ, ppm) | Rationale |
| -CH₃ (Ethyl) | ~1.2 (triplet, 3H) | ~14 | Standard alkyl region, coupled to -CH₂. |
| -CH₂- (Ethyl) | ~4.2 (quartet, 2H) | ~60 | Deshielded by adjacent ester oxygen, coupled to -CH₃. |
| -NH₂ | ~6.5-7.5 (broad singlet, 2H) | N/A | Exchangeable protons, broad signal. |
| Pyrazole N-H | ~12-14 (very broad, 1H) | N/A | Highly deshielded, exchangeable proton. |
| C4-CO | N/A | ~165 | Typical chemical shift for an ester carbonyl carbon. |
| C5-NH₂ | N/A | ~155 | Attached to nitrogen, deshielded. |
| C3-CF₃ | N/A | ~140 (quartet, J_CF ≈ 35 Hz) | Highly deshielded by -CF₃ group; splits into a quartet due to coupling with the three fluorine atoms. |
| C4 | N/A | ~90 | Shielded carbon within the pyrazole ring. |
| -CF₃ | N/A | ~120 (quartet, J_CF ≈ 270 Hz) | Strong quartet signal characteristic of a -CF₃ group. |
The ¹⁹F NMR would show a single sharp singlet around -60 to -70 ppm, confirming the presence of a single trifluoromethyl environment. This comprehensive NMR data set allows for the complete assembly of the molecular skeleton, confirming the relative positions of all functional groups.
Pillar 4: Unambiguous Proof with Single-Crystal X-Ray Diffraction
Expertise & Experience: While the combination of MS, IR, and NMR provides an almost certain structure, single-crystal X-ray diffraction offers the ultimate, irrefutable proof. It generates a three-dimensional model of the molecule as it exists in the solid state, confirming not only connectivity but also precise bond lengths, bond angles, and intermolecular interactions.
Protocol: X-Ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). A publication on a similar compound, ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, successfully used slow evaporation from a solution.[4]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate the final crystal structure.
-
Data Analysis: Analyze the final structure to confirm the atomic connectivity. Examine intermolecular interactions, such as the hydrogen bonds formed by the amino and pyrazole N-H groups, which often form dimers or chains in the crystal lattice.[5][6]
The resulting crystallographic information file (CIF) is the gold standard for structural reporting in chemical literature and provides undeniable proof of the molecule's identity.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. By following the logical workflow presented—from confirming the molecular formula with HRMS, identifying functional groups with FTIR, mapping the atomic framework with NMR, and finally, obtaining definitive 3D proof with X-ray crystallography—researchers can achieve an unambiguous and robust structural assignment. This validated characterization is the critical first step in unlocking the potential of this valuable scaffold for the development of next-generation therapeutics.
References
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
- Crystal structure of ethyl 3-(trifluoromethyl)
- Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate.
- The crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)
- Ethyl 5-amino-1-methylpyrazole-4-carboxyl
- Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate.
- ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxyl
- Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole.
- Ethyl 5-amino-1H-pyrazole-4-carboxyl
- 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester. PubChem.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate - Optional[
- ethyl 3-amino-1H-pyrazole-4-carboxyl
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
- Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate - Optional[FTIR] - Spectrum. SpectraBase.
- Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.
- Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
- Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
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- 6. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic and Structural Elucidation of Ethyl 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Introduction
Ethyl 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate stands as a significant heterocyclic compound, drawing considerable attention within the realms of medicinal chemistry and drug discovery. The unique structural amalgamation of a pyrazole core, an amino group, an ethyl carboxylate moiety, and a trifluoromethyl substituent bestows upon it a distinct electronic and conformational profile. This guide provides an in-depth exploration of the spectroscopic characteristics of this molecule, offering a foundational understanding for researchers and scientists engaged in its synthesis, characterization, and application. Given the limited availability of direct, published spectroscopic data for this specific molecule, this document synthesizes information from closely related analogs and established principles of spectroscopic interpretation to provide a robust predictive analysis. This approach ensures a scientifically grounded resource for professionals in the field.
Molecular Structure and its Spectroscopic Implications
The structural features of this compound are pivotal in dictating its spectroscopic signatures. The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, forms the core of the molecule. The substituents—an electron-donating amino group at the 5-position, an electron-withdrawing trifluoromethyl group at the 3-position, and an ethyl carboxylate group at the 4-position—profoundly influence the electron distribution within the ring and, consequently, its chemical and physical properties.
Diagram of the Molecular Structure of this compound
Caption: Molecular structure of this compound.
Synthesis and Characterization Workflow
The synthesis of 5-aminopyrazoles typically involves the condensation of a β-ketonitrile or a related precursor with hydrazine.[1][2] For the target molecule, a plausible synthetic route would involve the reaction of ethyl 2-cyano-4,4,4-trifluoro-3-oxobutanoate with hydrazine hydrate. This reaction is expected to proceed via a cyclocondensation mechanism.
Generalized Experimental Protocol for Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2-cyano-4,4,4-trifluoro-3-oxobutanoate in a suitable solvent such as ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.
Diagram of a Generalized Synthesis and Characterization Workflow
Caption: Generalized workflow for the synthesis and characterization of the target compound.
Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide definitive structural information.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the amino group, and the N-H proton of the pyrazole ring.
| Predicted ¹H NMR Data | |
| Chemical Shift (δ, ppm) | Assignment and Multiplicity |
| ~1.3 | Triplet (t), 3H (CH₃ of ethyl group) |
| ~4.3 | Quartet (q), 2H (CH₂ of ethyl group) |
| ~5.5 - 6.5 | Broad singlet (br s), 2H (NH₂ protons) |
| ~12.0 - 13.0 | Broad singlet (br s), 1H (N-H proton of pyrazole) |
Note: The chemical shifts are predictive and based on the analysis of similar structures. The NH and NH₂ protons are exchangeable with D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ, ppm) | Assignment |
| ~14 | CH₃ of ethyl group |
| ~60 | CH₂ of ethyl group |
| ~90 | C4 of pyrazole ring |
| ~122 (quartet, J ≈ 270 Hz) | CF₃ group |
| ~145 (quartet, J ≈ 35 Hz) | C3 of pyrazole ring |
| ~155 | C5 of pyrazole ring |
| ~165 | C=O of ester group |
Note: The carbon attached to the trifluoromethyl group (C3) and the trifluoromethyl carbon itself will appear as quartets due to C-F coupling.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a key indicator of the presence and electronic environment of the trifluoromethyl group. For a CF₃ group on a pyrazole ring, a singlet is expected. The chemical shift can provide insights into the electron-withdrawing nature of the substituent. A predicted chemical shift would be in the range of -60 to -70 ppm, which is characteristic for a CF₃ group attached to an aromatic ring.[1][2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Predicted IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Assignment |
| 3450 - 3200 | N-H stretching vibrations (amino and pyrazole NH) |
| 2980 - 2850 | C-H stretching vibrations (aliphatic) |
| ~1700 | C=O stretching vibration (ester) |
| ~1630 | N-H bending vibration |
| 1300 - 1100 | C-F stretching vibrations (strong) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₇H₈F₃N₃O₂), the expected molecular weight is approximately 239.06 g/mol .
Expected Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): m/z ≈ 239
-
Loss of ethoxy group (-OC₂H₅): m/z ≈ 194
-
Loss of ethyl group (-C₂H₅): m/z ≈ 210
-
Loss of CO₂Et group: m/z ≈ 166
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic properties of this compound. By drawing upon the established principles of spectroscopy and data from analogous structures, we have outlined the expected NMR, IR, and MS characteristics. This information serves as a valuable resource for researchers in the synthesis, identification, and application of this and related compounds. The provided experimental workflow and data interpretation guidelines are intended to facilitate further research and development in the field of heterocyclic chemistry.
References
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PubChem. Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Available from: [Link]
-
PubChem. Ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)-phenyl]-1H-pyrazole-4-carboxylate. Available from: [Link]
-
Kumar, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 446-477. Available from: [Link]
-
Kumar, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. Available from: [Link]
-
PubChem. Ethyl 3-amino-1H-pyrazole-4-carboxylate. Available from: [Link]
-
Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Arabian Journal of Chemistry, 9(S2), S1246-S1252. Available from: [Link]
-
Elgazwy, A.-S. H., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1376. Available from: [Link]
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A Technical Guide to the Biological Activity Screening of Novel Pyrazole Derivatives
Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1][2][3] Its remarkable versatility and ability to interact with a wide array of biological targets have established it as a "privileged scaffold." This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the systematic screening of novel pyrazole derivatives for their potential therapeutic activities. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and explore the molecular pathways often modulated by these promising compounds. The pyrazole moiety is a key feature in several commercially available drugs, including the anti-inflammatory agent celecoxib, demonstrating its clinical significance.[4]
Part 1: Foundational Screening – In Vitro Cytotoxicity Assessment
A critical first step in evaluating any novel compound is to determine its intrinsic cytotoxicity. This foundational screen establishes a therapeutic window and informs the concentration ranges for subsequent, more specific biological assays. A widely adopted and robust method for this is the MTT assay.[5][6][7]
The MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses a cell's metabolic activity, which in most cases, correlates with cell viability.[6][8] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[8]
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of novel pyrazole derivatives against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer)[9][10][11]
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile microplates
-
Novel pyrazole derivatives (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing the various concentrations of the pyrazole derivatives to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubate the plate for another 24-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization buffer to each well to dissolve the purple crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve (percentage of viability vs. compound concentration) and determine the IC50 value using non-linear regression analysis.
-
Data Presentation: In Vitro Cytotoxicity of Pyrazole Derivatives
| Compound ID | Target Cell Line | Incubation Time (h) | IC50 (µM) | Reference Drug (IC50, µM) |
| PZD-001 | MCF-7 | 48 | 15.2 | Doxorubicin (1.2 µM) |
| PZD-002 | MCF-7 | 48 | 8.7 | Doxorubicin (1.2 µM) |
| PZD-003 | HepG2 | 48 | 22.5 | Doxorubicin (2.1 µM) |
| PZD-004 | HepG2 | 48 | 12.1 | Doxorubicin (2.1 µM) |
| PZD-005 | A549 | 48 | 35.0 | Cisplatin (5.5 µM) |
Note: The above data is illustrative. Actual IC50 values will vary depending on the specific pyrazole derivative and cell line. Some pyrazole derivatives have shown potent anticancer activity with IC50 values in the micromolar to nanomolar range.[9][10]
Part 2: Targeted Screening – Elucidating Mechanisms of Action
Following the initial cytotoxicity screening, the next logical step is to investigate the potential mechanisms through which the pyrazole derivatives exert their biological effects. The pyrazole scaffold is a known inhibitor of various enzymes, particularly kinases, which are crucial regulators of cellular processes.[12][13][14]
Kinase Inhibition: A Major Avenue for Pyrazole Derivatives
Protein kinases play a pivotal role in signal transduction pathways that control cell growth, proliferation, and survival.[12] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Pyrazole derivatives have been successfully developed as potent kinase inhibitors.[12][13][14] For instance, they can act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are critical in tumor progression and angiogenesis.[15]
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Signaling Pathway: EGFR/VEGFR-2 Inhibition by Pyrazole Derivatives
Caption: Simplified signaling pathway showing dual inhibition of EGFR and VEGFR-2.
Part 3: Screening for Anti-inflammatory Activity
In Vitro COX Inhibition Assay
Objective: To determine the inhibitory activity and selectivity of novel pyrazole derivatives against COX-1 and COX-2 enzymes.
Principle: This assay measures the peroxidase activity of COX enzymes, which catalyzes the conversion of a chromogenic substrate in the presence of arachidonic acid. The intensity of the colored product is proportional to the enzyme activity.
Experimental Protocol:
-
Reagents: Purified COX-1 and COX-2 enzymes, arachidonic acid, a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), and the test pyrazole derivatives.
-
Procedure:
-
In a 96-well plate, add the enzyme, the test compound at various concentrations, and the chromogenic substrate.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance of the colored product over time using a plate reader.
-
Calculate the rate of reaction for each concentration and determine the IC50 values for both COX-1 and COX-2.
-
-
Data Analysis: The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2, which is often desirable to minimize gastrointestinal side effects associated with COX-1 inhibition.[17]
In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema
Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[18]
Experimental Protocol:
-
Animals: Wistar rats or Swiss albino mice.
-
Procedure:
-
Administer the pyrazole derivative orally or intraperitoneally to the animals.
-
After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[18]
-
A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin or diclofenac.
-
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.
Part 4: Antimicrobial Activity Screening
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[19][20][21][22][23]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of a pyrazole derivative that inhibits the visible growth of a microorganism.
Principle: This method involves challenging the microorganism with a serial dilution of the test compound in a liquid growth medium.
Experimental Protocol:
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).[19]
-
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
In a 96-well microplate, prepare two-fold serial dilutions of the pyrazole derivatives in a suitable broth medium.
-
Inoculate each well with the microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
-
Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Data Presentation: Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| PZD-006 | 16 | 64 | 32 |
| PZD-007 | 8 | 32 | 16 |
| PZD-008 | >128 | >128 | 64 |
| Ciprofloxacin | 1 | 0.5 | NA |
| Fluconazole | NA | NA | 8 |
Note: The above data is illustrative. NA = Not Applicable.
Part 5: Preliminary Safety and Toxicity Assessment
While in vitro cytotoxicity provides initial insights, in vivo toxicity studies are crucial for evaluating the overall safety profile of a lead compound.
Acute Oral Toxicity Study
Objective: To determine the short-term toxicity of a single high dose of a pyrazole derivative.
Principle: This study, often conducted according to OECD guidelines, helps to classify the compound based on its LD50 (lethal dose for 50% of the animals) and identify potential target organs for toxicity.
Experimental Protocol:
-
Animals: Typically rats or mice.
-
Procedure:
-
Administer a single high dose of the pyrazole derivative to a group of animals via oral gavage.
-
Observe the animals for signs of toxicity and mortality over a period of 14 days.
-
At the end of the study, perform a gross necropsy and histopathological examination of major organs.
-
-
Data Analysis: The LD50 value is estimated, and any observed toxicological effects are documented. Some pyrazole derivatives have been reported to have low acute toxicity.[24]
Conclusion: A Roadmap for Pyrazole Derivative Screening
This technical guide provides a structured and scientifically grounded framework for the biological activity screening of novel pyrazole derivatives. By starting with broad cytotoxicity assays and progressing to more specific mechanistic and in vivo studies, researchers can efficiently identify and characterize promising lead compounds. The inherent versatility of the pyrazole scaffold ensures its continued prominence in the quest for new and effective therapeutics. A thorough understanding of the principles and methodologies outlined here is essential for any scientist working in this exciting and impactful field.
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available at: [Link]
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The Versatile Virtuoso: A Technical Guide to Ethyl 5-Amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate in Organic Synthesis
Introduction: Unveiling a Powerhouse Building Block
In the landscape of modern organic synthesis, particularly within the realms of medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. The trifluoromethyl group (CF3), with its unique electronic properties and metabolic stability, often imparts enhanced efficacy and favorable pharmacokinetic profiles to bioactive molecules. At the nexus of this strategy lies Ethyl 5-Amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate , a highly functionalized and versatile building block. This technical guide serves as an in-depth exploration of its synthesis, reactivity, and profound utility in the construction of complex heterocyclic systems, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its application.
This pyrazole derivative is a crystalline solid, and its structure is characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms, substituted with a reactive amino group, an ethyl carboxylate moiety, and a trifluoromethyl group. This unique arrangement of functional groups offers a rich platform for a diverse array of chemical transformations.
| Property | Value |
| Molecular Formula | C₇H₈F₃N₃O₂ |
| Molecular Weight | 239.16 g/mol |
| CAS Number | 151266-23-8 |
| Appearance | Off-white to light yellow powder |
The Art of Synthesis: Crafting the Core Scaffold
The construction of the this compound scaffold is a testament to the elegance of heterocyclic chemistry. While various synthetic routes to substituted pyrazoles exist, a prevalent and efficient method involves the cyclocondensation of a hydrazine with a suitably functionalized three-carbon component.
A common and effective strategy commences with ethyl 4,4,4-trifluoroacetoacetate and ethyl orthoformate. The trifluoroacetoacetate is first reacted with a dehydrating agent, often acetic anhydride, to form an enol ether. This intermediate is then treated with hydrazine hydrate in a suitable solvent, such as ethanol. The reaction proceeds through a nucleophilic attack of the hydrazine on the enol ether, followed by an intramolecular cyclization and subsequent dehydration to yield the desired pyrazole.
Alternatively, a highly efficient one-pot, three-component reaction can be employed. This involves the reaction of ethyl trifluoroacetate, a source of the trifluoromethyl group, with an enamine derived from ethyl acetoacetate and an amine, followed by cyclization with hydrazine. This convergent approach offers advantages in terms of operational simplicity and often leads to high yields of the final product.
Reactivity Landscape: A Hub of Chemical Transformations
The synthetic utility of this compound stems from the distinct reactivity of its constituent functional groups. The interplay between the nucleophilic amino group, the electrophilic ester, and the pyrazole ring itself allows for a wide range of derivatizations.
The primary amino group at the 5-position is a key handle for derivatization. It readily undergoes reactions with various electrophiles, including:
-
Acylation: Reaction with acid chlorides or anhydrides to form the corresponding amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
-
Diazotization: Conversion to a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a range of substituents.
-
Condensation: Reaction with aldehydes and ketones to form Schiff bases, which can be further reduced to secondary amines.
The ethyl carboxylate group at the 4-position can be:
-
Hydrolyzed: Saponification with a base, such as lithium hydroxide, affords the corresponding carboxylic acid. This acid can then be activated and coupled with amines to form amides, a common transformation in drug discovery.
-
Reduced: Treatment with reducing agents like lithium aluminum hydride can reduce the ester to a primary alcohol.
-
Transesterified: Reaction with other alcohols in the presence of an acid or base catalyst can exchange the ethyl group for other alkyl groups.
The pyrazole ring itself can undergo N-alkylation or N-arylation, typically at the N1 position, further expanding the accessible chemical space.
Applications in the Forge of Discovery: Building Biologically Active Molecules
The true value of this compound is realized in its application as a scaffold for the synthesis of complex, biologically active molecules. Its ability to serve as a precursor to fused heterocyclic systems is particularly noteworthy, with pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines being prominent examples.
Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles that exhibit a broad spectrum of biological activities, including kinase inhibition. The synthesis of these compounds from this compound is a well-established and powerful strategy.
The general approach involves the condensation of the aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. For instance, reaction with a β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst like polyphosphoric acid (PPA) or under thermal conditions, leads to the formation of the pyrazolo[1,5-a]pyrimidine core. The reaction proceeds via an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration.
Experimental Protocol: Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine Derivative
-
To a solution of this compound (1.0 eq) in a suitable high-boiling solvent such as diphenyl ether, add the desired β-diketone or β-ketoester (1.1 eq). The choice of solvent is critical to reach the required reaction temperature for efficient cyclization.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq), to the reaction mixture. The acid catalyzes the initial condensation and subsequent cyclization.
-
Heat the reaction mixture to reflux (typically 180-220 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a non-polar solvent like hexane to precipitate the product.
-
Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure pyrazolo[1,5-a]pyrimidine derivative.
A Technical Guide to the Reactivity and Chemical Transformations of Aminopyrazole Carboxylates
Introduction: The Versatile Aminopyrazole Carboxylate Scaffold
Aminopyrazole carboxylates are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2] Their rigid pyrazole core, coupled with the nucleophilic amino group and the synthetically versatile carboxylate moiety, provides a privileged scaffold for the development of a wide array of therapeutic agents.[3][4] These compounds have been successfully incorporated into molecules exhibiting a broad spectrum of biological activities, including kinase inhibition, anticancer, and anti-inflammatory properties.[2][5]
This technical guide offers an in-depth exploration of the core reactivity and key chemical transformations of aminopyrazole carboxylates. It is designed for researchers, scientists, and drug development professionals, providing not just protocols, but also the underlying mechanistic rationale to empower informed experimental design. We will delve into the nuanced reactivity of this scaffold, focusing on transformations that are fundamental to its derivatization and application in modern drug discovery programs.
Core Reactivity: A Tale of Three Nucleophiles
The chemical behavior of aminopyrazole carboxylates is primarily dictated by the interplay of three nucleophilic centers: the exocyclic amino group, the endocyclic pyrazole nitrogens (N1 and N2), and to a lesser extent, the C4 carbon. The relative reactivity of these sites is influenced by steric hindrance, electronic effects of substituents, and the reaction conditions employed. Understanding this intricate balance is paramount for achieving desired regioselectivity in synthetic transformations.
The exocyclic amino group is generally the most nucleophilic site, readily participating in reactions with a variety of electrophiles.[6] However, the endocyclic "pyrrole-like" N1 and "pyridine-like" N2 nitrogens also exhibit nucleophilicity, particularly after deprotonation.[2] This can lead to competing N-alkylation or N-acylation reactions, a common challenge in the derivatization of this scaffold. The carboxylate group, typically an ester, serves as a valuable handle for further functionalization, including amide bond formation or reduction.
Key Chemical Transformations
N-Alkylation: Navigating Regioselectivity
N-alkylation is a cornerstone transformation for modifying the physicochemical properties and biological activity of aminopyrazole carboxylates. The primary challenge lies in controlling the site of alkylation between the two ring nitrogens (N1 and N2).[7]
Causality Behind Experimental Choices: The regiochemical outcome of N-alkylation is a delicate balance of several factors:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[7] For many 3-amino- and 5-aminopyrazole carboxylates, the N1 position is more accessible.
-
Base: The choice of base can significantly influence the regioselectivity. Weaker bases like potassium carbonate often favor N1-alkylation, while stronger bases such as sodium hydride can lead to a mixture of isomers or favor the thermodynamically more stable product.[7]
-
Solvent: Polar aprotic solvents like DMF or DMSO are commonly used to facilitate the reaction.[7]
-
Electrophile: The nature of the alkylating agent (e.g., primary vs. secondary halide) can also impact the regioselectivity due to steric demands.
Experimental Protocol: Base-Mediated N-Alkylation of Methyl 3-amino-1H-pyrazole-4-carboxylate [7]
-
To a stirred solution of methyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N1- and N2-alkylated regioisomers.
Data Presentation: Regioselectivity in N-Alkylation
| Alkylating Agent | Base | Solvent | N1:N2 Ratio (Typical) |
| Methyl Iodide | K₂CO₃ | DMF | >95:5 |
| Benzyl Bromide | K₂CO₃ | DMF | >90:10 |
| Isopropyl Bromide | NaH | THF | 60:40 |
Mandatory Visualization: N-Alkylation Workflow
Caption: General experimental workflow for the base-mediated N-alkylation of aminopyrazole carboxylates.
Acylation: Targeting the Exocyclic Amino Group
Acylation of the exocyclic amino group is a common strategy to introduce diverse functionalities and modulate the electronic properties of the aminopyrazole scaffold. This reaction is generally highly chemoselective for the amino group over the ring nitrogens due to its higher nucleophilicity.[8]
Causality Behind Experimental Choices:
-
Acylating Agent: A variety of acylating agents can be employed, including acid chlorides, anhydrides, and carboxylic acids activated with coupling reagents (e.g., HATU, EDC). The choice depends on the desired reactivity and the stability of the starting materials.
-
Base: A non-nucleophilic base, such as triethylamine or pyridine, is typically used to scavenge the acid byproduct.
-
Solvent: Aprotic solvents like dichloromethane (DCM), THF, or DMF are suitable for this transformation.
Experimental Protocol: Acylation with an Acid Chloride
-
Dissolve the aminopyrazole carboxylate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (0.2 M) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acid chloride (e.g., benzoyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by recrystallization or column chromatography.
Diazotization and Azo Coupling: Formation of Chromophoric Systems
The primary amino group of aminopyrazole carboxylates can undergo diazotization to form a diazonium salt, a versatile intermediate for further transformations.[9][10] These diazonium salts can be coupled with electron-rich aromatic compounds to generate azo dyes or can be used in Sandmeyer-type reactions to introduce a variety of substituents.
Causality Behind Experimental Choices:
-
Diazotizing Agent: Sodium nitrite in the presence of a strong acid (e.g., HCl, H₂SO₄) is the standard reagent for generating the diazonium salt in situ.[11]
-
Temperature: The reaction must be carried out at low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.[12]
-
Coupling Partner: For azo coupling, an electron-rich aromatic or heteroaromatic compound (e.g., phenol, aniline, or another heterocyclic system) is required.[12]
Experimental Protocol: Diazotization and Azo Coupling [12]
-
Dissolve the aminopyrazole carboxylate (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
-
In a separate flask, dissolve the coupling partner (e.g., 8-hydroxyquinoline, 1.0 eq) in an appropriate solvent (e.g., aqueous sodium carbonate).
-
Slowly add the cold diazonium salt solution to the solution of the coupling partner, maintaining the temperature below 10 °C.
-
Stir the reaction mixture for several hours, allowing it to slowly warm to room temperature.
-
Collect the precipitated azo product by filtration, wash with water, and dry.
Mandatory Visualization: Diazotization and Azo Coupling Mechanism
Caption: Simplified mechanism of diazotization and subsequent azo coupling of an aminopyrazole.
Cyclization Reactions: Building Fused Heterocyclic Systems
The bifunctional nature of aminopyrazole carboxylates makes them excellent precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[3,4-d]pyrimidines.[6][13][14] These fused systems are prevalent in many biologically active molecules.
Causality Behind Experimental Choices:
-
Bielectrophile: The choice of the 1,3-bielectrophilic partner dictates the nature of the fused ring. For example, β-diketones or β-ketoesters react with 5-aminopyrazoles to form pyrazolo[1,5-a]pyrimidines.[13]
-
Catalyst: The cyclization can be promoted by either acid or base catalysis, depending on the specific reaction. Acetic acid is a commonly used acidic medium.[13]
-
Reaction Conditions: Microwave irradiation can often accelerate these cyclization reactions, leading to higher yields and shorter reaction times.[13]
Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine [13]
-
In a microwave vial, combine the 5-aminopyrazole-4-carboxylate (1.0 eq) and a β-diketone (e.g., acetylacetone, 1.2 eq).
-
Add glacial acetic acid as the solvent.
-
Seal the vial and heat the mixture under microwave irradiation at a specified temperature (e.g., 120 °C) for a designated time (e.g., 15-30 minutes).
-
After cooling, dilute the reaction mixture with water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[1,5-a]pyrimidine.
Conclusion
Aminopyrazole carboxylates are undeniably a cornerstone of modern medicinal chemistry. Their rich and tunable reactivity provides a robust platform for the synthesis of diverse and complex molecular architectures. This guide has provided a detailed overview of the fundamental chemical transformations of this scaffold, emphasizing the causal relationships that govern experimental outcomes. By understanding the principles of N-alkylation regioselectivity, chemoselective acylation, the versatility of diazonium salt chemistry, and the power of cyclization reactions, researchers can more effectively leverage the synthetic potential of aminopyrazole carboxylates in the pursuit of novel therapeutic agents. The continued exploration of this remarkable heterocyclic system will undoubtedly fuel future innovations in drug discovery.
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A Technical Guide to the Therapeutic Targeting of Trifluoromethyl Pyrazoles
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast array of pharmacological activities, leading to their incorporation into numerous clinically successful drugs.[3][4] The strategic introduction of a trifluoromethyl (CF3) group onto the pyrazole scaffold has emerged as a powerful approach to amplify therapeutic potential.[5][6] The unique properties of the CF3 group, including its high electronegativity, metabolic stability, and lipophilicity, can significantly enhance a molecule's binding affinity, membrane permeability, and overall pharmacokinetic profile.[1][6] This guide provides an in-depth exploration of promising therapeutic targets for trifluoromethyl pyrazole-based compounds, grounded in current scientific literature and geared towards researchers and drug development professionals.
The Physicochemical Advantages of the Trifluoromethyl Group
The incorporation of a trifluoromethyl group imparts several beneficial properties to a pyrazole core, making it a "privileged scaffold" in drug discovery.[5][7]
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, prolonging the in vivo half-life of the drug.[5]
-
Increased Lipophilicity: The CF3 group increases the lipophilicity of the molecule, which can improve its ability to cross cellular membranes and reach intracellular targets.[6]
-
Modulated Acidity: As a strong electron-withdrawing group, the CF3 moiety increases the acidity of the pyrazole N-H proton, influencing its ionization state and potential for hydrogen bonding interactions with target proteins.[6]
-
Improved Binding Affinity: The trifluoromethyl group can engage in favorable interactions within the binding pockets of target proteins, such as hydrophobic interactions and non-canonical hydrogen bonds, leading to enhanced potency.[8]
Key Therapeutic Targets for Trifluoromethyl Pyrazoles
The versatility of the trifluoromethyl pyrazole scaffold allows for its application across a range of therapeutic areas. The following sections detail key protein targets and pathways that have been successfully modulated by this class of compounds.
Cyclooxygenase (COX) Enzymes: The Foundation of Anti-Inflammatory Activity
The cyclooxygenase (COX) enzymes, particularly COX-2, are well-established targets for anti-inflammatory drugs.[8] Trifluoromethyl pyrazole derivatives have shown significant promise as selective COX-2 inhibitors, a notable example being the blockbuster drug Celecoxib.[3][9]
Mechanism of Action
COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[8] Selective inhibition of COX-2 over COX-1 is desirable as it reduces the gastrointestinal side effects associated with non-selective NSAIDs. The trifluoromethyl group in pyrazole-based inhibitors plays a crucial role in achieving this selectivity by interacting with a hydrophobic side pocket present in the COX-2 active site but absent in COX-1.[8]
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method for evaluating the inhibitory activity of trifluoromethyl pyrazole compounds against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., Amplex Red)
-
Test compounds (trifluoromethyl pyrazoles)
-
Reference inhibitors (e.g., Celecoxib, SC-560)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the colorimetric/fluorometric probe.
-
Add the test compounds or reference inhibitors to the respective wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway Diagram
Caption: Inhibition of the COX pathway by trifluoromethyl pyrazoles.
Tubulin: A Target for Anticancer Therapy
The microtubule network, composed of tubulin polymers, is essential for cell division, making it an attractive target for anticancer drugs.[10] Certain trifluoromethyl pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, exhibiting cytotoxic effects against various cancer cell lines.[10]
Mechanism of Action
These compounds bind to the colchicine binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly.[10] This leads to cell cycle arrest in the G2/M phase and ultimately apoptosis. The trifluoromethyl pyrazole scaffold can act as a cis-restricted combretastatin analogue, with the pyrazole ring mimicking the double bond that is crucial for activity in combretastatins.[10]
Data Summary: Antiproliferative Activity of a Lead Trifluoromethyl Pyrazole (Compound C-23) [10]
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 0.02 |
| HeLa (Cervical Cancer) | 0.03 |
| B16F10 (Melanoma) | 0.04 |
| EMT6/AR1 (Breast Cancer) | 0.05 |
Kinases: Broad-Spectrum Anticancer and Anti-inflammatory Potential
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4][9] The pyrazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[3] Trifluoromethyl pyrazoles have been investigated as inhibitors of various kinases, including:
-
Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, making it a target for B-cell malignancies.[3]
-
Aurora Kinases: Essential for mitotic progression, their inhibition can lead to apoptosis in cancer cells.[9]
-
BCR-ABL: A fusion protein with tyrosine kinase activity that drives chronic myeloid leukemia.[3][9]
Signaling Pathway Diagram
Caption: Inhibition of a generic kinase signaling pathway.
Nuclear Factor of Activated T-cells (NFAT): An Immunosuppressive Target
The transcription factor NFAT plays a critical role in the activation of T-cells and the subsequent production of pro-inflammatory cytokines such as Interleukin-2 (IL-2).[11] A class of 3,5-bis(trifluoromethyl)pyrazoles (BTPs) has been identified as potent inhibitors of NFAT-dependent transcription.[11]
Mechanism of Action
Unlike calcineurin inhibitors such as cyclosporine, BTPs do not directly inhibit the dephosphorylation of NFAT. Instead, they are believed to block the nuclear import of NFAT, thereby preventing the transcription of genes responsible for T-cell activation and cytokine production.[11] This unique mechanism of action suggests that BTPs could be valuable as immunosuppressive agents with a different side-effect profile compared to existing therapies.
Other Promising Targets
The therapeutic potential of trifluoromethyl pyrazoles extends beyond the targets discussed above. Emerging research points to their activity against a variety of other proteins and pathogens:
-
Antibacterial Targets: Trifluoromethyl pyrazoles have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][7] The exact molecular targets are still under investigation but may involve enzymes essential for bacterial growth and survival.
-
Antifungal Targets: Several pyrazole-containing compounds are used as commercial fungicides.[12] Trifluoromethyl pyrazole analogues have demonstrated potent in vitro activity against various plant pathogenic fungi, suggesting that enzymes in fungal metabolic pathways could be viable targets.[12]
-
Factor Xa: Razaxaban, a trifluoromethyl pyrazole derivative, is a potent and selective inhibitor of Factor Xa, a key enzyme in the blood coagulation cascade, highlighting the potential of this scaffold in developing novel anticoagulants.[5][13]
Future Directions and Conclusion
The trifluoromethyl pyrazole scaffold is a remarkably versatile platform for the design of novel therapeutics. Its favorable physicochemical properties, combined with the ability to interact with a wide range of biological targets, ensure its continued relevance in drug discovery. Future research should focus on:
-
Elucidating Novel Mechanisms of Action: For targets where the precise mechanism is unknown, such as in antibacterial applications, further investigation is needed to identify the specific molecular interactions.
-
Structure-Activity Relationship (SAR) Studies: Continued optimization of the pyrazole core and its substituents will be crucial for improving potency, selectivity, and pharmacokinetic properties.
-
Targeting Protein-Protein Interactions: The pyrazole scaffold could be further exploited to design inhibitors of challenging targets such as protein-protein interactions.
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Whitepaper: A Senior Application Scientist's Guide to In Silico Prediction of Pharmacokinetic Properties of Pyrazole Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] However, the journey from a promising pyrazole "hit" to a viable drug candidate is fraught with challenges, primarily due to unfavorable pharmacokinetic profiles discovered late in development. An early, accurate assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to de-risking projects and conserving resources. This guide provides an in-depth, field-proven framework for leveraging in silico computational models to predict the pharmacokinetic destiny of novel pyrazole compounds, enabling a "fail fast, fail cheap" paradigm that accelerates the entire drug discovery pipeline. We will dissect the causality behind methodological choices, establish self-validating workflows, and ground our protocols in authoritative, verifiable science.
Introduction: The Pyrazole Scaffold and the In Silico Imperative
The Privileged Pyrazole Core
Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, is a "privileged structure" in drug design.[2] Its unique physicochemical properties—including its ability to act as both a hydrogen bond donor and acceptor, its metabolic stability, and its capacity for diverse substitutions—allow it to interact with a wide array of biological targets.[1] This versatility has led to the development of blockbuster drugs across various therapeutic areas, from the anti-inflammatory celecoxib to kinase inhibitors used in oncology.[1]
The Pharmacokinetic Gauntlet: Why Promising Compounds Fail
Historically, up to 90% of drug candidates have failed during clinical trials, with a significant portion of these failures attributed to poor pharmacokinetic (PK) and safety profiles.[3] A molecule, no matter how potent against its target in vitro, is therapeutically useless if it cannot reach its site of action in sufficient concentration, stay there for the required duration, and be cleared from the body without producing toxic metabolites. The core ADME processes—Absorption, Distribution, Metabolism, and Excretion—govern this journey.
The Paradigm Shift: Early In Silico ADME Profiling
The high cost and time associated with in vitro and in vivo ADME screening make it impractical to test every synthesized compound.[4] In silico (computational) modeling has emerged as an indispensable tool for early-stage drug discovery.[3][5] By using validated algorithms and models, we can predict the ADME properties of a pyrazole derivative from its chemical structure alone, allowing for the rapid prioritization of compounds with the highest probability of success.[4][6] This front-loading of PK assessment is a strategic imperative for any modern drug discovery program.
Foundational Concepts in Computational ADME Prediction
Successful in silico profiling requires an understanding of the key PK parameters and the computational methods used to predict them.
Key Pharmacokinetic Parameters of Interest
Our virtual assessment will focus on predicting the following critical ADME properties:
| Parameter | Description | Importance in Drug Discovery |
| Aqueous Solubility | The maximum concentration of a compound that can dissolve in water. | Poor solubility is a major hurdle for oral absorption. |
| GI Absorption | The extent to which a drug is absorbed from the gastrointestinal tract. | Essential for orally administered drugs to reach systemic circulation. |
| Plasma Protein Binding | The degree to which a drug binds to proteins in the blood plasma. | Only the unbound fraction of a drug is free to interact with its target. |
| Blood-Brain Barrier (BBB) Permeability | The ability of a compound to cross the highly selective BBB. | Crucial for CNS-targeting drugs; undesirable for peripherally acting drugs. |
| CYP450 Inhibition/Metabolism | Interaction with Cytochrome P450 enzymes, which are key for drug metabolism. | Inhibition can lead to drug-drug interactions; metabolism dictates half-life. |
| hERG Inhibition | Blockade of the hERG potassium ion channel. | A major safety concern that can lead to fatal cardiac arrhythmias. |
| Excretion (Renal Clearance) | The process of removing the drug from the body, often via the kidneys. | Influences dosing frequency and potential for accumulation. |
Core Computational Methodologies
The prediction of these parameters relies on several computational techniques, most prominently Quantitative Structure-Activity Relationship (QSAR) modeling.
-
QSAR Models: These are mathematical models that correlate variations in the chemical structure of compounds with their biological activity or physicochemical properties.[7][8] For ADME prediction, a QSAR model is built using a "training set" of diverse compounds with known experimental ADME data.[9] The model identifies the key molecular descriptors (e.g., lipophilicity, polar surface area, molecular weight) that govern a specific PK property.[9][10] Once validated, this model can predict the property for new, untested molecules.[9][10]
-
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are more complex, mechanistic frameworks that simulate the ADME processes within a virtual animal or human.[11][12][13] These models consist of compartments representing real organs and tissues, connected by blood flow.[13][14] By integrating a compound's physicochemical data with physiological parameters, PBPK models can predict concentration-time profiles in various parts of the body, offering a more dynamic view of a drug's disposition.[14][15]
A Self-Validating Workflow for In Silico PK Profiling
This section details a robust, step-by-step protocol for predicting the ADME properties of a novel pyrazole series. The causality behind each step is explained to ensure scientific rigor.
Caption: A robust workflow for in silico pharmacokinetic prediction.
Protocol 1: Step-by-Step In Silico ADME Prediction
Objective: To generate a comprehensive ADME-Tox profile for a set of novel pyrazole analogues.
Tools: We will reference freely accessible and widely validated web servers like SwissADME and pkCSM for this workflow, as they are excellent resources for academic and small biotech environments.[3][16]
-
Structure Preparation (The "Garbage In, Garbage Out" Principle):
-
Action: Generate 2D structures of your pyrazole derivatives. Represent them using the SMILES (Simplified Molecular-Input Line-Entry System) format.
-
Causality: The chemical structure is the sole input for these predictions. Any error in the structure will lead to fundamentally incorrect results. SMILES is a universal format that ensures consistency across different software platforms.
-
-
Ligand Standardization:
-
Action: Before submitting to a prediction server, ensure that protonation states and tautomers are standardized. Many tools handle this automatically, but it's a critical consideration. For pyrazoles, tautomerism is a key feature that can influence receptor binding and physicochemical properties.[1]
-
Causality: A molecule can exist in different forms (tautomers, protonation states) at physiological pH. Predictive models are often trained on a specific form. Standardizing the input ensures that you are comparing your molecule to the model's training data appropriately, preventing inaccurate predictions.
-
-
Prediction via Web Servers:
-
Action:
-
Navigate to the SwissADME web server ([Link]16] Paste the list of SMILES strings for your pyrazole compounds into the input box and run the prediction.
-
Navigate to the pkCSM web server ([Link]16] Submit the same SMILES strings for a complementary set of predictions, particularly for toxicity endpoints.
-
-
Causality: Using multiple, well-validated tools provides a consensus view and helps mitigate the risk of a single model's specific limitations or biases. SwissADME provides excellent predictions for physicochemical properties, drug-likeness, and pharmacokinetics, while pkCSM offers a broad range of toxicity predictions.[3]
-
-
Data Aggregation and Interpretation:
-
Action: Collate the output from both servers into a single spreadsheet. Focus on the key parameters outlined in Section 2.1. Use conditional formatting to highlight favorable (e.g., green) and unfavorable (e.g., red) predicted values.
-
Causality: Raw data is difficult to interpret. Aggregating and visualizing the data allows for rapid identification of trends and outliers within your chemical series. This holistic view is essential for making informed decisions. For example, a compound might have excellent predicted absorption but also a high risk of hERG inhibition, a trade-off that must be carefully considered.
-
Case Study: Profiling a Pyrazole-Based Kinase Inhibitor Series
Let's apply the workflow to a hypothetical series of pyrazole derivatives designed as kinase inhibitors.[17][18] Kinase inhibitors are a major class of drugs where pyrazoles are frequently used.[17]
Objective: Prioritize one of three lead candidates (PZ-001, PZ-002, PZ-003) for initial synthesis and in vitro testing based on its predicted ADME profile.
Table 1: Predicted ADME-Tox Properties of Pyrazole Kinase Inhibitors (Note: This data is illustrative, generated based on typical profiles for such compounds, and serves to demonstrate the decision-making process.)
| Property | Desired Range | PZ-001 | PZ-002 | PZ-003 | Rationale for Desirability |
| MW ( g/mol ) | < 500 | 450.5 | 485.2 | 520.1 | Lipinski's Rule: Adherence improves oral bioavailability. |
| LogP | 1 - 4 | 3.5 | 3.8 | 4.9 | Balance between solubility and permeability. High LogP can lead to poor solubility and high metabolism. |
| Aqueous Solubility (LogS) | > -4 | -3.8 | -4.2 | -5.5 | Higher solubility is critical for absorption. |
| GI Absorption | High | High | High | Low | Essential for an effective oral drug. |
| BBB Permeant | No | No | No | No | Assuming the target is a peripheral kinase, avoiding CNS effects is a safety advantage. |
| CYP2D6 Inhibitor | No | No | Yes | No | Avoiding inhibition of major CYP isoforms minimizes the risk of drug-drug interactions.[19] |
| hERG I Inhibitor | No | No | No | Yes | hERG inhibition is a critical cardiotoxicity flag that must be avoided.[19] |
| AMES Toxicity | No | No | No | No | AMES test predicts mutagenicity, a key toxicity endpoint. |
Analysis and Decision-Making:
-
PZ-001: This compound presents the most promising profile. It adheres to Lipinski's rules, shows a good balance of lipophilicity and predicted solubility, and has no predicted liabilities for key CYP or hERG inhibition.
-
PZ-002: While having high predicted absorption, it is flagged as a potential inhibitor of CYP2D6. This presents a moderate risk for drug-drug interactions that would need to be investigated experimentally.
-
PZ-003: This compound is the least attractive candidate. It violates molecular weight guidelines, has high lipophilicity (LogP) leading to poor predicted solubility and absorption, and, most critically, is predicted to be a hERG inhibitor.[19][20]
Model Trustworthiness and the Applicability Domain
A core tenet of scientific integrity is understanding the limitations of your tools.
-
Self-Validation: The predictive models within tools like SwissADME have been built and validated by their creators using large datasets and rigorous statistical methods (e.g., cross-validation).[9] They are considered trustworthy for general chemistry space.
-
Applicability Domain (AD): The AD of a QSAR model is the chemical space of molecules for which the model can make reliable predictions.[9] If your pyrazole series is highly novel or contains unusual functional groups not well-represented in the model's training set, the predictions may be less accurate. It is crucial to be aware of this. When results are surprising or counterintuitive, it may indicate you are operating outside the model's AD.
Caption: Conceptual overview of a QSAR model for property prediction.
Conclusion and Future Perspectives
In silico ADME prediction is not a replacement for experimental measurement. Rather, it is an indispensable tool for intelligent compound design and prioritization. By integrating the computational workflows described in this guide, research teams can significantly enhance the efficiency and success rate of their drug discovery programs. The ability to rapidly profile entire virtual libraries of pyrazole compounds allows scientists to focus precious laboratory resources on candidates that possess a fundamentally sound pharmacokinetic profile from the outset.
Future advancements in artificial intelligence and machine learning will undoubtedly lead to even more accurate and comprehensive predictive models.[7][8] PBPK modeling, once the domain of specialists, is becoming more accessible and will allow for more sophisticated simulations of drug behavior earlier in the discovery process.[15] By embracing these computational strategies, we can unlock the full therapeutic potential of the pyrazole scaffold with greater speed and confidence.
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- 20. mdpi.com [mdpi.com]
Methodological & Application
Protocol for ETHYL 5-AMINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE synthesis in the lab
An Application Note and Laboratory Protocol for the Synthesis of Ethyl 5-Amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and agrochemical development. The protocol is designed for researchers, chemists, and drug development professionals, offering a detailed, two-step synthetic procedure grounded in established chemical principles. The narrative emphasizes not only the procedural steps but also the underlying causality for experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics. This guide incorporates robust safety protocols, troubleshooting advice, and detailed characterization methods to ensure scientific integrity and a self-validating workflow.
Introduction and Scientific Background
This compound is a key intermediate due to its unique structural features: a pyrazole core, a reactive amino group, an ester moiety for further derivatization, and a trifluoromethyl group which can significantly enhance metabolic stability and binding affinity in bioactive molecules. The synthesis of substituted pyrazoles is a cornerstone of heterocyclic chemistry, often relying on the cyclocondensation reaction between a 1,3-dicarbonyl compound or its equivalent and a hydrazine derivative.[1][2][3]
The protocol detailed herein follows a robust and regioselective pathway. The synthesis commences with the preparation of an activated β-ketoester intermediate, ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate, from ethyl 4,4,4-trifluoroacetoacetate. This intermediate is then reacted with hydrazine hydrate in a classic cyclization reaction to yield the target pyrazole. This two-step approach is superior to a direct reaction with ethyl 4,4,4-trifluoroacetoacetate as it unambiguously controls the regiochemistry of the final product, ensuring the formation of the desired 5-amino isomer.
Reaction Mechanism Overview
The core of this synthesis is a nucleophilic addition-elimination and cyclization sequence. Hydrazine, a potent binucleophile, first attacks the electron-deficient carbon of the ethoxymethylene group. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the ketone carbonyl. Subsequent elimination of ethanol and water drives the reaction towards the formation of the stable, aromatic pyrazole ring.
Caption: Reaction mechanism for pyrazole synthesis.
Detailed Experimental Protocol
This protocol is divided into two primary stages: the synthesis of the key intermediate and its subsequent cyclization to the final product.
Part A: Synthesis of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate
This step activates the ethyl 4,4,4-trifluoroacetoacetate for a regioselective reaction with hydrazine. Acetic anhydride is used as a dehydrating agent to drive the equilibrium towards the product.
Materials and Reagents
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Amount (molar eq.) | Mass (g) | Volume (mL) |
| Ethyl 4,4,4-trifluoroacetoacetate | 372-31-6 | 184.11 | 1.0 | 18.41 | 14.5 |
| Triethyl orthoformate | 122-51-0 | 148.20 | 1.2 | 17.78 | 20.0 |
| Acetic Anhydride | 108-24-7 | 102.09 | 2.0 | 20.42 | 18.9 |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel (optional)
-
Short-path distillation apparatus for purification
Procedure
-
Setup: Assemble the three-neck flask with a magnetic stirrer, reflux condenser, and a stopper. Ensure all glassware is dry. The reaction should be performed in a well-ventilated fume hood.
-
Charging Reagents: To the flask, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (2.0 eq).[4]
-
Reaction: Heat the mixture to a gentle reflux (approximately 120-130 °C) with continuous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 3-5 hours when the starting ketoester spot is no longer visible.
-
Work-up and Purification: Once the reaction is complete, cool the flask to room temperature. The crude product is purified by fractional distillation under reduced pressure to remove unreacted starting materials and acetic acid/ethyl acetate byproducts. The desired product, ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate, is a higher-boiling fraction.
Part B: Synthesis of this compound
This is the key cyclization step. The reaction is often exothermic, necessitating initial cooling to control the rate of addition.
Materials and Reagents
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Amount (molar eq.) | Mass (g) | Volume (mL) |
| Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (from Part A) | N/A | 240.16 | 1.0 | 24.02 | ~18.5 |
| Hydrazine Hydrate (~64% N₂H₄) | 7803-57-8 | 50.06 | 1.05 | 2.63 | 2.55 |
| Ethanol (absolute) | 64-17-5 | 46.07 | - | - | 100 |
Procedure
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve the intermediate from Part A (1.0 eq) in absolute ethanol (100 mL).
-
Addition of Hydrazine: Cool the solution in an ice-water bath to 0-5 °C. Add hydrazine hydrate (1.05 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. This controlled addition prevents runaway reactions and potential side product formation.[5][6]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Some protocols may call for a gentle reflux for 1 hour to ensure the reaction goes to completion.[7]
-
Monitoring: Monitor the disappearance of the starting material by TLC. The product is typically more polar and will have a lower Rf value.
-
Product Isolation: Upon completion, cool the reaction mixture in an ice bath for 30-60 minutes to induce precipitation of the product. If precipitation is slow, the solvent volume can be reduced under vacuum, or cold water can be added as an anti-solvent.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with a small amount of cold ethanol and then cold deionized water to remove any unreacted hydrazine and other soluble impurities.
-
Drying: Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight. The expected product is a white to off-white crystalline solid.
Workflow and Data Management
A logical workflow is essential for the successful execution of this synthesis.
Caption: Experimental workflow diagram.
Characterization Data Upon successful synthesis, the final product should be characterized to confirm its identity and purity.
-
¹H NMR: Expect signals for the amino protons (broad singlet), the ethyl ester (quartet and triplet), and a singlet for the pyrazole N-H proton.
-
¹⁹F NMR: A sharp singlet corresponding to the -CF₃ group.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₇H₈F₃N₃O₂ should be observed.
-
Melting Point (MP): A sharp melting point indicates high purity. Compare with literature values if available.
Safety, Handling, and Waste Disposal
Trustworthiness through Safety: A robust protocol is a safe protocol. Adherence to these guidelines is mandatory.
General Precautions:
-
All operations must be conducted inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene), must be worn at all times.[8]
-
An eyewash station and safety shower must be readily accessible.[9]
Specific Chemical Hazards
| Chemical | Hazard Classifications | Handling Precautions |
| Hydrazine Hydrate | Acute Toxicity, Carcinogen (Suspected), Skin Corrosion, Serious Eye Damage. | Highly toxic and corrosive. Handle with extreme care, avoiding inhalation and skin contact. Use a dedicated syringe or cannula for transfers.[10] |
| Trifluoromethyl Compounds | Irritants, potentially toxic upon decomposition (can release HF).[9][11] | Avoid heating to high temperatures in open systems. Ensure adequate ventilation.[9] |
| Acetic Anhydride | Corrosive, Flammable, Lachrymator. | Causes severe burns and is a potent irritant to the respiratory system. Handle only in a fume hood. |
| Organic Solvents | Flammable. | Keep away from ignition sources. Use in a well-ventilated area. |
Waste Disposal:
-
Hydrazine Waste: Quench any residual hydrazine in aqueous solutions with an excess of sodium hypochlorite (bleach) solution before neutralizing and disposing of as aqueous waste.
-
Organic Waste: Collect all organic solvents and residues in a designated, labeled halogenated or non-halogenated waste container as appropriate.
-
Solid Waste: Dispose of contaminated filter paper and other solids in a designated solid waste container.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Part A | Incomplete reaction; moisture in reagents. | Ensure anhydrous conditions. Extend reflux time and monitor by TLC/GC-MS until completion. |
| Low Yield in Part B | Product is soluble in the mother liquor. | Reduce the reaction mixture volume by ~50% under reduced pressure before cooling to precipitate. Add cold water as an anti-solvent. |
| Oily Product / Fails to Solidify | Presence of impurities; incomplete reaction. | Re-check TLC to confirm reaction completion. Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient). |
| Product Discoloration | Air oxidation or residual impurities. | Perform a final purification step by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). |
References
-
Zora, M., Kivrak, A., & Yazici, C. (2011). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. [Link]
-
PubMed. (2011). Synthesis of pyrazoles via electrophilic cyclization. National Center for Biotechnology Information. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]
-
ResearchGate. (n.d.). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. [Link]
- Google Patents. (n.d.).
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-[4-(Trifluoromethyl)phenyl]hydrazine hydrochloride. [Link]
-
Wikipedia. (n.d.). Ethyl trifluoroacetate. [Link]
-
Journal of Chemical Research, Synopses (RSC Publishing). (n.d.). A Direct and General Synthesis of 5-Substituted 3-Trifluoromethyl-1,2,4-triazoles via the Three-component Condensation Reaction of Ethyl Trifluoroacetate, Hydrazine and Amidines. [Link]
-
ResearchGate. (n.d.). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. [Link]
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-
CORE. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. [Link]
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PrepChem.com. (n.d.). Preparation of ethyl trifluoroacetate. [Link]
-
ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. [Link]
- Google Patents. (n.d.). Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)
-
Organic Syntheses Procedure. (n.d.). 3(5)-aminopyrazole. [Link]
-
YouTube. (2021). The reaction of ethyl acetoacetate with Hydrazine hydrate, Phenyl Hydrazine, and Hydroxylamine. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]
-
ResearchGate. (n.d.). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. [Link]
- Google Patents. (n.d.). Method for purifying pyrazoles.
-
Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
-
ResearchGate. (n.d.). Progress of the reaction between ethyl acetoacetate, hydrazine hydrate,... [Link]
-
Organic Syntheses Procedure. (n.d.). ethyl azodicarboxylate. [Link]
-
Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. [Link]
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Application Notes and Protocols for the Quantification of ETHYL 5-AMINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE
Introduction
ETHYL 5-AMINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and concentration are critical parameters that can significantly impact the yield and quality of the final product. Therefore, robust and reliable analytical methods for its quantification are essential for process control and quality assurance in research, development, and manufacturing environments.
This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of this compound. The methodologies described herein are designed to be implemented by researchers, scientists, and drug development professionals, offering a blend of technical rigor and practical insights. The protocols are grounded in established analytical principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance.[1][2][3][4][5]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value (Predicted) | Significance for Analytical Method Development |
| Molecular Formula | C7H8F3N3O2 | Determines the monoisotopic mass for mass spectrometry. |
| Molecular Weight | 239.15 g/mol | Essential for calculating concentrations and preparing standards. |
| pKa | ~7.5 (amino group), ~11.0 (pyrazole NH) | Influences the choice of mobile phase pH in HPLC to ensure analyte retention and peak shape. |
| LogP | ~1.5 | Suggests good retention on reversed-phase HPLC columns. |
| UV Absorption | λmax ~260 nm | Indicates that UV detection is a suitable and sensitive method for HPLC analysis. |
I. High-Performance Liquid Chromatography (HPLC) Method for Quantification
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely used, robust, and sensitive technique for the quantification of pharmaceutical intermediates.[6] The method described below is designed for the accurate determination of the assay and purity of this compound.
Causality Behind Experimental Choices
-
Column: A C18 stationary phase is chosen due to its hydrophobicity, which provides good retention for the moderately polar analyte. The 5 µm particle size offers a good balance between efficiency and backpressure.
-
Mobile Phase: A gradient of acetonitrile and water is employed to ensure the elution of the analyte with a good peak shape and to separate it from potential impurities with different polarities. The addition of 0.1% formic acid to the mobile phase serves two purposes: it protonates the amino group of the analyte, leading to better peak symmetry, and it provides a source of protons for efficient ionization in mass spectrometry if an LC-MS system is used.[7]
-
Detector: A UV detector set at the predicted λmax of 260 nm provides high sensitivity for the analyte. A Diode Array Detector (DAD) is recommended to assess peak purity and to identify the presence of co-eluting impurities.[8]
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, and DAD or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
This compound reference standard of known purity.
2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-15 min, 20-80% B; 15-17 min, 80% B; 17.1-20 min, 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the 50:50 acetonitrile/water mixture to final concentrations of 1, 5, 10, 50, and 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing approximately 25 mg of the analyte into a 25 mL volumetric flask. Dissolve in and dilute to volume with the 50:50 acetonitrile/water mixture. Further dilute as necessary to fall within the calibration range.
4. Method Validation Summary (Illustrative Data)
The method should be validated according to ICH guidelines.[1][2][3]
| Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | Repeatability: 0.5%, Intermediate Precision: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 1.0 µg/mL |
| Specificity | No interference from blank or placebo | Peak purity index > 0.999 |
Experimental Workflow
Caption: Workflow for HPLC quantification of the analyte.
II. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying impurities that may not be resolved by HPLC. The trifluoromethyl group and the overall structure of the analyte suggest sufficient volatility for GC analysis.
Causality Behind Experimental Choices
-
Derivatization: While the analyte may be amenable to direct GC analysis, derivatization of the amino and pyrazole NH groups with a silylating agent (e.g., BSTFA) can improve volatility and peak shape, and reduce tailing.
-
Column: A mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), provides good separation for a wide range of compounds.
-
Ionization: Electron Ionization (EI) is used to generate reproducible fragmentation patterns, which are crucial for compound identification and library matching.
Experimental Protocol
1. Instrumentation and Materials
-
GC-MS system with an autosampler.
-
DB-5ms capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Helium (carrier gas).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Pyridine (anhydrous).
-
This compound reference standard.
2. GC-MS Conditions
| Parameter | Condition |
| GC | |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| MS | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | 40 - 500 m/z |
3. Derivatization and Sample Preparation
-
Standard/Sample Preparation: Accurately weigh approximately 1 mg of the standard or sample into a vial. Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS.
Expected Mass Spectral Fragmentation
The EI mass spectrum of the derivatized analyte is expected to show a molecular ion peak and characteristic fragment ions corresponding to the loss of ethyl, ethoxycarbonyl, and trimethylsilyl groups. This fragmentation pattern is invaluable for structural confirmation.
Experimental Workflow
Caption: Workflow for GC-MS analysis of the analyte.
III. Quantitative NMR (qNMR) for Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[9][10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate quantification.[11][12] The presence of a trifluoromethyl group allows for ¹⁹F NMR, which can be a very clean and sensitive method for quantification.
Causality Behind Experimental Choices
-
Internal Standard: Maleic acid is chosen as an internal standard because it is non-volatile, stable, and has a simple ¹H NMR spectrum with a sharp singlet that does not overlap with the analyte's signals. It is also accurately weighable.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good solvent for both the analyte and the internal standard.
-
¹⁹F NMR: The trifluoromethyl group provides a unique spectroscopic handle. ¹⁹F NMR is often simpler than ¹H NMR, with a wider chemical shift range and less background noise, making it ideal for quantification.
Experimental Protocol
1. Instrumentation and Materials
-
NMR spectrometer (≥ 400 MHz).
-
5 mm NMR tubes.
-
Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Maleic acid (certified reference material).
-
This compound sample.
2. Sample Preparation
-
Accurately weigh approximately 20 mg of the this compound sample and 10 mg of maleic acid into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹⁹F NMR |
| Pulse Program | zg30 | zg |
| Relaxation Delay (D1) | 30 s | 30 s |
| Number of Scans | 16 | 64 |
| Acquisition Time | ≥ 3 s | ≥ 2 s |
4. Data Processing and Calculation
-
Apply a Fourier transform to the acquired FID.
-
Phase and baseline correct the spectrum.
-
Integrate the signals for the analyte and the internal standard. For ¹H NMR, integrate the ethyl ester CH₂ quartet of the analyte and the vinyl proton singlet of maleic acid. For ¹⁹F NMR, integrate the CF₃ singlet of the analyte.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Logical Relationship Diagram
Caption: Logical relationship in qNMR for purity determination.
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the robust and reliable quantification of this compound. The choice of method—HPLC for routine assay and purity, GC-MS for impurity identification, and qNMR for primary purity assessment—will depend on the specific requirements of the analysis. Adherence to the principles of method validation outlined in ICH guidelines is paramount to ensure the generation of high-quality, defensible data in a regulated environment.
References
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
AMS Biopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
YouTube. (2025). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. [Link]
-
University of Illinois Chicago. Quantitative NMR (qNMR). [Link]
-
JEOL. (2022). Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. [Link]
-
PubChem. ethyl 3-amino-1H-pyrazole-4-carboxylate. [Link]
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University of Bristol. Quantitative NMR Spectroscopy. [Link]
-
American Pharmaceutical Review. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. [Link]
-
mzCloud. Ethyl 1-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. [Link]
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- National Institutes of Health. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of Agricultural and Food Chemistry, 66(1), 249-257.
- Chen, C. Y., & Sun, I. W. (2012). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
-
ResearchGate. TIC chromatogram (20-m VF-5 column) of GC-MS/EI analysis of amino acid.... [Link]
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-
PubChem. ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. [Link]
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-
ChemComm. Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. [Link]
-
SIELC Technologies. (2018). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link]
-
CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
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Application Note: High-Throughput Screening of Pyrazole Libraries for Protein Kinase Inhibitors
Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its versatile structure is found in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities. A particularly fruitful area of research has been the development of pyrazole-containing compounds as inhibitors of protein kinases.
Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[1] The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[1][2] The pyrazole ring is adept at forming key hydrogen bonding interactions within the ATP-binding site of kinases, making it an ideal framework for designing potent and selective inhibitors.[3] Several pyrazole-based kinase inhibitors are now approved for clinical use, including Crizotinib and Ruxolitinib, validating this approach.
This application note provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify novel protein kinase inhibitors from a pyrazole library. It details field-proven protocols for both primary biochemical screening and secondary cell-based validation, data analysis, and hit confirmation, ensuring a robust and efficient discovery workflow.
The Strategic Approach: A Dual-Assay HTS Workflow
A successful HTS campaign for kinase inhibitors requires a multi-step process designed to efficiently screen large compound libraries and eliminate false positives.[4] We advocate for a tiered approach, beginning with a highly sensitive and robust biochemical assay to identify all potential inhibitors, followed by a physiologically relevant cell-based assay to confirm on-target activity in a cellular context. This strategy balances the high throughput of biochemical assays with the greater biological relevance of cell-based systems.[5][6]
// Edges Library -> PrimaryScreen [lhead=cluster_primary]; AssayDev -> PrimaryScreen; PrimaryScreen -> DataAnalysis1; DataAnalysis1 -> DoseResponse [label="Primary Hits"]; DoseResponse -> CellBased; CellBased -> Counterscreen; Counterscreen -> ValidatedHits;
} enddot Figure 1: General workflow for a high-throughput screening campaign.
Phase 1: Assay Development and Validation
Before initiating a full-scale screen, the chosen assay must be rigorously validated to ensure it is robust, reproducible, and suitable for HTS.[7] The primary statistical parameter for this is the Z'-factor (pronounced "Z-prime"). The Z'-factor is a measure of the statistical effect size that quantifies the suitability of an assay for HTS by taking into account both the dynamic range of the signal and the data variation associated with the signal measurements.[8][9]
Z'-Factor Calculation:
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
Where:
-
SD is the standard deviation.
-
Mean is the average signal.
-
Positive control represents the maximal enzyme activity (e.g., enzyme + substrate + DMSO).
-
Negative control represents 100% inhibition (e.g., a known potent inhibitor).
Interpretation of Z'-Factor:
| Z'-Factor Value | Assay Quality | Suitability for HTS |
|---|---|---|
| > 0.5 | Excellent | The assay is robust and suitable for HTS.[10][11] |
| 0 to 0.5 | Marginal | The assay may be acceptable but is prone to variability.[9][10] |
| < 0 | Unacceptable | The assay is not suitable for screening.[10] |
A Z'-factor consistently greater than 0.5 indicates a large separation between the positive and negative controls with low variability, making it possible to confidently identify "hits."[10][11]
Phase 2: Primary Screen - Biochemical Kinase Assay
The primary screen aims to test every compound in the pyrazole library to identify any molecule that inhibits the target kinase. For this, a biochemical assay is ideal due to its high throughput, lower cost, and direct measurement of target engagement.[12] The ADP-Glo™ Kinase Assay is a widely used, robust, and highly sensitive luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[8][10]
Protocol 1: ADP-Glo™ Kinase Assay (384-well format)
Objective: To identify pyrazole compounds that inhibit the activity of a target protein kinase.
Materials:
-
Purified, active protein kinase of interest.
-
Specific peptide substrate for the kinase.
-
Pyrazole compound library (10 mM stocks in DMSO).
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101).
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP solution at a concentration equal to the Kₘ for the target kinase.
-
384-well white, flat-bottom assay plates.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Compound Plating:
-
Prepare intermediate compound plates by diluting the 10 mM stock solutions.
-
Using an automated liquid handler, dispense 25 nL of each pyrazole compound from the intermediate plate into the wells of the 384-well assay plate. This results in a final screening concentration of 10 µM in a 5 µL reaction volume.
-
Include controls:
-
Positive control (0% inhibition): Wells with DMSO only.
-
Negative control (100% inhibition): Wells with a known potent inhibitor of the target kinase.
-
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase buffer. The optimal concentrations of kinase and substrate should be determined during assay development to ensure the reaction is in the linear range.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well of the assay plate.
-
Prepare a 2X ATP solution in kinase buffer.
-
To start the reaction, add 2.5 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.[13]
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[13]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Read the luminescence on a plate reader.
-
Phase 3: Hit Confirmation and Secondary Screening
Compounds identified as "hits" in the primary screen require further validation to confirm their activity and rule out false positives. This phase involves dose-response analysis and a secondary, cell-based assay.
Dose-Response Confirmation
Primary hits are re-tested at multiple concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). This confirms the activity and provides a quantitative measure for comparing compounds.[14]
Procedure:
-
Cherry-pick the primary hits from the library.
-
Create a serial dilution series for each hit (e.g., 8-point, 3-fold dilutions).
-
Perform the ADP-Glo™ Kinase Assay as described above with the diluted compounds.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model using software like GraphPad Prism to calculate the IC₅₀ value.[1][3][15][16][17]
Secondary Screen - Cell-Based Assay
While a biochemical assay confirms direct inhibition of the target enzyme, it doesn't guarantee activity in a cellular environment. Factors like cell permeability, off-target effects, and cytotoxicity can influence a compound's efficacy.[5] Therefore, a cell-based assay is a critical secondary screen.[12] The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[18]
Protocol 2: MTT Cytotoxicity Assay (96-well format)
Objective: To determine the cytotoxic effect of confirmed pyrazole hits on a relevant cancer cell line.
Materials:
-
Cancer cell line known to be dependent on the target kinase.
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Confirmed pyrazole hits from the dose-response assay.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO).
-
96-well clear, flat-bottom cell culture plates.
-
Multi-channel pipette.
-
Spectrophotometer (plate reader).
Procedure:
-
Cell Plating:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole compounds in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compounds.
-
Include controls:
-
Vehicle control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.
-
Untreated control: Cells in medium only.
-
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO₂. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
Phase 4: Data Analysis and Hit Validation
Data Analysis
-
Primary Screen Analysis:
-
Normalize the raw data from the primary screen. Typically, the signal from each compound well is expressed as a percentage of the positive control (0% inhibition) after subtracting the background (negative control).
-
Calculate the Z-score for each compound to identify statistically significant hits. A common cutoff is a Z-score of ≤ -3.
-
-
Secondary Screen Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration and determine the IC₅₀ value for cytotoxicity.
-
Hit Validation and Prioritization
A true "hit" should demonstrate dose-dependent inhibition in the biochemical assay and corresponding dose-dependent cytotoxicity in the cell-based assay.
Hit Validation Cascade:
-
Orthogonal Assays: Confirm hits using a different assay technology to rule out technology-specific artifacts.[14] For example, if the primary screen was luminescence-based, a fluorescence-based assay could be used for confirmation.
-
Counter-Screens: To ensure that the observed activity is not due to non-specific effects, counter-screens are essential.[21] This could involve testing the hits against a closely related kinase to assess selectivity or using an assay format that detects compound interference.[21]
-
Structure-Activity Relationship (SAR) Analysis: Analyze the activity of structurally related pyrazoles from the hit series. A clear SAR, where small changes in the chemical structure lead to predictable changes in activity, provides strong evidence of a specific binding mode.[4]
Conclusion
The high-throughput screening of pyrazole libraries is a powerful strategy for the discovery of novel protein kinase inhibitors. By employing a robust, multi-step workflow that incorporates rigorous assay validation, a sensitive biochemical primary screen, and a physiologically relevant cell-based secondary screen, researchers can efficiently identify and validate promising lead compounds. The detailed protocols and data analysis strategies outlined in this application note provide a solid foundation for initiating a successful HTS campaign, ultimately accelerating the development of new targeted therapies.
References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Scribd. (n.d.). ADP-Glo Kinase Assay TM313. Retrieved from [Link]
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Indigo Biosciences. (n.d.). Understanding Assay Performance Metrics. Retrieved from [Link]
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MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]
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BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]
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Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis. Retrieved from [Link]
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Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
- Karaman, M. W., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors.
- Linder, M. D. (2013). High-Throughput Screening for Small-molecule Modulators of Inward Rectifier Potassium Channels. Journal of Visualized Experiments, (71), e4347.
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GraphPad. (n.d.). How to determine an IC50. Retrieved from [Link]
- Zhang, X. D. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
- Hartert, K. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube.
- BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery.
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Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]
- Chemonaut. (n.d.). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries.
- Vasta, J. D., et al. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology.
- Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (2011). Journal of visualized experiments : JoVE, (54), 2979.
- BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Pyrazinone Libraries.
- St-Gallay, S. A., et al. (2017). A High-Throughput Screening Triage Workflow to Authenticate a Novel Series of PFKFB3 Inhibitors. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(9), 1136-1145.
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem : a European journal of chemical biology, 6(3), 481–490.
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GraphPad. (n.d.). Equation: Absolute IC50. Retrieved from [Link]
- List, M., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic acids research, 44(15), e127.
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Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]
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Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
- In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. (2014). International journal of molecular sciences, 15(3), 3648–3669.
- Abrigach, F., et al. (2014). Library of Synthetic Compounds Based on Pyrazole Unit: Design and Screening Against Breast and Colorectal Cancer. Letters in Drug Design & Discovery, 11(7), 863-868.
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Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
- ResearchGate. (n.d.). HTS hit validation and inhibitor classification.
- Eurofins Discovery. (2023, April 17).
- Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Combinatorial chemistry & high throughput screening, 14(3), 184–193.
- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2018). Future medicinal chemistry, 10(12), 1431–1447.
- Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12361-12374.
- Sadybekov, A. A., et al. (2016). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of medicinal chemistry, 59(9), 4093–4108.
- A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). International journal of molecular sciences, 25(14), 7708.
- Design, Synthesis and Anticancer Screening of Novel Pyrazole Derivatives Linking to Benzimidazole, Benzoxazole and Benzothiazole. (2014). Med chem, 4(2), 326-332.
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Drug Discovery & Development. (2008, May 12). High-Throughput Screening for Kinase Inhibitors. Retrieved from [Link]
- Assay Guidance Manual. (2012). HTS Assay Validation.
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Mastering the Crystalline Form: Application Notes and Protocols for the Crystallization of ETHYL 5-AMINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE
Introduction
ETHYL 5-AMINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE is a key heterocyclic building block in medicinal chemistry and drug development. The trifluoromethyl group often enhances metabolic stability and lipophilicity, making this scaffold attractive for designing novel therapeutic agents[1][2]. Achieving a high degree of purity and a consistent crystalline form is paramount for its use in subsequent synthetic steps and for ensuring reproducible biological activity. This guide provides a comprehensive overview of robust crystallization techniques tailored for this specific molecule, moving beyond simple procedural lists to explain the underlying scientific principles that govern each step.
The protocols detailed herein are designed to be self-validating, offering researchers and drug development professionals a reliable framework for obtaining high-quality crystalline material.
Physicochemical Properties and Solvent Selection Rationale
The selection of an appropriate solvent system is the cornerstone of a successful crystallization. An ideal solvent will exhibit high solubility for the compound at an elevated temperature and low solubility at a lower temperature, facilitating precipitation upon cooling.
Table 1: Recommended Solvents for Initial Crystallization Screening
| Solvent | Class | Rationale for Use | Potential Application |
| Ethanol | Protic | Good general solvent for many pyrazole derivatives; readily available and relatively non-toxic.[6][7] | Cooling Crystallization |
| Methanol | Protic | Similar to ethanol but can exhibit different solubility profiles; often used for pyrazole recrystallization.[8][9] | Cooling Crystallization |
| Isopropanol | Protic | A slightly less polar alcohol that can be effective for compounds with moderate polarity.[3][10] | Cooling Crystallization |
| Ethyl Acetate | Aprotic | Good solvent for many organic compounds; can be used in combination with non-polar anti-solvents.[7][11] | Cooling or Anti-Solvent Crystallization |
| Acetone | Aprotic | A more polar aprotic solvent, potentially useful for highly soluble compounds in anti-solvent methods.[10][12] | Anti-Solvent Crystallization |
| Toluene | Non-polar | May have low solubility at room temperature but could be effective at elevated temperatures for slow cooling. | Slow Cooling Crystallization |
| Water | Protic | Expected to have very low solubility for the compound; an excellent candidate as an anti-solvent.[3][6] | Anti-Solvent |
Crystallization Protocols
The following protocols provide detailed, step-by-step methodologies for the most common and effective crystallization techniques applicable to this compound.
Protocol 1: Cooling Crystallization
This technique leverages the principle of decreased solute solubility in a solvent at lower temperatures to induce crystallization.
Methodology:
-
Dissolution: In a suitable flask equipped with a magnetic stirrer, dissolve the crude compound in a minimal amount of a pre-selected "good" solvent (e.g., ethanol, methanol, or isopropanol) at an elevated temperature (e.g., 60-70 °C). The goal is to achieve a saturated or near-saturated solution.
-
Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed receiving flask. This step is crucial to prevent premature crystallization on the filter paper.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is critical as it promotes the formation of larger, more well-defined crystals. To further decrease solubility and maximize yield, subsequently place the flask in an ice bath or a refrigerator (2-8 °C) for a defined period (e.g., 1-4 hours).
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Gently wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum at a temperature that will not cause them to melt or decompose.
Caption: Workflow for Cooling Crystallization.
Protocol 2: Anti-Solvent Addition Crystallization
This method induces crystallization by adding a "poor" solvent (an anti-solvent) to a solution of the compound in a "good" solvent, thereby reducing the overall solubility of the solute.[12][13][14] This technique is particularly useful when the compound is highly soluble in the primary solvent even at low temperatures.
Methodology:
-
Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., acetone, ethanol) at room temperature.
-
Anti-Solvent Addition: Slowly add a pre-selected anti-solvent (e.g., water, heptane) dropwise to the stirred solution. The addition should continue until the solution becomes slightly turbid, indicating the onset of precipitation.
-
Maturation: Allow the turbid solution to stir for a period (e.g., 30-60 minutes) to allow for crystal nucleation and growth. If no crystals form, a small seed crystal can be added.
-
Further Anti-Solvent Addition: Continue the slow, dropwise addition of the anti-solvent to complete the precipitation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a mixture of the "good" solvent and the anti-solvent.
-
Drying: Dry the crystals under vacuum.
Caption: Workflow for Anti-Solvent Crystallization.
Protocol 3: Acid Addition Salt Formation and Crystallization
For basic compounds like this compound, forming a salt with an acid can significantly alter its solubility profile, often leading to highly crystalline materials. This is a powerful purification technique.[10]
Methodology:
-
Dissolution: Dissolve the crude pyrazole derivative in a suitable organic solvent (e.g., isopropanol, ethyl acetate).
-
Acid Addition: Add at least an equimolar amount of an inorganic or organic acid (e.g., hydrochloric acid in isopropanol, oxalic acid in ethanol) to the solution.
-
Crystallization: The acid addition salt will often precipitate or crystallize out of the solution. This process can be aided by cooling.
-
Isolation: Collect the salt crystals by vacuum filtration.
-
Washing: Wash the crystals with the cold solvent.
-
Drying: Dry the crystals under vacuum.
-
Neutralization (Optional): The pure pyrazole can be recovered by dissolving the salt in an aqueous solution and neutralizing it with a base (e.g., sodium bicarbonate), followed by extraction with an organic solvent.
Caption: Workflow for Acid Addition Salt Crystallization.
Troubleshooting Common Crystallization Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No crystals form | Solution is not saturated; cooling too rapid; insufficient time for nucleation. | Concentrate the solution; cool more slowly; scratch the inside of the flask with a glass rod; add a seed crystal. |
| Oiling out | Compound is precipitating as a liquid phase; solvent is too non-polar; cooling is too rapid. | Add more of the "good" solvent; try a more polar solvent system; reheat to dissolve the oil and cool more slowly. |
| Poor recovery | Compound is still too soluble in the cold solvent; insufficient cooling. | Use a less effective solvent; cool to a lower temperature; use an anti-solvent to reduce solubility. |
| Impure crystals | Impurities co-crystallize; inefficient washing. | Re-crystallize from a different solvent system; ensure thorough but minimal washing with cold solvent. |
Conclusion
The crystallization of this compound is a critical step in its purification and preparation for further applications. By systematically screening solvents and employing the appropriate crystallization technique—be it cooling, anti-solvent addition, or salt formation—researchers can consistently obtain material of high purity and crystallinity. The protocols and rationale provided in this guide serve as a robust starting point for developing a tailored and optimized crystallization process.
References
-
JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research, 11(6). Available at: [Link]
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ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline? Available at: [Link]
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PubChem. ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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National Center for Biotechnology Information. (2023). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. National Library of Medicine. Available at: [Link]
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National Center for Biotechnology Information. (2014). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. National Library of Medicine. Available at: [Link]
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De Gruyter. (2020). Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]
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PubChem. ethyl 3-amino-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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-
ResearchGate. (2015). Anti-Solvent Crystallization. Available at: [Link]
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Universität Wien. (n.d.). The crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. u:scholar - A Institutional Repository of the University of Vienna. Available at: [Link]
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Technobis. (2023). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Available at: [Link]
-
Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Available at: [Link]
-
PubChem. Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
PubMed. (2022). Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. National Library of Medicine. Available at: [Link]
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Royal Society of Chemistry. (2022). Recent progress in antisolvent crystallization. CrystEngComm. Available at: [Link]
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PubChem. Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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Asian Journal of Chemistry. (2016). Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Available at: [Link]
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ResearchGate. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Available at: [Link]
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International Union of Crystallography. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Available at: [Link]
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Application Notes and Protocols for the Derivatization of Ethyl 5-Amino-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate for Structure-Activity Relationship Studies
Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant therapeutic agents.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of steric and electronic properties that facilitate robust interactions with a wide array of biological targets.[3] The strategic incorporation of a trifluoromethyl (CF3) group, as seen in ethyl 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, often confers enhanced metabolic stability, increased lipophilicity, and improved binding affinity of the parent molecule to its target protein.[4][5]
This guide provides a comprehensive framework for the strategic derivatization of this compound. The protocols outlined herein are designed to empower researchers in drug discovery and development to systematically explore the structure-activity relationships (SAR) of this versatile scaffold, thereby accelerating the identification of novel and potent therapeutic candidates. We will delve into key derivatization strategies targeting the primary amino group and the pyrazole core, explaining the rationale behind each experimental choice to ensure both scientific rigor and practical success.
Strategic Derivatization Pathways for SAR Exploration
The derivatization of this compound offers multiple avenues to modulate its physicochemical and pharmacological properties. The primary amino group at the C5 position is a versatile handle for a variety of chemical transformations, while the pyrazole ring itself can be further functionalized. A logical workflow for exploring the SAR of this scaffold is depicted below.
Caption: A logical workflow for the derivatization and SAR analysis of the target pyrazole.
Part 1: Modification of the C5-Amino Group via N-Acylation
The introduction of an amide linkage at the C5 position is a classical and highly effective strategy in medicinal chemistry to explore SAR.[6][7] This modification allows for the systematic variation of substituents, influencing hydrogen bonding capabilities, steric bulk, and overall lipophilicity of the molecule.
Rationale for N-Acylation
The N-acylation of the primary amino group serves multiple purposes in SAR studies:
-
Probing the Binding Pocket: The introduction of various acyl groups with different sizes, shapes, and electronic properties can help map the steric and electronic requirements of the target's binding site.
-
Modulating Physicochemical Properties: The nature of the acyl group can significantly alter the solubility, lipophilicity (LogP), and metabolic stability of the resulting derivatives.
-
Introducing New Pharmacophoric Features: The acyl group can be further functionalized to introduce additional hydrogen bond donors/acceptors, charged groups, or hydrophobic moieties to enhance target engagement.
Protocol 1: General Procedure for N-Acylation
This protocol describes a general method for the N-acylation of this compound using an acid chloride in the presence of a base.
Materials:
-
This compound
-
Desired acid chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 equivalents)
-
Anhydrous dichloromethane (CH2Cl2)
-
Triethylamine (Et3N) or pyridine (1.2 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine or pyridine (1.2 equivalents).
-
Acylating Agent Addition: To the stirred solution, add the desired acid chloride (1.1 equivalents) dropwise, ensuring the temperature remains at 0 °C.[8]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 3-16 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated pyrazole derivative.
| Acyl Chloride | Reaction Time (h) | Typical Yield (%) | Rationale for Selection |
| Acetyl chloride | 3-5 | 85-95 | Introduces a small, neutral acetyl group. |
| Benzoyl chloride | 6-12 | 80-90 | Introduces a bulky, aromatic phenyl group. |
| 4-Nitrobenzoyl chloride | 8-16 | 75-85 | Introduces an electron-withdrawing group. |
| 4-Methoxybenzoyl chloride | 8-16 | 80-90 | Introduces an electron-donating group. |
Part 2: Derivatization via Diazotization and Sandmeyer Reaction
For more extensive modifications of the pyrazole core, the C5-amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a variety of substituents via the Sandmeyer reaction.[9][10] This two-step process allows for the replacement of the amino group with halogens, which can then serve as handles for further cross-coupling reactions.
The Strategic Importance of the Sandmeyer Reaction
The Sandmeyer reaction is a powerful tool in synthetic organic chemistry for several reasons:
-
Access to Halogenated Pyrazoles: It provides a reliable method for the synthesis of 5-halo-pyrazoles, which may not be easily accessible through other routes.
-
Enabling Cross-Coupling Reactions: The installed halogen (typically bromine or iodine) is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of aryl and heteroaryl moieties.[11]
Caption: A simplified mechanism of the Sandmeyer reaction.
Protocol 2: Diazotization and Bromo-Sandmeyer Reaction
This protocol details the conversion of the C5-amino group to a bromo substituent.
Materials:
-
This compound
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO2)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Ice bath
Procedure:
Step A: Diazotization
-
Amine Suspension: In a beaker, suspend this compound (1.0 equivalent) in 48% HBr.
-
Cooling: Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.[10]
-
Nitrite Addition: In a separate flask, dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water. Add the sodium nitrite solution dropwise to the cooled pyrazole suspension, ensuring the temperature remains below 5 °C.
-
Stirring: Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Step B: Sandmeyer Reaction
-
Catalyst Preparation: In a separate flask, dissolve copper(I) bromide (1.2 equivalents) in 48% HBr and cool the solution to 0 °C.[12]
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Step A to the CuBr solution with vigorous stirring.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice. Neutralize the mixture by the slow addition of a saturated NaHCO3 solution until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by silica gel column chromatography to yield ethyl 5-bromo-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
Part 3: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The 5-bromo-pyrazole derivative synthesized via the Sandmeyer reaction is a valuable building block for introducing aryl and heteroaryl groups through the Suzuki-Miyaura cross-coupling reaction.[11][13] This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance.[14][15]
Rationale for Suzuki-Miyaura Coupling
-
Exploration of Aromatic Substituents: This reaction allows for the introduction of a wide variety of (hetero)aryl groups at the C5 position, enabling a thorough investigation of how different aromatic systems impact biological activity.
-
Fine-Tuning of Properties: The electronic and steric properties of the coupled aryl group can be systematically varied to optimize potency, selectivity, and pharmacokinetic parameters.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the coupling of ethyl 5-bromo-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate with an arylboronic acid.
Materials:
-
Ethyl 5-bromo-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents)
-
Base (e.g., K2CO3, Na2CO3, 2.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Inert atmosphere supplies (nitrogen or argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add ethyl 5-bromo-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (3x). Add the degassed solvent system.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by silica gel column chromatography to afford the desired 5-aryl-pyrazole derivative.
| Arylboronic Acid | Catalyst | Base | Typical Yield (%) | Rationale for Selection |
| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 70-85 | Introduces a simple phenyl group. |
| 4-Fluorophenylboronic acid | Pd(dppf)Cl2 | Na2CO3 | 65-80 | Introduces a fluorine atom for potential metabolic blocking. |
| Pyridine-3-boronic acid | Pd(PPh3)4 | K3PO4 | 50-70 | Introduces a heteroaromatic ring to modulate solubility and H-bonding. |
Conclusion
The derivatization of this compound is a highly valuable strategy for the exploration of structure-activity relationships in drug discovery. The protocols detailed in this guide for N-acylation, Sandmeyer reaction, and Suzuki-Miyaura cross-coupling provide a robust and versatile toolkit for medicinal chemists. By systematically applying these methods, researchers can efficiently generate diverse libraries of pyrazole derivatives, leading to a deeper understanding of the molecular interactions that govern biological activity and ultimately, the discovery of novel therapeutic agents.
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Schaly, S., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]
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Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]
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Portal, C. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]
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Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
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Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]
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Sharma, M. (2019). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. [Link]
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Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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ACS Publications. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
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MDPI. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. [Link]
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Kumar, P., et al. (2024). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Biomolecular Structure and Dynamics. [Link]
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National Center for Biotechnology Information. (n.d.). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. [Link]
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SciSpace. (2015). Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review. [Link]
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National Center for Biotechnology Information. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. [Link]
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Hati, S., et al. (2018). Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents. ACS Omega. [Link]
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Boumoud, B., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research. [Link]
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International Journal of Advance Research in Science and Engineering. (2016). SYNTHESES OF IMINE AND ACYL DERIVATIVES FROM N-AMINOPYRAZOLE. [Link]
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ACS Publications. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. [Link]
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ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
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National Center for Biotechnology Information. (2018). N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
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National Center for Biotechnology Information. (2024). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. [Link]
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ResearchGate. (2002). Nonclassical Pschorr and Sandmeyer Reactions in Pyrazole Series. [Link]
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National Center for Biotechnology Information. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. [Link]
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PubChem. (n.d.). ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. [Link]
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PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester. [Link]
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precisionFDA. (n.d.). ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. [Link]
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ResearchGate. (2013). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. [Link]
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PubMed. (2023). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. [Link]
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MDPI. (2023). 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. [Link]
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PubMed. (2025). Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. [Link]
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PubMed. (2023). Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. [Link]
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Use of ETHYL 5-AMINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE as an intermediate for heterocyclic synthesis
Application Notes & Protocols: ETHYL 5-AMINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE
A Versatile Fluorinated Building Block for the Synthesis of Privileged Heterocyclic Scaffolds
Introduction: The Strategic Value of a Fluorinated Aminopyrazole
This compound is a highly functionalized synthetic intermediate of significant interest to researchers in medicinal chemistry and drug development. Its structure combines three key features that render it an exceptionally versatile building block:
-
The 5-Aminopyrazole Core: This moiety is a classic precursor for constructing a wide array of fused heterocyclic systems. The presence of multiple nucleophilic centers—the exocyclic C5-amino group, the endocyclic N1 nitrogen, and the activated C4 carbon—allows for diverse and regioselective cyclization strategies.[1]
-
The C3-Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group is a well-established strategy in modern drug design.[2] This strongly electron-withdrawing group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] Its presence on the pyrazole core profoundly influences the reactivity of the intermediate and the properties of the resulting heterocyclic products.
-
The C4-Ethyl Carboxylate Group: This functional handle offers further opportunities for molecular elaboration. It can be hydrolyzed to the corresponding carboxylic acid, converted to amides, or reduced, providing a convenient point for diversification and the attachment of other pharmacophoric elements.
This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its application in the synthesis of key fused heterocyclic systems, including pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines.
Overview of Reactivity and Mechanistic Considerations
The synthetic utility of this intermediate is dictated by the interplay of its nucleophilic sites. The electron-withdrawing nature of the CF₃ group at C3 and the carboxylate group at C4 modulates the nucleophilicity of the adjacent C5-amino group and the C4 carbon, influencing the course of cyclocondensation reactions.
The choice of reaction partners (e.g., 1,3-dielectrophiles) and reaction conditions (acidic vs. basic catalysis) allows for the selective engagement of these sites, leading to specific, predictable heterocyclic scaffolds.
Application I: Synthesis of Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, found in numerous kinase inhibitors and other biologically active agents.[4] The most common route to this system from 5-aminopyrazoles is the Friedländer annulation, which involves the condensation with a 1,3-dicarbonyl compound or its equivalent.
Causality Behind the Method: The reaction is typically performed in an acidic medium, such as glacial acetic acid, which serves a dual role as solvent and catalyst. The acid protonates the carbonyl oxygen of the 1,3-dielectrophile, activating it for nucleophilic attack. The initial attack occurs from the most nucleophilic center of the pyrazole, which can be either the C5-amino group or the C4 carbon. In the Friedländer synthesis, the reaction proceeds via initial condensation between the C5-amino group and one carbonyl, followed by an intramolecular cyclization involving the nucleophilic C4-carbon of the pyrazole attacking the second electrophilic carbonyl center, and subsequent dehydration to yield the aromatic pyridine ring.[5][6]
Protocol 1: General Synthesis of Ethyl 6-Substituted-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylates
This protocol describes a general procedure for the cyclocondensation reaction with a 1,3-diketone.
Materials:
-
This compound
-
1,3-Diketone (e.g., acetylacetone, dibenzoylmethane)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Add the selected 1,3-diketone (1.1 eq).
-
Add glacial acetic acid as the solvent (approx. 10 mL per 1 mmol of pyrazole).
-
Heat the reaction mixture to reflux (approx. 118 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 4-8 hours.
-
Upon completion, allow the mixture to cool to room temperature. A precipitate often forms.
-
Pour the cooled reaction mixture into ice-water with stirring. This will precipitate the product fully.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol to remove residual acetic acid.
-
Dry the product under vacuum. If necessary, the crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Self-Validation & Expected Outcome: The formation of the pyrazolo[3,4-b]pyridine is confirmed by the disappearance of the starting materials on TLC. The structure of the product can be unambiguously confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry. The regiospecific synthesis of 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines has been reported by reacting 5-aminopyrazoles with trifluoromethyl-β-diketones in refluxing acetic acid.[6]
| Reactant (1,3-Diketone) | Typical Solvent | Catalyst | Expected Product Class | Reference Yields |
| Acetylacetone | Glacial AcOH | Self-catalyzed | 5,7-Dimethylpyrazolo[3,4-b]pyridine | Good to Excellent |
| Dibenzoylmethane | Glacial AcOH | Self-catalyzed | 5,7-Diphenylpyrazolo[3,4-b]pyridine | Good to Excellent |
| Trifluoroacetylacetone | Glacial AcOH | Self-catalyzed | 5-Methyl-7-(trifluoromethyl)pyrazolo[3,4-b]pyridine | Good |
Application II: Synthesis of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine core is another key heterocyclic system with a broad range of biological activities, including applications as protein kinase inhibitors.[7] The synthesis of this scaffold also utilizes 1,3-dicarbonyl compounds, but the cyclization pathway is mechanistically distinct from the formation of pyrazolo[3,4-b]pyridines.
Causality Behind the Method: In this reaction, the initial nucleophilic attack occurs from the C5-amino group onto one of the carbonyls of the 1,3-dicarbonyl compound. However, the subsequent cyclization involves the endocyclic N1 nitrogen of the pyrazole ring attacking the second carbonyl group.[5] This pathway is favored under different conditions, often in neutral or mildly acidic solvents like ethanol. The use of microwave irradiation can dramatically shorten reaction times and improve yields.[5]
Protocol 2: Microwave-Assisted Synthesis of Ethyl 7-Substituted-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylates
This protocol details an efficient microwave-assisted synthesis.
Materials:
-
This compound
-
4-Alkoxy-1,1,1-trifluoro-3-alken-2-one or similar 1,3-dielectrophile
-
Ethanol or Acetic Acid
-
Microwave reactor vials
Procedure:
-
In a 10 mL microwave vial, place this compound (1.0 eq) and the 1,3-dielectrophilic reagent (1.0 eq).[5]
-
Add the solvent of choice (e.g., ethanol or acetic acid, 3-5 mL). Ethanol often provides the best results for this specific scaffold.[5]
-
Seal the vial with a cap.
-
Place the vial in the cavity of a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short period (e.g., 10-30 minutes). Monitor power to maintain the target temperature.
-
After irradiation, cool the vial to room temperature using compressed air.
-
The product often precipitates from the solution upon cooling. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol and dry under vacuum.
Self-Validation & Expected Outcome: This method provides rapid access to the target compounds with high yields and purity. The reaction's efficiency is a key advantage over conventional heating.[5] The formation of the pyrazolo[1,5-a]pyrimidine isomer, as opposed to the pyrazolo[3,4-b]pyridine, can be confirmed by 2D NMR techniques (HMBC, NOESY) which will show correlations consistent with the N1-C5 ring fusion.
Application III: Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are structural analogues of purines and are of immense interest in medicinal chemistry, particularly as kinase inhibitors and antifolates.[8][9] Their synthesis from the title intermediate typically involves cyclization with a one-carbon synthon.
Causality Behind the Method: The synthesis of the pyrazolo[3,4-d]pyrimidin-4-one core involves the reaction of the C5-amino group and the C4-carboxylate (or a derivative thereof) with a reagent that provides the final N-C=O fragment of the pyrimidine ring. A common and straightforward method is to heat the aminopyrazole carboxylate in formamide.[8] Formamide serves as both the solvent and the reagent, decomposing at high temperatures to provide the necessary carbon and nitrogen atoms for the cyclization.
Protocol 3: Synthesis of 3-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
This protocol outlines the cyclization of the aminopyrazole ester using formamide.
Materials:
-
This compound
-
Formamide (HCONH₂)
Procedure:
-
Place this compound (1.0 eq) in a round-bottom flask equipped with a short-path distillation head or air condenser.
-
Add an excess of formamide (e.g., 15-20 equivalents).
-
Heat the mixture in an oil bath to a high temperature (typically 180-190 °C).[8]
-
Maintain this temperature for several hours (e.g., 6-8 hours), during which time ethanol will distill from the reaction mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product will usually crystallize or precipitate.
-
Add water to the cooled mixture to precipitate the product completely and to dissolve the excess formamide.
-
Collect the solid by vacuum filtration, wash extensively with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the pyrazolo[3,4-d]pyrimidinone.
Self-Validation & Expected Outcome: The successful reaction is marked by the formation of a high-melting solid. The IR spectrum will show the appearance of a characteristic amide C=O stretch and the disappearance of the ester C=O and primary amine N-H stretches of the starting material. The structure is confirmed by NMR and mass spectrometry. This product can be further functionalized, for example, by chlorination of the C4-oxo group with POCl₃ to produce the versatile 4-chloro-pyrazolo[3,4-d]pyrimidine intermediate.[8]
Conclusion
This compound stands out as a powerful and versatile intermediate for heterocyclic synthesis. The strategic placement of the trifluoromethyl, amino, and carboxylate groups allows for controlled and regioselective access to a variety of medicinally relevant fused pyrazole scaffolds. The protocols outlined here provide researchers with reliable and efficient methods to leverage this building block in the design and synthesis of novel compounds for drug discovery and development. The presence of the CF₃ group not only directs the synthetic outcomes but also imparts desirable physicochemical properties to the final products, making this a truly valuable tool for the modern medicinal chemist.
References
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Saleh, I., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(5), 798-809. Available from: [Link]
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Chalyk, B. A., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. The Journal of Organic Chemistry, 87(8), 5328-5343. Available from: [Link]
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Saleh, I., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry. Available from: [Link]
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Evaluating the Anti-inflammatory Potential of Pyrazole Derivatives: An Experimental Workflow
Introduction: The Promise of Pyrazole Derivatives in Inflammation
Inflammation is a fundamental biological process, a double-edged sword that orchestrates healing but can also drive chronic diseases like rheumatoid arthritis and inflammatory bowel disease when dysregulated.[1] At the heart of the inflammatory cascade are enzymes like cyclooxygenase (COX), which synthesize prostaglandins—key mediators of pain and swelling.[2] While traditional non-steroidal anti-inflammatory drugs (NSAIDs) effectively block these enzymes, their use can be hampered by significant gastrointestinal and cardiovascular side effects.[1] This has spurred the search for more targeted therapies.
This application note provides a detailed, multi-tiered experimental workflow designed for researchers in drug discovery and development to systematically evaluate the anti-inflammatory potential of novel pyrazole derivatives. The workflow progresses from initial high-throughput in vitro screening to more complex cell-based assays and finally to in vivo validation, offering a comprehensive framework for identifying and characterizing promising new drug candidates.
Experimental Workflow: A Phased Approach
A logical and staged approach is critical for the efficient evaluation of novel compounds. This workflow is designed to first identify active compounds through targeted enzymatic assays, then to characterize their effects in a relevant cellular model of inflammation, and finally to confirm their efficacy in a preclinical in vivo model.
Caption: A three-phased experimental workflow for evaluating pyrazole derivatives.
Phase 1: In Vitro Enzymatic Screening for COX Inhibition
Scientific Rationale: The primary mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of COX enzymes, particularly the inducible COX-2 isoform.[4][5] Therefore, the initial screening phase focuses on directly measuring the inhibitory activity of the test compounds against purified COX-1 and COX-2 enzymes. This allows for the rapid identification of potent inhibitors and provides crucial information about their selectivity. A high selectivity for COX-2 over COX-1 is a desirable characteristic for reducing the risk of gastrointestinal side effects.[6]
Protocol 1.1: Fluorometric COX-2 Inhibitor Screening Assay
This protocol is adapted from commercially available kits and provides a high-throughput method for identifying COX-2 inhibitors.[7][8] The assay measures the generation of Prostaglandin G2, an intermediate product of the COX reaction, via a fluorescent probe.
Materials:
-
Human Recombinant COX-2 Enzyme[7]
-
COX Assay Buffer[7]
-
COX Probe (in DMSO)[7]
-
COX Cofactor (in DMSO)[7]
-
Arachidonic Acid (substrate)[9]
-
NaOH[7]
-
Celecoxib (positive control)[7]
-
Test Pyrazole Derivatives
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Reconstitute and dilute the COX-2 enzyme on ice. Prepare the Arachidonic Acid/NaOH solution immediately before use.[7]
-
Inhibitor Preparation: Dissolve test pyrazole derivatives and Celecoxib in DMSO to create stock solutions. Prepare serial dilutions to determine the IC50 value. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup:
-
Enzyme Control (EC): Add 10 µL of COX Assay Buffer.
-
Inhibitor Control (IC): Add 2 µL of Celecoxib and 8 µL of COX Assay Buffer.[7]
-
Test Sample (S): Add 10 µL of diluted test pyrazole derivative.
-
-
Reaction Mix Preparation: Prepare a master reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Reaction Initiation: Add 80 µL of the Reaction Mix to each well, followed by 10 µl of diluted COX-2 enzyme. Incubate for 10 minutes at 37°C.[9]
-
Substrate Addition: Initiate the reaction by adding 10 µL of the Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.[7]
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).[7]
Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. The percent inhibition is calculated using the following formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100 Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 1.2: COX-1 Inhibitor Counter-Screening Assay
To determine the selectivity of the active compounds, a counter-screen against the COX-1 isoform is essential. The protocol is identical to the COX-2 assay, with the substitution of human or ovine recombinant COX-1 enzyme.[10]
Data Presentation: Summarize the IC50 values for both COX-1 and COX-2 inhibition in a table to easily compare potency and calculate the selectivity index.
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Pyrazole Derivative 1 | 0.5 | 50 | 100 |
| Pyrazole Derivative 2 | 2.1 | 10.5 | 5 |
| Celecoxib (Control) | 0.04 | 4.0 | 100 |
Phase 2: Cell-Based Assays in an Inflammatory Model
Scientific Rationale: Compounds that demonstrate potent and selective COX-2 inhibition in enzymatic assays should be further evaluated in a more biologically relevant context. The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line is a widely accepted and robust in vitro model for studying inflammation.[11][12] LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce a variety of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[13][14] This model allows for the assessment of a compound's ability to suppress these key inflammatory markers in a cellular environment.
Caption: LPS-induced inflammatory signaling pathway in macrophages.
Protocol 2.1: LPS-Induced Inflammation in RAW 264.7 Macrophages
Materials:
-
RAW 264.7 murine macrophage cell line[11]
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)[11]
-
Lipopolysaccharide (LPS) from E. coli[11]
-
Test Pyrazole Derivatives
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test pyrazole derivatives (or vehicle control) for 1 hour.[13]
-
LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[11][13]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[13]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for subsequent analysis of NO and cytokine levels.
Protocol 2.2: Nitric Oxide (NO) Quantification using the Griess Assay
Scientific Rationale: Nitric oxide is a key inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS) in activated macrophages.[13] The Griess assay is a simple and reliable colorimetric method for measuring nitrite (a stable breakdown product of NO) in the cell culture supernatant.[15][16]
Materials:
-
Collected cell culture supernatants
-
Griess Reagent (containing 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)[15]
-
Sodium Nitrite (for standard curve)
-
96-well microplate
-
Microplate reader (absorbance at 540 nm)
Procedure:
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite (0-100 µM) in fresh culture medium.
-
Assay: In a 96-well plate, mix 50 µL of each supernatant sample (or standard) with 50 µL of Griess Reagent.[15]
-
Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light.[15]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[17]
Data Analysis: Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve. Determine the percentage of NO production inhibition relative to the LPS-stimulated control.
Protocol 2.3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
Scientific Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines that play a central role in orchestrating the inflammatory response.[14] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the concentration of these cytokines in the collected cell culture supernatants.[18][19]
Materials:
-
Collected cell culture supernatants
-
Commercial ELISA kits for murine TNF-α and IL-6[20]
-
Wash Buffer
-
Substrate Solution
-
Stop Solution
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Assay Performance: Perform the ELISA according to the manufacturer's protocol. This typically involves the following steps:
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards.[22] Calculate the concentration of TNF-α and IL-6 in the samples from the standard curve. Determine the percentage of cytokine inhibition for each test compound.
Data Presentation: Present the results from the cell-based assays in a table for clear comparison.
| Compound (Concentration) | % Inhibition of NO Production | % Inhibition of TNF-α Secretion | % Inhibition of IL-6 Secretion |
| Pyrazole Derivative 1 (1 µM) | 65% | 72% | 68% |
| Pyrazole Derivative 1 (10 µM) | 88% | 91% | 85% |
| Celecoxib (1 µM) | 70% | 75% | 71% |
Phase 3: In Vivo Validation of Anti-inflammatory Efficacy
Scientific Rationale: While in vitro and cell-based assays are crucial for initial screening and mechanistic studies, in vivo models are indispensable for evaluating the therapeutic potential of a drug candidate in a whole organism.[23][24] The carrageenan-induced paw edema model in rodents is a classic and highly reproducible assay for screening acute anti-inflammatory activity.[25][26] The injection of carrageenan, a phlogistic agent, into the paw induces a biphasic inflammatory response characterized by edema (swelling), providing a quantifiable measure of a compound's anti-inflammatory effect.[27][28]
Protocol 3.1: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)[27]
-
Lambda Carrageenan (1% w/v in sterile saline)[27]
-
Test Pyrazole Derivatives
-
Indomethacin or Celecoxib (positive control)[29]
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer (for paw volume measurement)[30]
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Groups (various doses of pyrazole derivatives).
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[27]
-
Compound Administration: Administer the test compounds, positive control, or vehicle via an appropriate route (e.g., oral gavage) one hour before carrageenan injection.[27]
-
Induction of Edema: Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[25][27]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. The peak edema is typically observed around 3-5 hours.[27][30]
Data Analysis:
-
Calculate Edema: The increase in paw volume (edema) is calculated as: Edema (mL) = Vₜ - V₀.[27]
-
Calculate Percentage Inhibition: The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group at each time point: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100
Data Presentation: Present the time course of paw edema for all groups graphically and summarize the percentage inhibition at the time of peak edema in a table.
| Treatment Group | Dose (mg/kg) | Peak Paw Edema (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.34 ± 0.03 | 60% |
| Pyrazole Derivative 1 | 20 | 0.42 ± 0.04 | 50.6% |
| Pyrazole Derivative 1 | 40 | 0.29 ± 0.03 | 65.9% |
| Statistically significant difference from Vehicle Control (p < 0.05) |
Conclusion
This comprehensive experimental workflow provides a robust framework for the systematic evaluation of the anti-inflammatory potential of novel pyrazole derivatives. By progressing from high-throughput enzymatic screening to cell-based functional assays and finally to in vivo efficacy models, researchers can efficiently identify and characterize promising lead compounds. The detailed protocols and rationale provided herein are intended to ensure scientific rigor and reproducibility, ultimately facilitating the discovery of next-generation anti-inflammatory therapeutics with improved efficacy and safety profiles.
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Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. [Link]
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(PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - ResearchGate. [Link]
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κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. [Link]
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Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC - NIH. [Link]
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Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish - MDPI. [Link]
-
Nitric Oxide Assay (NO) - ScienCell Research Laboratories. [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. [Link]
-
Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed. [Link]
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NWLSSTM Nitric Oxide (Nitrate/Nitrite) Enzymatic Assay - Northwest Life Science Specialties. [Link]
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Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles - Frontiers. [Link]
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Protocol Griess Test. [Link]
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Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - MDPI. [Link]
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-
In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. [Link]
-
Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC. [Link]
-
Standard Curve for TNF-α and IL-6 ELISA assay. (A) A representative... - ResearchGate. [Link]
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Troubleshooting & Optimization
Common side products in the synthesis of ETHYL 5-AMINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE
Welcome to the technical support center for the synthesis of Ethyl 5-Amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this important heterocyclic building block. Here, we move beyond simple protocols to explain the underlying chemical principles that govern the reaction, empowering you to optimize your synthesis for higher yield and purity.
Understanding the Core Synthesis and its Primary Challenge: Regioselectivity
The most prevalent and efficient method for synthesizing this compound involves the cyclocondensation of a trifluoromethylated β-ketoester equivalent with hydrazine. A common and commercially available starting material for this synthesis is ethyl 2-cyano-4,4,4-trifluoro-3-oxobutanoate, which reacts with hydrazine hydrate.
The primary challenge in this synthesis is controlling the regioselectivity of the condensation reaction. Hydrazine, being an unsymmetrical nucleophile, can attack the two electrophilic carbonyl carbons of the β-ketoester precursor, leading to the formation of two possible regioisomeric pyrazoles. The desired product is the 5-amino isomer, while the common side product is the 3-amino isomer.
Troubleshooting Guide & FAQs
This section addresses the most frequently encountered issues during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction is producing a mixture of two isomers that are difficult to separate. How can I identify them and control the reaction to favor the desired 5-amino product?
Answer:
This is the most common problem encountered in this synthesis. The two isomers, this compound (the desired product) and ethyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (the primary side product), often have very similar physical properties, making their separation by standard crystallization or column chromatography challenging.
Identifying the Isomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the two isomers. While specific chemical shifts can vary slightly based on the solvent and concentration, the key is to look for differences in the chemical environment of the pyrazole ring protons and carbons. In many cases, the chemical shift of the pyrazole ring proton (at C-5 or C-3) will differ between the two isomers. It is highly recommended to consult reference spectra if available.
-
Mass Spectrometry (MS): While both isomers will have the same molecular weight, fragmentation patterns in techniques like GC-MS or LC-MS/MS might show subtle differences that can aid in their identification when compared to a known standard.
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can often resolve the two isomers, allowing for their quantification and, in some cases, preparative separation.
Controlling Regioselectivity:
The formation of the two regioisomers is highly dependent on the reaction conditions, particularly the pH of the reaction medium. This is due to the differential reactivity of the two carbonyl groups of the β-ketoester precursor under acidic versus basic conditions.[1]
-
To Favor the Desired 5-Amino Isomer (Thermodynamic Product): Basic conditions are generally reported to favor the formation of the 5-aminopyrazole.[1] The reaction mechanism under basic conditions is thought to proceed via the initial formation of a more stable hydrazone intermediate, which then cyclizes to yield the thermodynamically favored product.
-
To Minimize the 3-Amino Isomer (Kinetic Product): Acidic conditions often lead to the formation of the 3-aminopyrazole as the major product.[1] Therefore, to obtain the desired 5-amino isomer, it is crucial to avoid acidic conditions.
Experimental Protocol for Favoring the 5-Amino Isomer:
This protocol is designed to maintain basic to neutral conditions throughout the reaction.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-cyano-4,4,4-trifluoro-3-oxobutanoate in a suitable solvent like ethanol.
-
Reagent Addition: Slowly add hydrazine hydrate to the solution at room temperature. The reaction is often exothermic, so controlled addition is important.
-
Reaction Conditions: After the addition is complete, stir the reaction mixture at room temperature or gently heat to reflux for a period of 2 to 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can then be isolated by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[2] If isomeric impurities persist, flash column chromatography on silica gel may be necessary.[3]
Question 2: My yield is low, and I observe a significant amount of a sticky, unidentifiable byproduct. What could be the cause?
Answer:
Low yields and the formation of intractable byproducts can often be attributed to the decomposition of the starting materials or intermediates.
Potential Cause: Hydrolysis of the β-Ketoester
The starting material, ethyl 2-cyano-4,4,4-trifluoro-3-oxobutanoate, is susceptible to hydrolysis, especially under harsh acidic or basic conditions and in the presence of water. Hydrolysis can lead to the formation of the corresponding carboxylic acid and other degradation products, which may not efficiently cyclize or could lead to the formation of polymeric materials.
Troubleshooting and Prevention:
-
Use Anhydrous Solvents: Ensure that the solvent used for the reaction (e.g., ethanol) is anhydrous to minimize the presence of water.
-
Control pH: As mentioned previously, maintaining neutral to slightly basic conditions is ideal. Strong bases can promote hydrolysis and other side reactions.
-
Moderate Reaction Temperature: Avoid excessively high reaction temperatures, as this can accelerate the rate of hydrolysis and other decomposition pathways.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.
Question 3: I see an unexpected peak in my mass spectrum with a higher molecular weight than my product. What could this be?
Answer:
The formation of a higher molecular weight byproduct could be due to a double condensation reaction.
Potential Cause: Reaction of the Product with Starting Material
The amino group of the newly formed this compound is nucleophilic and could potentially react with another molecule of the starting β-ketoester, leading to the formation of a dimeric or higher molecular weight impurity.
Troubleshooting and Prevention:
-
Stoichiometry Control: Use a slight excess of hydrazine hydrate to ensure that all of the β-ketoester is consumed.
-
Controlled Addition: Add the β-ketoester to the hydrazine solution (reverse addition) to maintain an excess of hydrazine throughout the reaction, minimizing the chance of the product reacting with the starting material.
-
Monitoring the Reaction: Closely monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting β-ketoester has been consumed.
Visualizing the Reaction Pathways
To better understand the formation of the desired product and its main side product, the following diagrams illustrate the key reaction mechanisms.
Caption: Reaction scheme for the synthesis of aminopyrazole isomers.
Summary of Common Side Products and Troubleshooting
| Side Product / Issue | Potential Cause | Troubleshooting & Prevention |
| Ethyl 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Regioisomer) | Reaction under acidic conditions (kinetic control). | Maintain neutral to slightly basic reaction conditions. Use a non-acidic solvent. |
| Low Yield / Sticky Byproducts | Hydrolysis of the starting β-ketoester. | Use anhydrous solvents. Avoid strong acids or bases. Moderate reaction temperature. |
| Higher Molecular Weight Impurities | Double condensation of the product with the starting material. | Use a slight excess of hydrazine. Consider reverse addition (adding ketoester to hydrazine). Monitor the reaction closely. |
References
-
Reddit. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry. Retrieved from [Link][2]
-
Semantic Scholar. (n.d.). Synthesis of 4-Cyano Pyrazole, 5- Aminopyrazole Derivatives and the Deamination of 5 -. Retrieved from [Link][1]
-
National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. PubMed Central. Retrieved from [Link][3]
Sources
Technical Support Center: Purification of Trifluoromethyl-Containing Heterocyclic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals navigating the complexities of purifying trifluoromethyl-containing heterocyclic compounds. The unique physicochemical properties imparted by the trifluoromethyl (-CF3) group, while beneficial for bioactivity, often introduce significant purification challenges.[1] This guide provides in-depth troubleshooting advice, detailed protocols, and frequently asked questions to empower you to overcome these hurdles and achieve high-purity compounds.
The strategic incorporation of a -CF3 group can dramatically alter a molecule's lipophilicity, metabolic stability, and electronic properties.[1][2] These changes, however, can lead to issues such as altered solubility, strong interactions with stationary phases, and co-elution with reaction byproducts, making purification a non-trivial step in the synthetic workflow.
I. Understanding the Core Challenges
The trifluoromethyl group is a potent electron-withdrawing group with high lipophilicity (Hansch π value of +0.88).[3] This duality is central to the purification challenges. The strong carbon-fluorine bonds also contribute to high thermal and chemical stability, which is an advantage in some applications but can complicate the removal of certain impurities.[4]
Key Physicochemical Impacts of the -CF3 Group:
-
Increased Lipophilicity: The -CF3 group generally increases a molecule's affinity for non-polar environments, which can enhance its ability to cross biological membranes but also affects its solubility and chromatographic behavior.[2]
-
Altered Polarity and Electronic Properties: The strong electron-withdrawing nature of the -CF3 group significantly influences the electron distribution within the heterocyclic ring, potentially altering the acidity or basicity of nearby functional groups and affecting interactions with chromatographic stationary phases.[2][4]
-
Enhanced Metabolic Stability: The strength of the C-F bond makes molecules with trifluoromethyl groups more resistant to metabolic degradation, a desirable trait in drug design.[2][4]
II. Troubleshooting Common Purification Issues
This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Chromatography Troubleshooting Guide
Q1: My trifluoromethyl-containing heterocycle is showing severe peak tailing on a silica gel column. What's happening and how can I fix it?
A1: Peak tailing for nitrogen-containing heterocycles on acidic silica gel is a classic problem, often exacerbated by the electronic effects of the -CF3 group. The electron-withdrawing nature of the -CF3 group can decrease the pKa of nearby basic nitrogen atoms, but strong interactions with acidic silanol groups on the silica surface can still occur, leading to tailing.[1][5]
Troubleshooting Steps:
-
Add a Basic Modifier: To mitigate the interaction with acidic silanol groups, add a small amount of a basic modifier to your mobile phase.[5][6]
-
For moderately basic compounds: Start with 0.1-1% triethylamine (TEA) in your eluent.
-
For more strongly basic compounds: A solution of 1-2% ammonia in methanol can be used as a polar component in your solvent system (e.g., dichloromethane/methanol/ammonia).[5]
-
-
Switch to a Different Stationary Phase: If a basic modifier is not effective or incompatible with your compound, consider an alternative stationary phase.
-
Alumina (basic or neutral): This is often a good choice for basic compounds.[5]
-
Reversed-Phase (C18): For polar trifluoromethylated heterocycles, reversed-phase chromatography is frequently the method of choice. Use a polar mobile phase like water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.[5]
-
Q2: I'm struggling to separate my desired product from a non-trifluoromethylated starting material. They have very similar Rf values on TLC.
A2: This is a common challenge, as the addition of a -CF3 group can sometimes lead to only a subtle change in polarity. However, the difference in lipophilicity can be exploited.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Normal Phase: Systematically screen different solvent systems. If a hexane/ethyl acetate system is failing, try a system with different selectivity, such as dichloromethane/methanol.[5] A shallow gradient elution can also help resolve closely eluting spots.
-
Reversed-Phase: This is often more effective. The increased lipophilicity of the -CF3 compound will typically cause it to be retained longer on a C18 column than its non-fluorinated analog.
-
-
Consider Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating compounds with similar polarities, including chiral molecules.[7] It uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol, providing unique selectivity that is orthogonal to both normal and reversed-phase HPLC.[8] SFC can be particularly effective for purifying thermally labile molecules.[7]
Q3: My compound is volatile and I'm losing it during solvent evaporation. How can I minimize this loss?
A3: The volatility of some smaller trifluoromethyl-containing heterocycles can be a significant issue, leading to low recovery.[9][10]
Troubleshooting Steps:
-
Avoid High Temperatures: Use a rotary evaporator with the water bath at room temperature or slightly chilled. Avoid using high vacuum.
-
Use a High-Boiling Point "Keeper" Solvent: After column chromatography, and before final evaporation, add a small amount of a high-boiling point solvent (e.g., toluene) to the combined pure fractions. When you evaporate the more volatile chromatography solvents, your compound will remain dissolved in the keeper solvent, which can then be removed more gently.
-
Lyophilization (Freeze-Drying): If your compound is soluble in water or a suitable solvent like dioxane and is not volatile under high vacuum when frozen, lyophilization can be an effective way to remove the solvent without significant loss of the compound.
Crystallization Troubleshooting Guide
Q1: My trifluoromethylated compound "oils out" instead of crystallizing. What should I do?
A1: "Oiling out" is a common problem in crystallization, often caused by the solution being too supersaturated, cooling too quickly, or the presence of impurities that inhibit crystal lattice formation.[5]
Troubleshooting Steps:
-
Modify the Cooling Process:
-
Add more solvent: Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool much more slowly. Insulating the flask can help.[5]
-
Lower the starting temperature: Dissolve the compound in a minimal amount of a slightly lower-boiling solvent at a lower temperature to reduce the degree of supersaturation upon cooling.
-
-
Induce Crystallization:
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This creates microscopic imperfections that can serve as nucleation sites.[5]
-
Add a seed crystal: If you have a small amount of pure crystalline material, adding a tiny crystal to the cooled solution can induce crystallization.[5]
-
-
Pre-purify the Material: If impurities are the suspected cause, perform a quick preliminary purification, such as filtering through a small plug of silica gel, before attempting crystallization.[5][6]
Q2: I have very low recovery after recrystallization. How can I improve my yield?
A2: Low recovery is often due to the compound having significant solubility in the cold solvent or using too much solvent for dissolution.[5][6]
Troubleshooting Steps:
-
Minimize the Amount of Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your compound.[5]
-
Optimize the Solvent System:
-
Use a co-solvent system: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is much less soluble) at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.
-
Change the solvent entirely: Screen for a solvent in which your compound has high solubility at elevated temperatures but very low solubility at room temperature or below.
-
-
Cool to a Lower Temperature: Once the solution has cooled to room temperature, place it in an ice bath or a freezer for a period to maximize the precipitation of your product.
-
Concentrate the Mother Liquor: After filtering off your crystals, you can carefully reduce the volume of the filtrate by evaporation to obtain a second crop of crystals. Note that this second crop may be less pure and might require a separate recrystallization.[5]
Extraction Troubleshooting Guide
Q1: I'm getting a persistent emulsion during the aqueous workup of my reaction mixture. How can I break it?
A1: Emulsions are common when dealing with complex reaction mixtures that may contain impurities acting as surfactants. Vigorous shaking can also contribute to their formation.[5]
Troubleshooting Steps:
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous layer, which can help to break the emulsion and force your organic compound into the organic layer.[5]
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for the partitioning of the components without creating a stable emulsion.[5]
-
Filtration: Pass the emulsified layer through a pad of a filter aid like Celite or glass wool. This can help to coalesce the dispersed droplets.[5]
-
Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.[5]
III. Advanced Purification Technique: Supercritical Fluid Chromatography (SFC)
For particularly challenging separations, including chiral purifications of trifluoromethyl-containing heterocycles, Supercritical Fluid Chromatography (SFC) offers significant advantages.[7]
-
Principle: SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[7][8] Supercritical fluids have properties intermediate between a liquid and a gas, offering high solvating power like a liquid and high diffusivity and low viscosity like a gas.[8]
-
Advantages:
-
Speed: SFC is often 3-5 times faster than traditional HPLC.[8]
-
Unique Selectivity: It provides separation mechanisms that are different from reversed-phase HPLC, making it a powerful tool for compounds that are difficult to separate otherwise.[8]
-
Green Chemistry: The primary mobile phase, CO2, is non-toxic and easily removed, reducing the use of organic solvents.[8][11]
-
-
Applications: SFC is widely used in the pharmaceutical industry for both analytical and preparative scale purification of chiral and achiral compounds.[7] The use of polar co-solvents like methanol is common to modify the mobile phase properties and enhance selectivity.[8][12]
IV. Purity Assessment
After purification, it is crucial to accurately assess the purity of your trifluoromethyl-containing heterocyclic compound. A combination of analytical techniques is often necessary.
| Technique | Information Provided | Common Applications |
| HPLC/UPLC | Quantitative purity (e.g., % area), detection of non-volatile impurities. | The gold standard for purity assessment in pharmaceutical development.[][14] |
| LC-MS | Confirmation of molecular weight, identification of impurities. | Essential for confirming product identity and characterizing unknown peaks.[14][15] |
| GC-MS | Purity of volatile compounds, analysis of residual solvents. | Useful for low molecular weight, thermally stable heterocycles.[14][16] |
| NMR Spectroscopy | Structural confirmation, detection of structural isomers and impurities. | ¹H, ¹³C, and ¹⁹F NMR are critical for structural elucidation and purity confirmation. |
| Elemental Analysis | Confirms the elemental composition of the compound. | Provides evidence of bulk purity. |
V. Safety Precautions
Working with trifluoromethylating agents and their byproducts requires strict adherence to safety protocols.
-
Handling: Always handle trifluoromethylating agents and volatile fluorinated compounds in a well-ventilated fume hood.[17] Avoid direct contact with the skin and eyes by wearing appropriate personal protective equipment (PPE), including impermeable gloves and tightly fitting safety goggles.[17][18]
-
Storage: Store reagents and products in a cool, well-ventilated area in tightly closed containers.[17][18] Some reagents may be moisture-sensitive.
-
Waste Disposal: Dispose of all chemical waste in compliance with local, state, and federal regulations.[17]
-
Hazardous Decomposition: In case of fire, trifluoromethyl-containing compounds can emit toxic fumes, including hydrogen fluoride (HF).[17]
VI. Visual Workflows and Diagrams
Troubleshooting Logic for Chromatography
The following diagram illustrates a decision-making workflow for troubleshooting common chromatography issues.
Caption: Decision tree for troubleshooting chromatography.
General Purification Workflow
This diagram outlines a general workflow for the purification and analysis of a trifluoromethyl-containing heterocyclic compound.
Caption: General purification and analysis workflow.
VII. References
-
Novás M, Matos MJ. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. 2025; 30(14):3009.
-
The Impact of Trifluoromethyl Groups in Specialty Chemicals. NINGBO INNO PHARMCHEM CO.,LTD.
-
The Analysis of Fluorinated Polymers by Supercritical Fluid Chromatography (SFC). Selerity Technologies.
-
The Impact of the Trifluoromethyl Group on Molecular Properties. Fine Chemical Intermediates.
-
The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.
-
Safety Data Sheet. Apollo Scientific.
-
1,2,2-Trifluoroethyl trifluoromethyl ether Safety Data Sheet. Synquest Labs.
-
Biffis, A., et al. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. PMC - NIH.
-
Tisler, S., et al. Non-Target Screening of Fluorinated Ionic Liquids and PFAS in European Wastewaters Using Supercritical Fluid Chromatography. ResearchGate.
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry (RSC Publishing).
-
Safety Data Sheet. TCI Chemicals.
-
Technical Support Center: Purification of Fluorinated Amine Compounds. Benchchem.
-
Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Cole-Parmer.
-
Supercritical fluid chromatography. Wikipedia.
-
Safety Data Sheet. TCI Chemicals.
-
Supercritical fluid chromatography. Grokipedia.
-
Baran, P. S., et al. Innate C-H trifluoromethylation of heterocycles. PMC - NIH.
-
Supercritical Fluid Chromatography. Agilent.
-
Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
-
Gakh, A. A., & Shermolovich, Y. Trifluoromethylated Heterocycles. ResearchGate.
-
Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. ACS Omega.
-
Trifluoromethylation. Wikipedia.
-
Analytical Services for Purity Determination. BOC Sciences.
-
A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. Benchchem.
-
Recent Trends in Analytical Techniques for Impurity Profiling.
-
Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
-
Method for analyzing nitrogen trifluoride impurities in high-purity carbon tetrafluoride by gas chromatography. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 14. biomedres.us [biomedres.us]
- 15. biomedres.us [biomedres.us]
- 16. researchgate.net [researchgate.net]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: Synthesis of ETHYL 5-AMINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE
Introduction
Welcome to the technical support guide for the synthesis of Ethyl 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. This pyrazole derivative is a valuable building block in medicinal chemistry and drug development, prized for the unique physicochemical properties imparted by its trifluoromethyl group, which can enhance metabolic stability and binding affinity.[1]
This guide is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we provide not only step-by-step protocols but also the underlying scientific reasoning and field-proven troubleshooting strategies to help you navigate the complexities of this synthesis and optimize your yield and purity.
Core Reaction Overview
The most reliable and common route to this scaffold is the cyclocondensation reaction between 2,2,2-Trifluoroacetohydrazide and Ethyl (ethoxymethylene)cyanoacetate .[1] This reaction proceeds via an initial Michael addition, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable, aromatic pyrazole ring.
Caption: General reaction mechanism for pyrazole synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low or No Product Yield
Q: My reaction has run for the recommended time, but TLC and LC-MS analysis show very little product and a significant amount of unreacted starting materials. What should I do?
A: This is a common issue that can stem from several factors. Let's diagnose the potential causes.
Potential Causes & Solutions:
-
Insufficient Reaction Time or Temperature: The reaction may be kinetically slow.
-
Diagnostic Step: Monitor the reaction by TLC or LC-MS every hour. If you see a gradual increase in product formation, the reaction simply needs more time or energy.
-
Solution: Extend the reaction time by an additional 2-4 hours. If the reaction remains stalled, consider increasing the temperature in 10°C increments, being careful not to exceed the boiling point of your solvent significantly, which could lead to decomposition.[2]
-
-
Suboptimal pH: The initial Michael addition and subsequent cyclization are sensitive to pH. The reaction medium can become acidic from hydrazine salts, which might inhibit the reaction.[2]
-
Diagnostic Step: Check the pH of your reaction mixture.
-
Solution: Add a catalytic amount of a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to facilitate the initial nucleophilic attack. Conversely, some pyrazole syntheses benefit from a catalytic amount of a protic acid (like glacial acetic acid) to activate the electrophile.[2] We recommend trying the reaction with a catalytic amount of acetic acid first, as it's a very common condition for this type of cyclization.
-
-
Poor Quality of Reagents:
-
2,2,2-Trifluoroacetohydrazide: This reagent can degrade upon storage. Ensure it is pure and dry.
-
Ethyl (ethoxymethylene)cyanoacetate: This reagent can hydrolyze or polymerize. Use a freshly opened bottle or distill it before use.
-
Solvent: Ensure you are using an anhydrous grade solvent, as water can interfere with the reaction intermediates.
-
Issue 2: Formation of Multiple Products/Spots on TLC
Q: My TLC plate shows the desired product spot, but also several other significant spots that I cannot identify.
A: Multiple spots indicate the formation of byproducts or the presence of stable intermediates.
Potential Causes & Solutions:
-
Incomplete Aromatization: The pyrazoline intermediate may be present as a byproduct if the final tautomerization step is incomplete.[3]
-
Diagnostic Step: Pyrazoline intermediates can often be identified by ¹H NMR, showing characteristic signals for sp³-hybridized protons that are absent in the final aromatic product.
-
Solution: Ensure the reaction conditions (e.g., heating, presence of an acid or base catalyst) are sufficient to drive the aromatization. Sometimes, simply extending the reflux time can resolve this.
-
-
Side Reactions of Hydrazine: Hydrazine derivatives can undergo self-condensation or decomposition, especially at elevated temperatures, leading to colored impurities.[3]
-
Hydrolysis of the Ester: The ethyl ester group on the carboxylate can be hydrolyzed to the corresponding carboxylic acid, especially if the reaction or workup is performed under harsh acidic or basic conditions.[2]
-
Diagnostic Step: The carboxylic acid byproduct will have a different Rf value on TLC (typically lower) and can be confirmed by LC-MS.
-
Solution: During the aqueous workup, minimize the contact time with strong acids or bases. Use a saturated solution of sodium bicarbonate for neutralization instead of stronger bases.
-
Caption: A workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction? A1: Polar protic solvents like ethanol or isopropanol are excellent starting points as they effectively solvate the reactants and intermediates. Acetic acid is also commonly used as both a solvent and a catalyst. For difficult reactions, aprotic polar solvents like DMF or NMP can be used, but they are harder to remove and may require higher reaction temperatures.[4]
Q2: How should I purify the final product? A2: The two primary methods are recrystallization and silica gel column chromatography.
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is an efficient way to obtain highly pure material.
-
Column Chromatography: This is the preferred method if multiple byproducts are present. A gradient elution with hexanes and ethyl acetate is typically effective.
Q3: What analytical techniques are essential for characterizing the final product? A3: A combination of spectroscopic techniques is required for unambiguous structure confirmation.[5]
-
¹H and ¹³C NMR: To confirm the carbon-hydrogen framework and the successful formation of the pyrazole ring.
-
¹⁹F NMR: Essential for confirming the presence and chemical environment of the -CF₃ group.
-
IR Spectroscopy: To identify key functional groups, such as the N-H and C=O stretches.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Elemental Analysis: To confirm the elemental composition (C, H, N).
Q4: Can I use trifluoroacetic acid hydrazide directly, or should I prepare it fresh? A4: While commercially available, 2,2,2-trifluoroacetohydrazide can degrade. It is often prepared fresh by reacting ethyl trifluoroacetate with hydrazine hydrate.[1][6] This ensures a high-purity starting material, which is crucial for achieving a good yield.
Data Summary
The following table summarizes typical reaction conditions for the synthesis. The optimal conditions may vary based on the specific scale and equipment used.
| Parameter | Recommended Condition | Rationale |
| Solvent | Ethanol or Glacial Acetic Acid | Good solubility for reactants; acetic acid also acts as a catalyst. |
| Temperature | 80-100 °C (Reflux) | Provides sufficient energy for cyclization and aromatization without significant decomposition. |
| Reactant Ratio | 1.0 eq. Acrylate : 1.1 eq. Hydrazide | A slight excess of the hydrazine component ensures complete consumption of the more complex acrylate. |
| Catalyst | Catalytic Glacial Acetic Acid (if using Ethanol) | Facilitates both the initial addition and the dehydration/aromatization steps. |
| Reaction Time | 4-8 hours | Typically sufficient for completion. Progress should be monitored by TLC or LC-MS. |
| Expected Yield | 65-85% | Yields can be lower due to the factors mentioned in the troubleshooting guide. |
Experimental Protocols
Protocol 1: Preparation of 2,2,2-Trifluoroacetohydrazide
This protocol is adapted from standard procedures for hydrazide formation.[6]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethanol (50 mL).
-
Add ethyl trifluoroacetate (14.2 g, 0.10 mol).
-
Slowly add hydrazine hydrate (5.5 g, 0.11 mol) to the stirred solution.
-
Heat the mixture to reflux and maintain for 6 hours.
-
Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting residue (trifluoroacetohydrazide) is often a transparent oil or white solid and can typically be used in the next step without further purification.[6]
Protocol 2: Synthesis of this compound
-
To a 250 mL round-bottom flask, add 2,2,2-trifluoroacetohydrazide (12.8 g, 0.10 mol) and absolute ethanol (100 mL).
-
Add ethyl (ethoxymethylene)cyanoacetate (16.9 g, 0.10 mol) to the solution.
-
Add a catalytic amount of glacial acetic acid (approx. 0.5 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C).
-
Maintain the reflux with stirring for 6 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting materials and the appearance of a new, UV-active spot for the product.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Slowly pour the concentrated mixture into ice-cold water (200 mL) with stirring. A white or off-white precipitate should form.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude solid by recrystallization from an ethanol/water mixture or by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the final product.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (n.d.). National Institutes of Health. [Link]
-
Synthesis of Pyrazoles via Electrophilic Cyclization. (2011). The Journal of Organic Chemistry. [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2022). National Institutes of Health. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. (n.d.). ResearchGate. [Link]
-
Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. (2025). PubMed. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). MDPI. [Link]
-
Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates. (2021). PubMed. [Link]
-
Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (2022). IJTSRD. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022). National Institutes of Health. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (n.d.). Paper Publications. [Link]
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Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d. (n.d.). ResearchGate. [Link]
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Ethyl cyanoacrylate. (n.d.). Wikipedia. [Link]
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Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. (n.d.). JOCPR. [Link]
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(E)-Ethyl 2-cyano-3-ethoxyacrylate. (n.d.). MySkinRecipes. [Link]
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synthesis of pyrazoles. (2019). YouTube. [Link]
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- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRIFLUOROACETIC ACID HYDRAZIDE | 1538-08-5 [chemicalbook.com]
Technical Support Center: A Troubleshooting Guide for Pyrazole N-Alkylation Reactions
Welcome to the technical support center for pyrazole N-alkylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing N-alkylated pyrazoles. The following content, presented in a question-and-answer format, addresses common challenges encountered during these experiments, offering scientifically grounded explanations and actionable protocols to help you achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: My pyrazole N-alkylation is producing a mixture of two regioisomers. Why is this happening and how can I control it?
This is the most common challenge in pyrazole N-alkylation. The formation of both N1 and N2 alkylated isomers stems from the similar nucleophilicity of the two adjacent nitrogen atoms in the pyrazole ring.[1] The final isomeric ratio is a delicate balance of steric and electronic factors, as well as reaction conditions.[1][2]
Key Factors Influencing Regioselectivity:
-
Steric Hindrance: This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[1][2][3] If you have a substituent at the C3 or C5 position of the pyrazole ring, the incoming alkyl group will favor the nitrogen atom with the smaller adjacent substituent.
-
Electronic Effects: The electron-donating or withdrawing nature of substituents on the pyrazole ring can alter the electron density at each nitrogen, thereby influencing which one is more nucleophilic.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity. For instance, polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.[2]
To visualize the decision-making process for controlling regioselectivity, consider the following workflow:
Caption: Troubleshooting workflow for controlling regioselectivity in pyrazole N-alkylation.
Q2: I want to selectively synthesize the N1-alkylated pyrazole. What specific strategies can I use?
Achieving high N1 selectivity often involves leveraging steric hindrance and specific reaction conditions.
-
Utilize Sterically Bulky Reagents: One advanced technique is to use sterically demanding alkylating agents. For example, α-halomethylsilanes can act as "masked" methylating reagents, providing excellent N1 selectivity.[4][5] These bulky reagents preferentially react at the less hindered N1 position, and the silyl group is subsequently removed.[4][5]
-
Optimize Base and Solvent: A widely successful combination for favoring N1-alkylation of 3-substituted pyrazoles is using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO or DMF.[2][6] Another effective system is sodium hydride (NaH) in THF.[2][7]
-
Phase-Transfer Catalysis (PTC): PTC can be an excellent method for achieving high yields and good selectivity in N-alkylation, often under mild conditions and even without a solvent.[8][9][10] A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is used to facilitate the reaction between the pyrazole salt and the alkyl halide.[8]
Q3: My goal is the N2-alkylated pyrazole, which is often the minor product. How can I reverse the selectivity?
Synthesizing the N2-isomer can be more challenging, but specific catalytic methods have been developed to achieve this.
-
Magnesium-Catalyzed Alkylation: A highly effective method for obtaining N2-alkylated pyrazoles involves the use of a magnesium catalyst, such as MgBr₂.[11] This method has been shown to provide high regioselectivities (from 76:24 to 99:1) for the N2 product when using α-bromoacetates and acetamides as alkylating agents.[11] The magnesium salt is thought to coordinate with the pyrazole nitrogens, directing the alkylation to the N2 position.[11]
Q4: My reaction yield is very low. What are the common causes and how can I improve it?
Low yields can be attributed to several factors, from suboptimal conditions to competing side reactions.[2]
Potential Causes for Low Yields:
| Cause | Explanation & Solution |
| Incomplete Deprotonation | The pyrazole N-H is acidic, but a sufficiently strong base is required for complete deprotonation. If using a weaker base like K₂CO₃, ensure the reaction is heated or given adequate time. For more robust deprotonation, consider a stronger base like sodium hydride (NaH). |
| Poor Alkylating Agent | The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, you may need more forcing conditions (higher temperature, longer reaction time) or consider switching to the corresponding bromide or iodide. |
| Side Reactions | The base can sometimes react with the alkylating agent. For example, using a strong hydroxide base like KOH with a reactive alkyl halide like benzyl bromide can lead to the formation of benzyl alcohol.[8] In such cases, using a less reactive halide (benzyl chloride) or a non-nucleophilic base (like NaH or K₂CO₃) is advisable.[8] |
| Solvent Effects | Ensure your solvent is anhydrous, especially when using water-sensitive reagents like NaH. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown in some cases to improve reaction outcomes.[12] |
Q5: Are there milder alternatives to using strong bases like sodium hydride?
Yes, several milder methods are available, which can be advantageous for sensitive substrates.
-
Mitsunobu Reaction: This reaction allows for the N-alkylation of pyrazoles using an alcohol as the alkylating agent in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[13] The reaction proceeds under neutral conditions and with a clean inversion of stereochemistry at the alcohol carbon.[14] It is a powerful alternative when direct alkylation with a halide is problematic.[15][16]
-
Acid-Catalyzed Alkylation: An alternative to base-mediated reactions is the use of trichloroacetimidate electrophiles with a Brønsted acid catalyst like camphorsulfonic acid (CSA).[3][17] This method avoids strong bases and high temperatures and is effective for generating N-alkyl pyrazoles with benzylic, phenethyl, and benzhydryl groups.[3][17]
Q6: I'm having trouble purifying my product from the regioisomeric mixture. Any suggestions?
Separating regioisomers can be challenging due to their similar physical properties.
-
Column Chromatography: This is the most common method. Careful selection of the eluent system is critical. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexanes) can often resolve the two isomers.
-
Crystallization: If one of the isomers is a solid and can be selectively crystallized from the mixture, this can be an effective purification technique.
-
Acid Salt Formation: In some cases, the pyrazole products can be purified by forming their acid addition salts with an inorganic or organic acid, which can then be separated by crystallization.[18]
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation using K₂CO₃/DMF
This protocol is a standard and reliable method for achieving N1-alkylation, particularly with 3-substituted pyrazoles.
-
Preparation: To a round-bottom flask, add the substituted pyrazole (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous dimethylformamide (DMF).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 eq.) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Procedure for Mg-Catalyzed N2-Selective Alkylation
This protocol is based on the method developed for the selective synthesis of N2-alkylated pyrazoles.[11]
-
Preparation: In a glovebox, charge a vial with the 3-substituted-1H-pyrazole (1.0 eq.) and MgBr₂ (20 mol%).
-
Addition of Reagents: Add anhydrous tetrahydrofuran (THF) and the α-bromoacetamide or α-bromoacetate alkylating agent (2.0 eq.).
-
Base Addition: Add N,N-diisopropylethylamine (i-Pr₂NEt, 2.1 eq.) dropwise at 25 °C.
-
Reaction: Stir the resulting mixture at 25 °C for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction with a saturated solution of ammonium chloride (NH₄Cl) in methanol. Concentrate the mixture to dryness.
-
Purification: Add water to the residue and extract with an appropriate organic solvent (e.g., isopropyl acetate). Purify the crude product by silica gel column chromatography to isolate the N2-alkylated regioisomer.[11]
Protocol 3: Phase-Transfer Catalysis (PTC) for N-Alkylation
This protocol provides a simple and efficient method, often with easy workup.[8]
-
Preparation: In a flask, mix the pyrazole (1.0 eq.), the alkyl halide (1.0 eq.), powdered potassium hydroxide (KOH, 1.0 eq.), and a catalytic amount of tetrabutylammonium bromide (TBAB, 3 mol%).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating. The reaction is often performed without any solvent.
-
Workup: After the reaction is complete (as monitored by TLC), the N-alkylpyrazole can often be isolated directly by distillation (e.g., Kugelrohr) from the crude mixture.[8] Alternatively, the mixture can be dissolved in an organic solvent and washed with water to remove salts before purification.
Caption: Simplified mechanism of Phase-Transfer Catalyzed (PTC) N-alkylation of pyrazole.
References
- Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent.
- ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
- Taylor & Francis Online. (1990).
- ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.
- St. Lawrence, J. J., & Farwaha, R. (2022).
- Semantic Scholar. (2022).
- BenchChem. (2025).
- PubMed. (2024).
- Beilstein Archives. (n.d.). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides.
- BenchChem. (2025).
- Google Patents. (n.d.). Method for purifying pyrazoles.
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- Dodge, M. W., & Johnson, J. S. (2012). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 112(7), 4013-4032.
- Hughes, D. L. (2009). Mitsunobu Reaction in My Chemistry.
- Bio, M. M., et al. (2014). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters, 16(18), 4814-4817.
- del Campo, R., et al. (2001). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 66(18), 6093-6099.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
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- 5. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Stability and degradation of ETHYL 5-AMINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE under experimental conditions
Welcome to the technical support center for ETHYL 5-AMINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound in experimental settings. Our goal is to ensure the integrity of your results by mitigating potential stability issues and degradation.
I. Compound Stability Profile: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound under various experimental conditions.
Q1: My assay results are inconsistent when using this compound in aqueous buffers. What could be the cause?
A1: Inconsistent results in aqueous media often point to hydrolytic degradation. This compound possesses an ethyl ester group, which is susceptible to hydrolysis, especially under acidic or basic conditions. This reaction will yield the corresponding carboxylic acid and ethanol. The rate of hydrolysis is pH-dependent.[1][2][3] It is crucial to control the pH of your buffer system and to prepare solutions fresh daily. Consider using a buffer system with a pH close to neutral (6.5-7.5) to minimize hydrolysis.
Q2: I've noticed a yellowing of my compound after prolonged storage or exposure to light. Is this a sign of degradation?
A2: Yes, a change in color, such as yellowing, is a common indicator of chemical degradation, particularly photolytic decomposition. Aminopyrazole derivatives can be sensitive to light, leading to the formation of colored impurities.[4] It is imperative to store the solid compound and solutions in amber vials or otherwise protected from light to maintain their integrity.
Q3: I am performing a reaction at an elevated temperature and observing the formation of multiple byproducts. What is the likely thermal degradation pathway?
A3: Thermal degradation can be complex. For this molecule, several pathways are possible at elevated temperatures. The ethyl ester can undergo hydrolysis or other thermal eliminations. The trifluoromethyl group is generally stable, but at very high temperatures, decomposition can occur.[5] The pyrazole ring itself can also undergo cleavage under harsh thermal stress.[6] It is recommended to perform reactions at the lowest effective temperature and to monitor the reaction progress closely by a suitable analytical technique like HPLC or TLC to minimize the formation of thermal degradants.
Q4: Can I use oxidizing agents in reactions with this compound?
A4: Caution is advised when using strong oxidizing agents. The pyrazole ring and the amino group are susceptible to oxidation.[7][8] Oxidation of the pyrazole ring can lead to the formation of hydroxylated species or ring-opened products.[7] The amino group can also be oxidized. It is recommended to avoid strong oxidants unless they are a required part of your synthetic scheme. If an oxidation step is necessary, consider milder reagents and carefully control the reaction conditions.
II. Troubleshooting Guide: Common Experimental Issues
This section provides a problem-solution format for specific issues you may encounter.
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound. | Prepare fresh solutions daily. Protect solutions from light. Ensure the pH of the mobile phase and sample diluent is compatible with the compound's stability (ideally near neutral). Analyze a freshly prepared standard to confirm the identity of the main peak. |
| Low yield in a synthetic step | Degradation due to reaction conditions (e.g., high temperature, extreme pH). | Re-evaluate the reaction temperature and duration. If possible, perform the reaction at a lower temperature for a longer time. If the reaction requires acidic or basic conditions, consider minimizing the exposure time or using milder reagents. |
| Inconsistent biological assay results | Compound degradation in the assay medium. | Assess the stability of the compound in your specific assay buffer over the time course of the experiment. This can be done by incubating the compound in the buffer and analyzing samples by HPLC at different time points. Consider preparing stock solutions in an organic solvent like DMSO and diluting into the aqueous assay buffer immediately before use. |
| Difficulty in dissolving the compound | Poor solubility in the chosen solvent. | While the ethyl ester enhances solubility in many organic solvents, aqueous solubility may be limited. For aqueous solutions, consider the use of co-solvents (e.g., a small percentage of DMSO or ethanol) or preparing a finely dispersed suspension. Always check for complete dissolution before use. |
III. Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for designing robust experiments. The following diagrams illustrate the likely degradation routes for this compound based on its functional groups and data from related compounds.
Caption: Potential hydrolytic degradation pathway.
Caption: Potential oxidative degradation pathway.
IV. Experimental Protocols
Protocol 1: Stock Solution Preparation and Storage
To ensure the stability of your stock solutions, follow these guidelines:
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Preparation: Accurately weigh the compound in a clean, dry vial. Add the solvent to the desired concentration. Ensure complete dissolution, using gentle warming or sonication if necessary, but avoid excessive heat.
-
Storage:
-
Store stock solutions at -20°C or -80°C.
-
Protect from light by using amber vials or wrapping clear vials in aluminum foil.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Working Solutions: Prepare fresh aqueous working solutions from the frozen stock immediately before each experiment.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method to monitor the purity of your compound and detect any degradation products.[9][10][11]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., determined by UV scan, likely around 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Note: This is a general method and may require optimization for your specific instrumentation and degradation products.
V. References
-
Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. PubMed - NIH. [Link]
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. [Link]
-
Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. ResearchGate. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ijcpa.in. [Link]
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. R Discovery. [Link]
-
Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group. RSC Publishing. [Link]
-
Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. ResearchGate. [Link]
-
Recent developments in aminopyrazole chemistry. ResearchGate. [Link]
-
Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC - NIH. [Link]
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]
-
Synthesis of Trifluoromethyl-Substituted Heteroaromatic Aldehydes. ResearchGate. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. PubMed. [Link]
-
A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Forced degradation studies of Brexpiprazole. ResearchGate. [Link]
-
3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. doi.org. [Link]
-
The kinetics of the thermal decomposition of trifluoroacetaldehyde. ResearchGate. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]
-
Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. [Link]
-
Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC. An-Najah journals. [Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. [Link]
-
Ethyl 4-pyrazolecarboxylate. Cheméo. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. PMC - NIH. [Link]
-
Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate. [Link]
-
Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. [Link]
-
ethyl 1H-pyrazole-4-carboxylate. PubChem. [Link]
-
Influence of PH On The Stability of Pharmaceutical. Scribd. [Link]
-
Modeling Photolytic Decomposition of Energetically Functionalized Dodecanes. PMC - NIH. [Link]
-
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. PMC - NIH. [Link]
-
Optical Characterization of Ciprofloxacin Photolytic Degradation by UV-Pulsed Laser Radiation. MDPI. [Link]
-
ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. PubChem. [Link]
-
Decomposition products of tetrazoles. ResearchGate. [Link]
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Technical Support Center: Navigating the Solubility Labyrinth of Pyrazole Derivatives in Biological Assays
A Senior Application Scientist's Guide to Overcoming Compound Precipitation and Ensuring Data Integrity
Welcome to the technical support center dedicated to addressing a critical challenge in drug discovery and biological research: the poor aqueous solubility of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter issues with compound precipitation in their biological assays. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and expert insights to help you navigate these complexities and ensure the reliability and accuracy of your experimental data.
The Challenge with Pyrazole Derivatives
Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5] However, the very features that make them attractive as pharmacophores—often rigid, planar aromatic systems with lipophilic substituents—frequently contribute to their poor solubility in the aqueous environments of biological assays.[6][7] This low solubility can lead to a cascade of experimental problems, including underestimated compound activity, high data variability, inaccurate structure-activity relationships (SAR), and discrepancies between enzymatic and cell-based assays.[8][9]
This guide will equip you with the knowledge and practical strategies to proactively address and overcome these solubility hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My pyrazole derivative, dissolved in DMSO, precipitates immediately upon addition to my aqueous assay buffer or cell culture medium. What's happening and how can I fix it?
This is a classic case of a compound "crashing out" of solution. It occurs when a compound that is soluble in a concentrated organic solvent stock (like 100% DMSO) is rapidly diluted into an aqueous medium where its solubility is much lower.[10] The organic solvent is diluted, and the compound is suddenly exposed to an environment it cannot dissolve in, leading to immediate precipitation.
Troubleshooting Steps:
-
Decrease the Final Concentration: The most straightforward reason for precipitation is that the final concentration of your compound exceeds its aqueous solubility limit.[10] Try testing a lower final concentration in your assay.
-
Optimize the Dilution Protocol: Avoid adding a small volume of highly concentrated stock directly into a large volume of aqueous buffer. Instead, perform a serial dilution.[10] Adding the compound dropwise while gently vortexing the medium can also help.[10]
-
Use Pre-Warmed Media: For cell-based assays, always use media pre-warmed to 37°C. Adding compounds to cold media can decrease their solubility.[10][11]
-
Minimize Final DMSO Concentration: While DMSO is an excellent solvent for initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[10][12] A general rule is to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[10][13] This might require preparing a less concentrated initial stock solution.
Q2: The solution of my compound looks fine initially, but I see a precipitate after a few hours or days of incubation. What causes this delayed precipitation?
Delayed precipitation can be more insidious as it may go unnoticed, leading to flawed results. Several factors can contribute to this phenomenon:
-
Metastable Supersaturation: Your initial dilution might have created a supersaturated solution that is thermodynamically unstable. Over time, the compound slowly crystallizes out of the solution.
-
Temperature Fluctuations: Even minor temperature changes during incubation or storage can affect solubility. Repeated freeze-thaw cycles of stock solutions should also be avoided as they can promote protein denaturation and precipitation.[14][15]
-
pH Changes in Culture Media: Cellular metabolism can alter the pH of the culture medium, which can significantly affect the solubility of ionizable pyrazole derivatives.[10]
-
Interaction with Media Components: Components in complex media, such as salts and proteins, can interact with your compound over time, reducing its solubility.[14]
Preventative Measures:
-
Determine Maximum Soluble Concentration: Before starting your main experiment, it's crucial to determine the maximum kinetic solubility of your compound under your specific assay conditions. (See Protocol 1 below).
-
Fresh Preparations: For long-term experiments, consider preparing fresh dilutions of your compound more frequently rather than relying on a single preparation for the entire duration.[10]
-
Proper Compound Storage: Store lyophilized compounds in a cool, dry, and dark place, typically at -20°C or below.[15] Once reconstituted in DMSO, store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[15][16]
Advanced Solubilization Strategies
If basic troubleshooting doesn't resolve the precipitation, you may need to employ more advanced formulation strategies.
Q3: What are co-solvents and how can they help improve the solubility of my pyrazole derivative?
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of poorly soluble compounds.[11] They work by reducing the polarity of the aqueous environment, making it more favorable for lipophilic molecules.
| Co-solvent | Typical Starting Concentration in Stock | Max Final Assay Concentration (Cell-based) | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-100 mM | < 0.5% | Excellent solubilizing power for a wide range of compounds. Can have biological effects at higher concentrations.[12][13][17] |
| Ethanol | 10-50 mM | < 1% | Good for moderately nonpolar compounds. Can be cytotoxic.[11][13] |
| Polyethylene Glycol (PEG 300/400) | 10-20% (w/v) in stock | < 1% | Less toxic than DMSO and ethanol. Good for a range of hydrophobic compounds.[11] |
| N,N-Dimethylformamide (DMF) | 10-50 mM | < 0.1% | Strong solvent, but more toxic than DMSO. Use with caution. |
| N-Methyl-2-pyrrolidone (NMP) | 10-30 mM | < 0.5% | Good solubilizer, but potential for toxicity. |
Causality Behind Co-solvent Choice: The selection of a co-solvent depends on the physicochemical properties of the pyrazole derivative. Highly lipophilic compounds may require stronger organic solvents like DMSO or DMF, while moderately nonpolar compounds might be solubilized with ethanol or PEGs. It's a balance between solubilizing power and potential for cellular toxicity or assay interference.[13][17] Always perform a vehicle control to ensure the co-solvent at the final concentration does not affect your assay readout.
Q4: Can adjusting the pH of my assay buffer improve solubility?
Yes, for ionizable pyrazole derivatives, pH can have a dramatic effect on solubility. Many pyrazole scaffolds contain basic nitrogen atoms that can be protonated.
-
Basic Pyrazoles: If your compound has a basic pKa, lowering the pH of the buffer will lead to protonation, forming a more soluble salt.
-
Acidic Pyrazoles: If your compound has acidic protons, increasing the pH will lead to deprotonation, forming a more soluble salt.
Self-Validating System: Before adjusting the pH of your assay buffer, you must verify that the new pH does not negatively impact your biological system (e.g., enzyme activity, cell viability). Run a pH profile on your assay without the compound to establish a safe operating range.
Q5: I've heard about using cyclodextrins. How do they work?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19] They can encapsulate poorly soluble "guest" molecules, like pyrazole derivatives, within their hydrophobic core, forming an inclusion complex.[20][21] This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[18][19]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): One of the most common, but has limited aqueous solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified, more water-soluble version with lower toxicity, often used in pharmaceutical formulations.[19][22]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble derivative used to increase the solubility of poorly soluble agents.[12]
Expert Insight: The use of cyclodextrins is a powerful technique, but it's important to remember that they can potentially alter the free concentration of your compound, which may affect its biological activity.[23] Therefore, it is crucial to characterize the binding affinity and stoichiometry of the complex if you are conducting detailed mechanistic studies.
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration in Assay Media
This protocol provides a quick, visual method to estimate the kinetic solubility of your compound in your specific assay medium.
Materials:
-
High-concentration stock solution of your pyrazole derivative in 100% DMSO (e.g., 10-100 mM).
-
Your complete assay buffer or cell culture medium, pre-warmed to the experimental temperature (e.g., 37°C).
-
Clear microplate or microtubes.
Procedure:
-
Prepare a series of dilutions: Create a serial dilution of your DMSO stock solution in your pre-warmed assay medium. For example, prepare dilutions of 1:100, 1:200, 1:500, 1:1000, etc.[10]
-
Mix and Incubate: Mix each dilution thoroughly.
-
Visual Inspection (Time 0): Immediately inspect each dilution for any signs of precipitation (cloudiness, crystals, or film). A simple method is to check for light scattering against a dark background.
-
Incubate under Assay Conditions: Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for the duration of the assay.
-
Visual Inspection (End Point): After incubation, visually inspect the solutions again for any delayed precipitation.[10]
-
Determine Maximum Solubility: The highest concentration that remains clear (free of any visible precipitate) after incubation is your estimated maximum soluble concentration under these specific experimental conditions.[10] Do not use concentrations at or above where precipitation is observed.
Visualizing Your Workflow
Decision Tree for Solubility Troubleshooting
This diagram outlines a logical workflow for addressing solubility issues with pyrazole derivatives.
Caption: A decision tree for troubleshooting pyrazole derivative solubility.
References
- Technical Support Center: Preventing Compound Precipit
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc.
- Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
- Dealing with poor solubility of pyrazole deriv
- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Common Cell Culture Problems: Precipit
- How do I avoid precipitation of DMSO soluble compounds in water based culture media?
- Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin.
- Considerations regarding use of solvents in in vitro cell based assays.
- Biological assay challenges from compound solubility: strategies for bioassay optimiz
- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library.
- Pyrazole. Solubility of Things.
- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH.
- How to Handle Research Compounds Safely. Maxed Out Compounds.
- Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
- Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives.
- Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Recent Advances in the Development of Pyrazole Deriv
- Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
- A kind of preparation method of pyrazole derivatives.
- How to tackle compound solubility issue. Reddit.
- CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS.
- Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- Recent advances in the synthesis of new pyrazole deriv
- TROUBLESHOOTING GUIDE FOR ENZYM
- Cyclodextrins and their application in enhancing the solubility, dissolution r
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
- Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. NIH.
- The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry.
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- 23. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Purification Protocols for Aminopyrazole Esters
Welcome to the Technical Support Center for the purification of aminopyrazole esters. This guide is designed for researchers, scientists, and professionals in drug development, providing expert advice and practical solutions to common challenges encountered during the purification of this important class of compounds. Here, we delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to ensure the integrity and success of your purification protocols.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of aminopyrazole esters, offering probable causes and actionable solutions.
Issue 1: Co-elution of Regioisomers during Column Chromatography
Scenario: During silica gel column chromatography of your crude aminopyrazole ester, you observe two or more spots with very similar Rf values on your TLC plate, which then co-elute from the column, resulting in a mixture of regioisomers. This is a frequent challenge, especially when using monosubstituted hydrazines in the synthesis, which can lead to the formation of both N-substituted 3-amino and 5-aminopyrazoles.[1]
Probable Causes:
-
Similar Polarity: Regioisomers of aminopyrazole esters often possess very similar polarities, making their separation on standard silica gel challenging.[2]
-
Inadequate Mobile Phase: The chosen solvent system may not have the optimal polarity to resolve the isomers.
-
Column Overloading: Applying too much crude product to the column can lead to broad peaks and poor separation.
Solutions:
-
Optimize the Mobile Phase:
-
Shallow Gradient: If using a gradient elution, a shallower gradient will increase the resolution between closely eluting compounds.
-
Isocratic Elution: An isocratic elution with a finely tuned solvent mixture that provides the best separation on TLC can be effective. Gradients of ethyl acetate in hexane or petroleum ether are common starting points.[2]
-
Solvent System Modification: Experiment with different solvent systems. For instance, adding a small percentage of a more polar solvent like methanol to a dichloromethane/ethyl acetate system, or vice versa, can sometimes improve separation.
-
-
Employ Alternative Stationary Phases:
-
For compounds that are particularly difficult to separate on silica, consider alternative stationary phases. Reverse-phase HPLC with a C18 column is a powerful technique for separating closely related regioisomers.[2]
-
-
Dry Loading Technique:
-
To prevent poor separation due to the use of a strong loading solvent, employ a dry loading method. Dissolve your crude mixture in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. This powder can then be carefully added to the top of your column.[2]
-
Issue 2: Low Recovery or Degradation of the Aminopyrazole Ester
Scenario: After purification, you obtain a significantly lower yield than expected, or you observe the formation of new, more polar impurities on your TLC plate, suggesting degradation of your product.
Probable Causes:
-
Hydrolysis of the Ester: Aminopyrazole esters can be susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding carboxylic acid.[3][4] The silica gel used in column chromatography is slightly acidic and can catalyze this degradation.[5]
-
Instability on Silica Gel: Some aminopyrazole derivatives can be unstable on silica gel, leading to decomposition during chromatography.[1]
Solutions:
-
Control the pH:
-
Neutralize the Silica: To mitigate the acidity of silica gel, you can use triethylamine-deactivated silica.[5] Alternatively, adding a small amount (0.1-1%) of a volatile base like triethylamine or pyridine to your mobile phase can help neutralize the silica surface and prevent degradation of acid-sensitive compounds.[6]
-
Aqueous Work-up pH: During aqueous work-ups, use mild bases like sodium bicarbonate for neutralization and avoid prolonged exposure to strong acids or bases.
-
-
Minimize Contact Time with Silica:
-
Flash Chromatography: Utilize flash column chromatography with a faster flow rate to reduce the time your compound spends on the column.
-
Efficient Fraction Collection: Collect fractions efficiently to minimize the overall chromatography time.
-
-
Consider Alternative Purification Methods:
-
Recrystallization: If your aminopyrazole ester is a solid, recrystallization is an excellent alternative to chromatography that avoids the use of silica gel.
-
Preparative TLC: For small-scale purifications, preparative thin-layer chromatography can be a quick and effective method.
-
Issue 3: Difficulty in Achieving Crystallization or "Oiling Out" during Recrystallization
Scenario: When attempting to purify your solid aminopyrazole ester by recrystallization, the compound either fails to crystallize upon cooling or separates as an oil.
Probable Causes:
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound even at low temperatures, or the compound's solubility may not change significantly with temperature.
-
Presence of Impurities: Impurities can sometimes inhibit crystal formation.
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil instead of crystals.
Solutions:
-
Systematic Solvent Selection:
-
Single Solvent Method: The ideal single solvent for recrystallization should dissolve the compound when hot but not at room temperature.[7] Common solvents to try for aminopyrazole esters include ethanol, methanol, or ethyl acetate.[8][9]
-
Two-Solvent Method: If a suitable single solvent cannot be found, a two-solvent system is a good alternative. In this method, the compound is dissolved in a "good" solvent (in which it is highly soluble), and a "bad" solvent (in which it is poorly soluble) is added dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear and allowed to cool slowly. Common solvent pairs include ethanol/water, ethanol/ether, and methanol/ethyl acetate.[7][9]
-
-
Promote Crystallization:
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound to the cooled solution to induce crystallization.
-
-
Address "Oiling Out":
-
If the compound oils out, reheat the solution to dissolve the oil, add more of the "good" solvent, and allow it to cool more slowly.
-
| Solvent System | Comments |
| Ethanol (EtOH) | A versatile and commonly used solvent for recrystallizing aminopyrazole derivatives.[8] |
| Methanol (MeOH) | Similar to ethanol, effective for many aminopyrazole esters. |
| Ethyl Acetate (EtOAc) | A good choice for compounds with moderate polarity. |
| n-Hexane/Ethyl Acetate | A common two-solvent system where ethyl acetate is the "good" solvent and n-hexane is the "bad" solvent.[8] |
| Ethanol/Water | An effective two-solvent system for more polar aminopyrazole esters.[10] |
| Ethanol/Diethyl Ether | A useful combination where diethyl ether acts as the "bad" solvent to induce precipitation.[9] |
| Table 1: Common Recrystallization Solvents for Aminopyrazole Esters |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude aminopyrazole ester?
A1: Besides the potential for regioisomers, other common impurities can include uncyclized hydrazone intermediates if the cyclization step is incomplete, and acetylated aminopyrazoles if acetic acid is used as a solvent at high temperatures.[1] Additionally, unreacted starting materials may also be present.
Q2: How can I remove unreacted starting materials?
A2: The method for removing unreacted starting materials will depend on their properties.
-
Acid-Base Extraction: If the starting materials have different acidic or basic properties than your aminopyrazole ester, an acid-base extraction during the work-up can be very effective.
-
Column Chromatography: If the starting materials have significantly different polarities from your product, they can usually be separated by column chromatography.
-
Recrystallization: Recrystallization is often effective at removing small amounts of impurities, including starting materials.
Q3: My aminopyrazole ester appears as a colored oil. How can I purify and solidify it?
A3: Colored impurities are common in pyrazole synthesis.[11]
-
Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration.
-
Column Chromatography: Column chromatography is generally effective at removing colored impurities, which are often either very polar or very non-polar and can be separated from your product.
-
Solidification: If your product is an oil, try dissolving it in a minimal amount of a volatile solvent like diethyl ether and then adding a non-polar solvent like hexane or pentane dropwise while stirring or scratching. This can sometimes induce crystallization. Storing the oil under high vacuum for an extended period can also sometimes lead to solidification.
Q4: How does the ester functional group affect the chromatographic behavior of my aminopyrazole?
A4: The ester group generally increases the polarity of the molecule compared to an unsubstituted pyrazole. However, the overall polarity will depend on the other substituents on the pyrazole ring and the nature of the ester (e.g., methyl, ethyl, t-butyl). The ester group provides an additional site for hydrogen bonding with the silica gel, which will affect its retention time. The polarity of the ester can be leveraged to achieve separation from less polar byproducts or starting materials.
Q5: What is the best way to monitor the progress of my column chromatography?
A5: Thin-layer chromatography (TLC) is the most common and effective way to monitor your column.[2] Collect fractions and spot them on a TLC plate alongside your crude material and, if available, a pure standard of your product. This will allow you to identify the fractions containing your desired compound and determine which fractions can be combined.
Visualizing Purification Workflows
Decision Tree for Purification Method Selection
A decision tree to guide the selection of the most appropriate purification method.
Workflow for Troubleshooting Column Chromatography
A workflow for troubleshooting common issues in column chromatography of aminopyrazole esters.
References
- Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Aminopyrazole-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
- (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5773-5777.
- (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-43.
- Hanna, S. Y. (2017). Answer to "What solvent should I use to recrystallize pyrazoline?".
- (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-43.
- Bashkin, J. K. (2016). Answer to "How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?".
- (n.d.). Mixed Solvent Recrystallization.
- (n.d.).
- Fichez, J., Busca, P., & Prestat, G. (n.d.).
- (n.d.). 3(5)-aminopyrazole. Organic Syntheses.
- (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5773-5777.
- (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit.
- (2023).
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
- (2023). Improvement of α-amino Ester Hydrolase Stability via Computational Protein Design. Protein Journal, 42(6), 675-684.
- (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?.
- (2010). Retention behavior of small polar compounds on polar stationary phases in hydrophilic interaction chromatography.
- (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 169-178.
- (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. Scientific Reports, 6, 22123.
- (2022). Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography. Scientific Reports, 12(1), 2249.
- (2014). Studies on Behaviors of Interactions Between New Polymer-based ZIC-HILIC Stationary Phases and Carboxylic Acids.
- (2021). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase.
Sources
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- 3. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
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- 8. Reagents & Solvents [chem.rochester.edu]
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- 10. web.mnstate.edu [web.mnstate.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Regioisomer Formation in Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with regioselectivity in their reactions. As Senior Application Scientists, we have compiled our field-proven insights into this series of frequently asked questions and troubleshooting guides to help you navigate the complexities of pyrazole synthesis and achieve your desired isomeric purity.
Part 1: Frequently Asked Questions (FAQs)
Q1: I'm reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine and getting a mixture of products. What's happening?
A1: You are observing the formation of regioisomers. This is the most common challenge in the classical Knorr pyrazole synthesis.[1][2] When your 1,3-dicarbonyl is unsymmetrical (e.g., R1 ≠ R3) and you use a substituted hydrazine (e.g., R-NHNH₂), the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. This leads to two competing reaction pathways, resulting in a mixture of two different pyrazole regioisomers, which can be difficult to separate.[2][3][4]
The core of the issue lies in the initial condensation step. The substituted hydrazine has two nitrogen atoms with different steric and electronic environments. The N1-nitrogen (substituted) is generally less nucleophilic due to steric hindrance and/or electronic effects, while the N2-nitrogen (unsubstituted, -NH₂) is more nucleophilic. Similarly, the two carbonyl groups of the dicarbonyl compound have different electrophilicities, especially if one substituent is electron-withdrawing (like -CF₃) and the other is not.[2]
Q2: What are the key factors that control which regioisomer is the major product?
A2: The regiochemical outcome is a delicate balance of several factors. Understanding and manipulating these can steer the reaction toward your desired product.[2]
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons is paramount. A potent electron-withdrawing group (e.g., CF₃) will make the adjacent carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.[2][4]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[2]
-
Reaction Conditions (pH, Solvent, Temperature): These are your most powerful tools for optimization.
-
pH: The pH of the medium is critical. Under acidic conditions, the reactivity of both starting materials is altered. The hydrazine can be protonated, and the carbonyls can be activated. The initial attack of the more nucleophilic -NH₂ group is generally favored.[5][6][7]
-
Solvent: Solvent choice can dramatically influence regioselectivity by stabilizing certain transition states over others.[1][3][8][9]
-
Q3: How do I definitively determine the structure of the regioisomers I have synthesized?
A3: Unambiguous structural assignment is crucial. While chromatography can separate the isomers, spectroscopic techniques are required to identify them. A combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[10][11][12]
-
¹H and ¹³C NMR: Provides initial information on the chemical environment of protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is extremely powerful for distinguishing regioisomers. It shows correlations between protons and carbons that are 2 or 3 bonds away. For example, the protons of a substituent at the C3 position will show a correlation to the C4 and C5 carbons, allowing you to map the connectivity of the pyrazole core.[10][11]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. For a 1,5-disubstituted pyrazole, a NOESY correlation would be expected between the protons of the N1-substituent and the C5-substituent, which would be absent in the 1,3-isomer.[11]
Part 2: Troubleshooting Guide & Optimization Protocols
Problem 1: My reaction yields a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?
This is a common starting point. A low regioselectivity indicates that the intrinsic electronic and steric differences between the two carbonyl groups are insufficient to direct the reaction under your current conditions.
Solution A: Strategic Solvent Selection
Scientific Rationale: The solvent can stabilize the key intermediates and transition states that lead to one regioisomer over the other. Standard protic solvents like ethanol often lead to poor selectivity.[3][4] Highly polar, hydrogen-bond-donating, non-nucleophilic solvents have shown remarkable success.[3][8][9] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically enhance regioselectivity, often favoring the formation of the isomer where the substituted nitrogen of the hydrazine is adjacent to the more electron-deficient carbonyl carbon.[3][8][9]
-
Setup: Prepare three parallel reactions in identical vials.
-
Reagents: To each vial, add the 1,3-dicarbonyl compound (1.0 eq) and the substituted hydrazine (1.1 eq).
-
Solvents:
-
Vial 1: Add Ethanol (your baseline).
-
Vial 2: Add 2,2,2-Trifluoroethanol (TFE).
-
Vial 3: Add N,N-Dimethylacetamide (DMAc).[4]
-
-
Reaction: Stir all reactions at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Analysis: After completion, carefully quench the reactions and work up identically. Determine the regioisomeric ratio for each reaction using ¹H NMR spectroscopy by integrating characteristic, well-resolved signals for each isomer.
Data Presentation: Expected Outcome of Solvent Screening
| Solvent | Typical Regioisomeric Ratio (Isomer A:Isomer B) | Reference |
| Ethanol | ~ 1:1 to 1:1.3 | [3][4] |
| TFE / HFIP | > 85:15, up to 99:1 | [3][8] |
| DMAc (acidic) | > 98:2 | [4] |
Problem 2: I have a trifluoromethyl (-CF₃) group on my dicarbonyl, but I'm still getting the "wrong" isomer as the major product.
Scientific Rationale: The highly electron-withdrawing -CF₃ group makes the adjacent carbonyl extremely electrophilic. Under neutral or standard conditions (like refluxing ethanol), the more nucleophilic -NH₂ end of the substituted hydrazine will preferentially attack this highly activated carbonyl. This leads to the pyrazole where the N-substituent is adjacent to the other R-group, which may not be the desired product.
Solution B: pH Control to Reverse Selectivity
To obtain the isomer where the N-substituent is adjacent to the -CF₃ group, you need to control the reaction pathway. By running the reaction under acidic conditions (e.g., using the hydrazine hydrochloride salt in an aprotic solvent), the mechanism can be altered. The initial condensation is directed to the less electrophilic carbonyl, ultimately leading to the desired regioisomer with high selectivity.[4][13]
Caption: Controlling reaction pathways via pH.
-
Reagent Prep: Use the hydrochloride salt of your substituted hydrazine (R-NHNH₂·HCl). If you only have the free base, you can pre-form the salt or add one equivalent of a suitable acid (e.g., HCl in dioxane) to the reaction.
-
Reaction Setup: Dissolve the 1,3-dicarbonyl (1.0 eq) in an aprotic dipolar solvent like N,N-dimethylacetamide (DMAc).[4][13]
-
Addition: Add the hydrazine hydrochloride salt (1.1 eq) to the solution.
-
Conditions: Stir at ambient temperature. The reaction is often complete within a few hours.[4]
-
Analysis: Monitor by TLC/LC-MS. Upon completion, perform an aqueous workup and analyze the crude product by ¹H NMR to confirm a high regiomeric ratio, often exceeding 98:2 in favor of the desired isomer.[4]
Problem 3: Standard methods are failing, and I need an alternative, highly regioselective strategy.
Scientific Rationale: When classical condensation methods fail, alternative synthetic designs that build the pyrazole ring with inherent regiocontrol are necessary. One powerful approach involves [3+2] cycloaddition reactions, where the connectivity is unambiguously defined by the nature of the reacting partners.
Solution C: Alternative Regiocontrolled Synthesis
A modern and highly efficient method involves the reaction of N-alkylated tosylhydrazones with terminal alkynes.[14][15] This method offers complete regioselectivity, forming 1,3,5-trisubstituted pyrazoles where the substituents are precisely placed based on the starting materials.[14][15]
Caption: Workflow for a regiocontrolled cycloaddition.
(Based on Kong, Y. et al., Org. Lett., 2014)[14][15]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), combine the N-alkylated tosylhydrazone (1.0 eq), the terminal alkyne (1.2 eq), and 18-crown-6 (0.1-0.5 eq).
-
Solvent/Base: Add dry pyridine as the solvent, and cool the mixture to 0 °C in an ice bath.
-
Initiation: Add potassium tert-butoxide (t-BuOK, 2.0 eq) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC, typically rapid).
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the single, pure regioisomer.
References
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Villanova, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Lhassani, M., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(23), 4353. [Link]
-
Zhang, X., et al. (2018). Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. Organic & Biomolecular Chemistry, 16(42), 7811-7814. [Link]
-
PubMed. (2018). Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. Retrieved from [Link]
-
Al-Mulla, A. (2017). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 22(8), 1379. [Link]
-
PubMed. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
Basyouni, W. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6537. [Link]
-
Smith, A. G., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2206-2213. [Link]
-
Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
ACS Omega. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. [Link]
-
ACS Publications. (n.d.). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. Retrieved from [Link]
-
Slideshare. (n.d.). knorr pyrazole synthesis. Retrieved from [Link]
-
PubMed. (2012). Synthesis of diversely 1,3,5-trisubstituted pyrazoles via 5-exo-dig cyclization. Retrieved from [Link]
-
ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Knorr Pyrazole Synthesis of Edaravone. In Practical Organic Synthesis. [Link]
-
ResearchGate. (n.d.). Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3,5-trisubstituted pyrazoles. Retrieved from [Link]
-
ACS Publications. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters. Retrieved from [Link]
-
ACS Publications. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Retrieved from [Link]
-
GalChimia. (2009). Regioselective pyrazoles. Retrieved from [Link]
-
PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Mechanism for the formation of pyrazole. Retrieved from [Link]
-
ACS Publications. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
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Technical Support Center: Interpreting Complex NMR Spectra of Fluorinated Pyrazoles
Welcome to the technical support center for the analysis of fluorinated pyrazoles by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the often complex NMR spectra of these important heterocyclic compounds. Fluorine's unique NMR properties, while advantageous, frequently lead to spectra that are difficult to decipher. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities with confidence.
I. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the NMR analysis of fluorinated pyrazoles.
Question 1: Why does the 1H NMR spectrum of my fluorinated pyrazole show such complex splitting patterns?
Answer: The complexity arises from spin-spin coupling between protons (1H) and fluorine (19F) nuclei.[1][2] Much like proton-proton (1H-1H) coupling, 1H-19F coupling splits NMR signals into multiplets. However, several factors make 1H-19F coupling in fluorinated pyrazoles particularly complex:
-
Long-Range Coupling: Unlike 1H-1H coupling, which is typically observed over two to three bonds, 1H-19F coupling can occur over four, five, or even more bonds.[3][4] This means a single proton can be split by multiple, distant fluorine atoms, leading to highly intricate multiplets.
-
Magnitude of Coupling Constants (J-values): 1H-19F coupling constants can be significantly larger than 1H-1H couplings, and their magnitudes can vary widely depending on the number of bonds separating the nuclei and their spatial orientation.[1][4] Geminal (2JHF) and vicinal (3JHF) couplings can be substantial, while long-range couplings are generally smaller but still significant enough to cause observable splitting.[1]
-
Overlapping Multiplets: The combination of multiple 1H-1H and 1H-19F couplings often results in broad, overlapping multiplets that are difficult to resolve and interpret directly from a 1D 1H NMR spectrum.
Question 2: How can I simplify my complex 1H NMR spectrum to identify which protons are coupled to fluorine?
Answer: A powerful technique to simplify a complex 1H NMR spectrum is 19F decoupling .[2][5] In this experiment, a second radiofrequency field is applied at the resonance frequency of the 19F nuclei while the 1H spectrum is acquired. This effectively removes the coupling interaction between 1H and 19F.
By comparing the standard 1H NMR spectrum with the 19F-decoupled spectrum, you can:
-
Identify 1H-19F couplings: Protons that were coupled to fluorine will show a simplified multiplet (e.g., a doublet of doublets collapsing into a doublet) in the decoupled spectrum.
-
Determine 1H-1H couplings: The remaining splitting in the 19F-decoupled spectrum is due solely to 1H-1H couplings, making it easier to determine the connectivity of protons in the molecule.
Question 3: My 19F NMR spectrum shows multiple signals. How do I assign them to the different fluorine atoms in my pyrazole?
Answer: The large chemical shift dispersion of 19F NMR is a major advantage, often providing baseline-resolved signals for each unique fluorine environment.[4][6] However, unambiguous assignment requires further experiments. Two-dimensional (2D) NMR techniques are invaluable for this purpose:
-
1H-19F Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Correlation (HETCOR): These experiments show correlations between directly bonded or through-space coupled protons and fluorine atoms.[5] By identifying which protons are close in space or coupled to a particular fluorine, you can assign the 19F signals based on the known assignments of the protons.
-
1H-19F Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and fluorine atoms that are separated by two or three bonds (and sometimes more).[3] This is particularly useful for assigning fluorine atoms that do not have any directly attached protons.
Question 4: I am trying to determine the regiochemistry of my fluorinated pyrazole. Can NMR help with this?
Answer: Yes, NMR is a powerful tool for determining regiochemistry. The key is to use experiments that reveal through-space proximity between atoms.
-
Nuclear Overhauser Effect (NOE) experiments (NOESY/ROESY): These 2D NMR experiments detect correlations between nuclei that are close to each other in space, typically within 5 Å.[7][8] By observing an NOE between a fluorine atom (or a proton near a fluorine) and a proton on a specific part of the pyrazole ring or a substituent, you can confirm their spatial proximity and thus the regiochemistry. For medium-sized molecules where the NOE may be close to zero, a ROESY experiment is often preferred as the ROE is always positive.[7][9]
II. Troubleshooting Guides
This section provides step-by-step guidance for overcoming more complex challenges in the NMR analysis of fluorinated pyrazoles.
Guide 1: Deciphering Heavily Overlapped 1H NMR Signals
Problem: The 1H NMR spectrum of your polyfluorinated pyrazole is a broad, unresolved hump, making it impossible to extract coupling constants or even identify individual proton resonances.
Causality: This is a classic case of severe signal overlap due to numerous, often small, long-range 1H-19F couplings, in addition to 1H-1H couplings.
Workflow for Signal Resolution
Caption: Workflow for resolving overlapped ¹H NMR spectra.
Step-by-Step Protocol:
-
Acquire a 19F-Decoupled 1H NMR Spectrum:
-
Purpose: To simplify the spectrum by removing all 1H-19F couplings.[2]
-
Procedure: Set up a standard 1D proton experiment and enable the 19F decoupling channel on your spectrometer.
-
Analysis: Compare the decoupled and coupled spectra. The simplified multiplets in the decoupled spectrum will reveal the underlying 1H-1H coupling patterns.
-
-
Acquire a 2D 1H-1H COSY Spectrum:
-
Purpose: To identify protons that are coupled to each other (typically over 2-3 bonds).
-
Procedure: Use a standard COSY pulse sequence.
-
Analysis: Cross-peaks in the COSY spectrum connect coupled protons. This allows you to trace out the proton spin systems within your molecule.
-
-
Acquire a 2D 1H-19F HSQC or HETCOR Spectrum:
-
Purpose: To correlate protons with their directly attached or spatially close fluorine atoms.[5]
-
Procedure: Use a standard HSQC or HETCOR pulse sequence optimized for 1H-19F correlations.
-
Analysis: Each cross-peak indicates a proton that is coupled to a specific fluorine. This is a crucial step for assigning your 19F signals.
-
-
Acquire a 2D 1H-19F HMBC Spectrum (if necessary):
-
Purpose: To identify long-range (2-4 bond) couplings between protons and fluorine.[3]
-
Procedure: Use a standard HMBC pulse sequence, optimizing the coupling delay for the expected range of long-range JHF values.
-
Analysis: HMBC cross-peaks will connect protons to more distant fluorine atoms, providing critical information for assigning quaternary carbons and confirming the overall structure.
-
Guide 2: Confirming Regiochemistry and Stereochemistry
Problem: You have synthesized a fluorinated pyrazole and need to confirm the position of the fluorine substituent (regiochemistry) and the spatial arrangement of substituents (stereochemistry).
Causality: Isomers of fluorinated pyrazoles can have very similar 1H and 13C chemical shifts, making unambiguous assignment based on these data alone challenging. Through-space correlations are required for definitive structural elucidation.
Workflow for Stereochemical and Regiochemical Assignment
Caption: Workflow for assigning regiochemistry and stereochemistry.
Step-by-Step Protocol:
-
Acquire a 2D NOESY or ROESY Spectrum:
-
Purpose: To identify protons and fluorine atoms that are close in space.
-
Choosing between NOESY and ROESY:
-
Procedure: Use a standard NOESY or ROESY pulse sequence with an appropriate mixing time. A range of mixing times may be necessary to optimize the NOE/ROE signals.
-
Analysis: Look for cross-peaks between protons on the pyrazole ring and protons on substituents, or between protons and fluorine atoms (observed as a 1H-19F HOESY experiment). The presence of a cross-peak confirms that the two nuclei are spatially proximate.
-
-
Integrate with 1H-19F HMBC Data:
-
Purpose: To provide complementary through-bond connectivity information that can support or refute hypotheses based on NOE/ROE data.
-
Analysis: Long-range 1H-19F couplings observed in the HMBC spectrum can help to lock down the regiochemistry by establishing connectivity through the carbon skeleton.
-
Data Presentation: Typical Coupling Constants
The following table provides a general overview of the expected ranges for various coupling constants involving 19F. These values can vary significantly based on the specific molecular geometry.
| Coupling Type | Number of Bonds | Typical Range (Hz) | Notes |
| 2JHF (geminal) | 2 | 40 - 80 | Can be as large as 50 Hz for a geminal hydrogen.[4] |
| 3JHF (vicinal) | 3 | 0 - 30 | Highly dependent on the dihedral angle (Karplus relationship). Can be of either sign.[1] |
| 4JHF (long-range) | 4 | 0 - 10 | Frequently observed in aromatic and heteroaromatic systems. |
| 5JHF (long-range) | 5 | 0 - 5 | Often observable in rigid systems.[3] |
| nJFF (through-bond) | n | Variable | Generally larger than 1H-1H couplings. Long-range 19F-19F couplings are common.[4] |
III. References
-
Barluenga, J., et al. (2006). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 128(43), 14060–14070. [Link]
-
Virgili, A., et al. (2007). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry, 72(18), 6844–6849. [Link]
-
Facey, G. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. [Link]
-
IMSERC. (n.d.). NMR Periodic Table: Fluorine NMR. Northwestern University. [Link]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Foroozandeh, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(14), 4056–4065. [Link]
-
Foroozandeh, M., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2947–2955. [Link]
-
University of California, San Diego. (2015). NOESY and ROESY. UCSD SSPPS NMR Facility. [Link]
-
University of Ottawa. (2008). NOESY vs ROESY for Large Molecules. University of Ottawa NMR Facility Blog. [Link]
-
Gerken, J. B., & Stahl, S. S. (2015). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 49(1), 338-346. [Link]
-
Elguero, J., et al. (2019). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 24(18), 3326. [Link]
-
Gerig, J. T. (2001). An Overview of Fluorine NMR. University of California, Santa Barbara. [Link]
-
Reddit. (2018). What is the difference between NOESY and ROESY for NMR? r/chemistry. [Link]
-
University of Wisconsin-Madison. (n.d.). NOESY and ROESY. Chemistry Department. [Link]
-
Simeth, N. A., et al. (2021). Fluorinated Phenylazopyrazoles for Monitoring the Photoisomerization in Complex Systems. Chemistry – A European Journal, 27(31), 8156-8164. [Link]
-
Claramunt, R. M., et al. (2015). 19 F-NMR in solution and solid state of pyrazole derivatives (chemical shifts δ in ppm, J coupling constants in Hz). Molecules, 20(9), 15643-15663. [Link]
-
Chem-space. (n.d.). 19Flourine NMR. [Link]
-
Quora. (2024). How to interpret the 19F NMR spectra. [Link]
-
YouTube. (2022). F -19 NMR Spectroscopy. [Link]
-
Pop, F., et al. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Molecules, 26(12), 3683. [Link]
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Validation & Comparative
A Comparative Analysis of Pyrazole-Based Cyclooxygenase Inhibitors: Evaluating ETHYL 5-AMINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE in the Context of Established and Novel COX Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, the quest for potent and selective cyclooxygenase (COX) inhibitors remains a paramount objective. The pyrazole scaffold has emerged as a privileged structure in this pursuit, forming the core of successful drugs like celecoxib. This guide provides a comparative analysis of a specific pyrazole derivative, ETHYL 5-AMINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE, within the broader context of established and emerging COX inhibitors. While direct experimental data on the COX inhibitory activity of this specific compound is not extensively available in the public domain, this guide will leverage data from structurally analogous trifluoromethyl-pyrazole-carboxamides to provide a meaningful and data-driven comparison.
The Significance of the Pyrazole Moiety in COX Inhibition
The five-membered heterocyclic ring of pyrazole is a cornerstone in the design of anti-inflammatory agents.[1] Its structural features allow for key interactions within the active sites of COX-1 and COX-2 enzymes. Notably, the trifluoromethyl group, a common substituent in modern medicinal chemistry, can enhance metabolic stability and binding affinity.[2] The strategic placement of functional groups on the pyrazole ring can modulate the potency and selectivity of COX inhibition, a critical factor in mitigating the gastrointestinal side effects associated with non-selective NSAIDs.[3]
Profiling this compound and its Analogs
This compound (CAS 133922-58-4) is a pyrazole derivative featuring a trifluoromethyl group at the 3-position, an amino group at the 5-position, and an ethyl carboxylate at the 4-position. While specific COX inhibition data for this molecule is sparse, a recent 2025 study on a series of trifluoromethyl-pyrazole-carboxamides provides valuable insights into the potential activity of this structural class.[4] These carboxamide derivatives, which are structurally related to our target molecule, have been evaluated for their in vitro inhibition of COX-1 and COX-2.
Comparative Performance Analysis: A Data-Driven Approach
To contextualize the potential of trifluoromethyl-pyrazole derivatives, their COX inhibitory activities are compared with widely used non-steroidal anti-inflammatory drugs (NSAIDs), including the COX-2 selective inhibitor celecoxib and non-selective inhibitors such as ibuprofen and aspirin. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), quantifies the drug's preference for inhibiting COX-2 over COX-1. A higher SI is generally desirable for reducing gastrointestinal side effects.
Table 1: Comparative In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazole Derivatives and Standard NSAIDs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Trifluoromethyl-Pyrazole-Carboxamides | ||||
| Compound 3b | 0.46 | 3.82 | 0.12 | [4] |
| Compound 3d | 5.61 | 4.92 | 1.14 | [4] |
| Compound 3g | 4.45 | 2.65 | 1.68 | [4] |
| Standard COX Inhibitors | ||||
| Celecoxib | 82 | 6.8 | 12 | [5] |
| Ibuprofen | 12 | 80 | 0.15 | [5] |
| Aspirin | 3.57 | 29.3 | 0.12 | |
| Diclofenac | 0.076 | 0.026 | 2.9 | [5] |
| Ketoprofen | 0.034 | 0.164 | 0.21 | [4] |
Note: IC50 values can vary depending on the specific assay conditions.
From the data, it is evident that the trifluoromethyl-pyrazole-carboxamides exhibit a range of potencies and selectivities. Compound 3b shows potent COX-1 inhibition, while compounds 3d and 3g demonstrate a degree of selectivity towards COX-2.[4] Notably, the selectivity of these novel compounds is less pronounced than that of celecoxib.
Mechanistic Insights: The Cyclooxygenase Pathway
The anti-inflammatory effects of these compounds are rooted in their ability to inhibit the cyclooxygenase enzymes, which are pivotal in the conversion of arachidonic acid to prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.
Caption: The prostaglandin synthesis pathway and points of inhibition by NSAIDs.
Experimental Protocols for Evaluating COX Inhibition
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following outlines a standard in vitro enzyme immunoassay (EIA) for determining the IC50 values of potential COX inhibitors.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Enzyme Immunoassay)
This protocol describes a method for measuring the inhibition of purified COX-1 and COX-2 enzymes by quantifying the production of prostaglandin E2 (PGE2).
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Stannous chloride (SnCl2) solution to stop the reaction
-
PGE2 ELISA kit
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a series of dilutions of the test compound.
-
Enzyme Incubation: In separate reaction tubes for COX-1 and COX-2, add the assay buffer, heme, and the respective enzyme.
-
Inhibitor Addition: Add a known concentration of the test compound or vehicle control to the corresponding tubes. Pre-incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each tube. Incubate for a precise duration (e.g., 2 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding SnCl2 solution.
-
PGE2 Quantification: Dilute the reaction mixtures and quantify the amount of PGE2 produced using a competitive ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use a suitable nonlinear regression model to determine the IC50 value.
Caption: Workflow for the in vitro COX inhibition enzyme immunoassay.
Conclusion and Future Directions
While direct experimental evidence for the COX inhibitory activity of this compound is currently limited, the analysis of structurally related trifluoromethyl-pyrazole-carboxamides suggests that this class of compounds holds promise as potential COX inhibitors. The presented data indicates that modifications to the pyrazole scaffold can significantly influence potency and selectivity. Further investigation, including the synthesis and comprehensive biological evaluation of this compound using the detailed protocols outlined in this guide, is warranted to fully elucidate its therapeutic potential. Such studies will contribute to the growing body of knowledge on pyrazole-based anti-inflammatory agents and may pave the way for the development of novel, safer, and more effective NSAIDs.
References
- Otsubo, K., et al. (2002). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Naunyn-Schmiedeberg's Archives of Pharmacology, 365(5), 375-382.
- Hawash, M., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Ovarian Research, 18(1), 1-18.
- Blanco, F. J., et al. (1999). Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes.
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
- Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
- Bansal, R. K. (2010). Heterocyclic chemistry.
- Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors—current status and future prospects. European journal of medicinal chemistry, 36(2), 109-126.
- Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual review of biochemistry, 69(1), 145-182.
- Marnett, L. J., & Kalgutkar, A. S. (1999). Cyclooxygenase 2 inhibitors: a new class of antiinflammatory agents. Current opinion in chemical biology, 3(4), 482-490.
- BenchChem. (2025). Comparative Docking Studies of Pyrazole Carboxamide COX Inhibitors: A Guide for Researchers.
- BenchChem. (2025). A Cell-Based Assay for Determining Parecoxib Activity via COX-2 Inhibition.
- Gedawy, E. M., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. Bioorganic chemistry, 96, 103623.
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A Senior Application Scientist's Guide to the Validation of Synthetic Pyrazole Compounds' Biological Activity
Introduction: The Pyrazole Scaffold as a Privileged Structure in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyrazole ring system stands out as a "privileged scaffold."[1] This five-membered heterocyclic structure, containing two adjacent nitrogen atoms, is a cornerstone in the design of novel therapeutics due to its versatile chemical properties and its presence in numerous FDA-approved drugs.[2][3][4] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and, most notably, anticancer properties.[5][6][7]
The efficacy of these compounds often stems from their ability to act as potent and selective inhibitors of key cellular targets, particularly protein kinases.[8][9] The pyrazole moiety can effectively mimic the purine nucleus of ATP, enabling competitive inhibition of the kinase ATP-binding pocket, a mechanism central to many targeted cancer therapies.[1][10] Consequently, numerous pyrazole-containing molecules have been developed as inhibitors of critical oncogenic kinases such as EGFR, VEGFR, CDKs, and Akt.[1][11]
However, the journey from a newly synthesized pyrazole derivative to a validated drug candidate is paved with rigorous biological evaluation. This guide provides an in-depth, experience-driven comparison of the essential experimental workflows required to validate the biological activity of these compounds. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.
The Validation Funnel: A Strategic Workflow
The validation process for a novel synthetic compound follows a logical progression, starting with broad assessments of activity and progressively narrowing down to specific mechanisms of action and molecular targets. This "funnel" approach ensures that resources are focused on the most promising candidates.
Caption: A typical experimental workflow for validating bioactive compounds.
Phase 1: Assessing Cytotoxicity with the MTT Assay
The first critical question for any potential anticancer agent is whether it can kill or inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, high-throughput colorimetric method for this initial screening.[12]
Causality: We choose the MTT assay because it provides a quantitative measure of metabolic activity, which is a reliable proxy for cell viability.[13] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[14] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of a compound's IC50 (half-maximal inhibitory concentration) value—a key metric for comparing cytotoxic potency.[13]
Comparative Performance of Synthetic Pyrazoles (Cytotoxicity)
The following table summarizes the cytotoxic activity of various synthetic pyrazole compounds against different human cancer cell lines, demonstrating the diverse potency achievable with this scaffold.
| Compound ID | Primary Target/Class | Cancer Cell Line | IC50 Value | Source |
| Compound 29 | CDK2 Inhibitor | HepG2 (Liver) | 10.05 µM | [11] |
| Compound 43 | PI3 Kinase Inhibitor | MCF7 (Breast) | 0.25 µM | [11] |
| Compound 50 | EGFR/VEGFR-2 Inhibitor | HepG2 (Liver) | 0.71 µM | [11] |
| Compound 1b | Pyrazoline Derivative | HepG-2 (Liver) | 6.78 µM | [15] |
| Compound 7a | Pyrazole-Indole Hybrid | HepG2 (Liver) | 6.1 µM | [16] |
| Compound 3f | Dihydro-Pyrazole | MDA-MB-468 (Breast) | 6.45 µM (48h) | [17] |
Experimental Protocol: MTT Cell Viability Assay
This protocol is a robust starting point and should be optimized for specific cell lines.[18][19]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the synthetic pyrazole compounds in culture medium. The final concentration of the solvent (typically DMSO) should be constant and non-toxic (e.g., <0.5%).[18] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for an additional 3-4 hours.[18] During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.[13]
-
Formazan Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan.[18][19]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[13][19]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Phase 2: Unraveling the Mechanism of Cell Death
Once a compound demonstrates significant cytotoxicity, the next crucial step is to determine how it kills the cancer cells. For an ideal anticancer drug, cell death should occur via apoptosis (programmed cell death) rather than necrosis, as apoptosis is a controlled process that avoids triggering an inflammatory response.[20][21]
A. Apoptosis Induction
A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[21] The Annexin V/Propidium Iodide (PI) assay leverages this phenomenon. Annexin V is a protein with a high affinity for PS, and when conjugated to a fluorophore (like FITC), it can identify apoptotic cells. PI is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic or necrotic cells.[18]
Caption: Simplified intrinsic apoptosis pathway modulated by pyrazoles.
Experimental Evidence: Many synthetic pyrazoles have been shown to induce apoptosis. For instance, compound 37 was found to activate caspase-3 and PARP, downregulate the anti-apoptotic protein Bcl-2, and upregulate the pro-apoptotic protein BAX.[22] Similarly, compound 1b induced apoptosis in HepG-2 cells by upregulating cleaved caspase-3, cleaved PARP, and Bax, while downregulating Bcl-2.[15]
Protocol: Apoptosis Detection by Annexin V/PI Staining & Flow Cytometry
-
Cell Treatment: Culture cells in 6-well plates and treat with the pyrazole compound at its IC50 concentration for a specified time (e.g., 24 hours). Include vehicle-treated cells as a negative control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.[18]
-
Staining: Centrifuge the cell suspension and wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[18]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[18]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. The cell population will segregate into four quadrants:
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic cells
-
Q3 (Annexin V- / PI-): Live cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
-
B. Cell Cycle Analysis
Disruption of the normal cell cycle is another key mechanism for anticancer drugs. By arresting cells at a specific phase (e.g., G1, S, or G2/M), a compound can prevent cell division and ultimately lead to apoptosis.[23] Cell cycle analysis is typically performed by staining DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the DNA content per cell using flow cytometry.
Experimental Evidence: Several pyrazole derivatives have demonstrated the ability to induce cell cycle arrest. Compound 5 induced arrest at both the S and G2 phases in MCF-7 cells.[23] Pyrazoline 1b arrested HepG-2 cells at the G2/M phase.[15] Another study showed that pyrazole derivatives 18c, 18f, and 18h arrested the cell cycle in HL-60 cells at the S/G2 phase.
| Compound ID | Cancer Cell Line | Observed Effect | Source |
| Compound 5 | MCF-7 (Breast) | S and G2 phase arrest | [23] |
| Compound 1b | HepG-2 (Liver) | G2/M phase arrest | [15] |
| Compound 3f | MDA-MB-468 (Breast) | S phase arrest | [17] |
| Compound 28 | Hepatocellular | G2/M phase arrest | [22] |
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment: Culture and treat cells as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells by trypsinization, wash twice with cold PBS.
-
Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 12 hours.[23] This step permeabilizes the cells and preserves their morphology.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[23]
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.
Phase 3: Pinpointing the Molecular Target
While cell-based assays confirm biological activity, they don't always identify the direct molecular target. Since many pyrazoles are designed as kinase inhibitors, a crucial validation step is to perform in vitro biochemical assays to confirm direct inhibition of the target enzyme.[8][9]
Causality: A direct enzyme inhibition assay provides definitive evidence that the compound's activity is a result of on-target engagement, rather than off-target or non-specific cytotoxic effects. This is critical for establishing a clear structure-activity relationship (SAR) and for the rational design of more potent and selective analogs.[2]
Caption: ATP-competitive inhibition of a protein kinase by a pyrazole compound.
Comparative Performance of Synthetic Pyrazoles (Kinase Inhibition)
The table below highlights the potent and often selective kinase inhibitory activity of various pyrazole derivatives.
| Compound ID | Target Kinase | IC50 Value | Source |
| Afuresertib | Akt1 | 1.3 nM | [8] |
| Compound 50 | EGFR | 0.09 µM | [11] |
| Compound 50 | VEGFR-2 | 0.23 µM | [11] |
| Compound 27 | VEGFR-2 | 828.23 nM | [11] |
| Compound 7a | CDK-2 | 0.074 µM | [16] |
| Compound 18h | HER2 | 0.253 µM | |
| Compound 18h | EGFR | 0.574 µM |
Experimental Protocol: General In Vitro Kinase Inhibition Assay
Specific protocols vary widely based on the detection method (e.g., radiometric, fluorescence, luminescence), but the general principle is consistent.
-
Reagent Preparation: Prepare a reaction buffer containing recombinant active kinase, a specific substrate (peptide or protein), and ATP.
-
Compound Incubation: In a microplate, add the kinase and varying concentrations of the synthetic pyrazole inhibitor. Allow a pre-incubation period for the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubation: Allow the reaction to proceed for a defined time at a specific temperature (e.g., 30°C).
-
Reaction Termination & Detection: Stop the reaction and measure the amount of phosphorylated product or the amount of remaining ATP. The signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Conclusion and Future Outlook
The validation of a synthetic pyrazole's biological activity is a multi-faceted process that demands a logical, evidence-based approach. By progressing from broad cytotoxicity screening to detailed mechanistic studies and finally to direct target engagement assays, researchers can build a comprehensive and compelling profile for their compounds. The experimental data clearly show that the pyrazole scaffold is a highly fruitful starting point for developing potent and selective inhibitors against a range of cancer-relevant targets.[11] The key to success lies not just in performing these assays, but in understanding the scientific rationale behind them, incorporating proper controls, and interpreting the data within the broader context of drug development. As new synthetic strategies emerge, these validation principles will remain essential for translating chemical innovation into tangible therapeutic advances.[2]
References
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Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: National Center for Biotechnology Information URL: [Link]
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Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: National Center for Biotechnology Information URL: [Link]
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Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL: [Link]
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Title: Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives Source: Preprints.org URL: [Link]
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Title: Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets Source: PubMed URL: [Link]
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Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]
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Title: Recent developments in synthetic chemistry and biological activities of pyrazole derivatives Source: Indian Academy of Sciences URL: [Link]
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Title: (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives Source: ResearchGate URL: [Link]
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Title: Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets Source: Samara Journal of Science URL: [Link]
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Title: Current status of pyrazole and its biological activities Source: National Center for Biotechnology Information URL: [Link]
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Title: Efficiently Evaluate the Effect of Drugs on Cell Apoptosis Source: Creative Diagnostics URL: [Link]
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Title: Biomarker method validation in anticancer drug development Source: National Center for Biotechnology Information URL: [Link]
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Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: National Library of Medicine URL: [Link]
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Title: Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: Encyclopedia.pub URL: [Link]
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Title: Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity Source: National Center for Biotechnology Information URL: [Link]
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Title: Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities Source: National Center for Biotechnology Information URL: [Link]
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Title: Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials Source: National Center for Biotechnology Information URL: [Link]
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Title: Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study Source: RSC Publishing URL: [Link]
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Title: Biomarker method validation in anticancer drug development Source: The University of Manchester URL: [Link]
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Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: Odesa National University I.I. Mechnykov URL: [Link]
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Title: Application of a Drug-Induced Apoptosis Assay to Identify Treatment Strategies in Recurrent or Metastatic Breast Cancer Source: PLOS One URL: [Link]
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Title: Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis Source: RSC Publishing URL: [Link]
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Title: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: RSC Publishing URL: [Link]
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Title: Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 Source: National Center for Biotechnology Information URL: [Link]
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Title: In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification Source: Noble Life Sciences URL: [Link]
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Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: MDPI URL: [Link]
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Title: A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis Source: PubMed URL: [Link]
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Title: Review of Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis Source: Publons URL: [Link]
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Title: Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds Source: ResearchGate URL: [Link]
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Title: Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids Source: ACS Publications URL: [Link]
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Title: MTT Assay Protocol Source: Cyrusbioscience.com URL: [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Trifluoromethyl Pyrazole Derivatives
Introduction: The Double-Edged Sword of the Pyrazole Scaffold
The pyrazole ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2] Its unique electronic properties and metabolic stability have made it a cornerstone in the development of therapies for a vast range of diseases, from cancer to inflammation.[3][4] The addition of a trifluoromethyl (CF3) group is a common and powerful strategy to enhance a molecule's potency, metabolic stability, and cell permeability. However, this combination, while beneficial, necessitates a rigorous evaluation of the compound's selectivity.
The very features that make trifluoromethyl pyrazole derivatives effective—their ability to form specific interactions within protein binding pockets—can also lead to unintended interactions with other proteins, known as off-target effects or cross-reactivity.[5] These off-target activities can result in unforeseen toxicities or side effects, which are major causes of late-stage drug development failure.[6] For instance, the well-known COX-2 inhibitor Celecoxib, a trifluoromethyl pyrazole-containing drug, has been studied for its off-target activities which may contribute to its overall clinical profile, including cardiovascular risks.[7][8][9]
This guide provides an in-depth comparison of methodologies to proactively assess the cross-reactivity of novel trifluoromethyl pyrazole derivatives. As a Senior Application Scientist, my goal is not just to provide protocols, but to explain the causality behind our experimental choices, ensuring a robust and self-validating approach to safety pharmacology.[10][11] Early, comprehensive profiling allows researchers to select better drug candidates, mitigate risks, and build a strong foundation for successful clinical translation.
Part 1: Strategic Selection of Off-Target Panels
The first crucial step is to design a screening strategy that is both broad and relevant to the chemical scaffold. For trifluoromethyl pyrazole derivatives, which are often designed as kinase, cyclooxygenase, or other enzyme inhibitors, a multi-pronged approach is essential. The choice of panels is dictated by the conserved nature of ATP-binding sites in kinases and the structural similarities across other enzyme families and receptors.[1][12]
Causality of Panel Selection:
-
Kinase Panel: The pyrazole scaffold is a common hinge-binder in kinase inhibitors.[13][14] Given the high conservation of the ATP-binding pocket across the human kinome, cross-reactivity is a significant concern.[1] A broad kinase panel is non-negotiable to identify unintended inhibition that could lead to toxicities such as cardiotoxicity, immunosuppression, or metabolic dysregulation.[5]
-
GPCR Panel: While less common as primary targets for this scaffold, G-Protein Coupled Receptors (GPCRs) represent the largest class of drug targets and are frequent culprits in off-target-related adverse events. Screening against a panel of key GPCRs (e.g., adrenergic, dopaminergic, serotonergic receptors) is a critical due-diligence step to unmask potential neurological, cardiovascular, or endocrine liabilities.
-
Ion Channel Panel: Off-target interactions with ion channels are a primary cause of cardiovascular toxicity.[15] The human Ether-à-go-go-Related Gene (hERG) potassium channel is a mandatory checkpoint, as its blockade can lead to fatal arrhythmias.[4] A panel including key cardiac sodium (e.g., Nav1.5) and calcium (e.g., Cav1.2) channels provides a more comprehensive picture of pro-arrhythmic risk.[16]
The overall workflow for a comprehensive cross-reactivity assessment is visualized below.
Part 2: Experimental Methodologies & Protocols
Scientific integrity demands robust and reproducible assays. Here, we detail the step-by-step protocols for each primary screening panel. These protocols are designed to be self-validating through the inclusion of appropriate positive and negative controls.
Kinase Panel Profiling: Radiometric Assay ([³³P]-ATP Filter Binding)
Rationale: The radiometric filter-binding assay is considered the gold standard for kinase activity measurement.[9] It directly quantifies the phosphorylation of a substrate, avoiding interference from colored or fluorescent compounds, which is a common issue with other methods. This ensures the highest data fidelity for our initial broad screen.
Experimental Protocol:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a universal kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).
-
ATP Stock: Prepare a 10 mM stock of ATP. On the day of the experiment, create a working solution containing unlabeled ATP and [γ-³³P]-ATP. The final ATP concentration in the assay should be at or near the Km for each specific kinase.
-
Test Compounds: Prepare 10 mM stock solutions of trifluoromethyl pyrazole derivatives in 100% DMSO. Create a series of dilutions for IC50 determination.
-
Substrates: Reconstitute peptide or protein substrates specific to each kinase in the appropriate buffer.
-
-
Assay Procedure (96-well format):
-
Add 5 µL of diluted test compound or control (e.g., Staurosporine for broad inhibition, DMSO for vehicle) to assay wells.
-
Add 20 µL of the specific kinase/substrate mixture to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 25 µL of the [γ-³³P]-ATP working solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose or glass fiber).
-
Wash the filter plate 4 times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Dry the plate, add scintillant, and measure the incorporated radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
GPCR Cross-Reactivity: Radioligand Binding Assay
Rationale: Radioligand binding assays are a robust and sensitive method to directly measure the interaction of a compound with a receptor.[17] This competition assay determines if the test compound can displace a known, high-affinity radiolabeled ligand from the receptor's binding site, providing a direct measure of binding affinity (Ki).
Experimental Protocol:
-
Reagent Preparation:
-
Membrane Preparation: Use commercially available prepared cell membranes expressing the target GPCR or prepare them from cultured cells.[18] Homogenize cells in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the final pellet in an appropriate assay buffer.
-
Assay Buffer: Buffer composition is receptor-dependent (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Radioligand: Select a high-affinity radioligand (e.g., ³H or ¹²⁵I labeled) specific for the target receptor. Dilute to a working concentration of approximately its Kd value.
-
Test Compounds: Prepare serial dilutions of the trifluoromethyl pyrazole derivatives in assay buffer containing a low percentage of DMSO.
-
-
Assay Procedure (96-well format):
-
To each well, add:
-
50 µL of test compound dilution.
-
50 µL of radioligand working solution.
-
150 µL of the cell membrane preparation.
-
-
Total Binding Wells: Contain buffer instead of test compound.
-
Non-specific Binding (NSB) Wells: Contain a high concentration of a known, unlabeled competitor ligand.
-
Incubate the plate for 90 minutes at room temperature with gentle agitation to reach equilibrium.[18]
-
Terminate the assay by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding).
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl).
-
Dry the filter plate, add scintillation fluid, and count using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Calculate the percent inhibition caused by the test compound.
-
Determine the IC50 value from the concentration-response curve.
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
Ion Channel Profiling: Automated Patch Clamp (APC) Electrophysiology
Rationale: For ion channels, functional data is paramount. Automated patch clamp (APC) technology provides high-throughput, direct measurement of ion channel currents, making it the industry standard for cardiac safety screening.[4][19] It offers a direct assessment of a compound's effect on channel function, which is more physiologically relevant than simple binding assays.
Experimental Protocol:
-
Cell & Reagent Preparation:
-
Cell Lines: Use validated stable cell lines expressing the ion channel of interest (e.g., CHO-hERG, HEK-Nav1.5). Culture cells to ~70-80% confluency.
-
Solutions: Prepare specific intracellular and extracellular solutions to isolate the desired ionic current.
-
Compound Plates: Prepare a compound plate with serial dilutions of the trifluoromethyl pyrazole derivatives.
-
-
APC System Operation (e.g., SyncroPatch 768PE): [20][21]
-
Prime the instrument with intracellular and extracellular solutions.
-
Harvest cells, perform a cell count, and dilute to the optimal concentration for the system (e.g., 200,000 cells/mL).
-
Load the cell suspension and compound plate into the instrument.
-
The instrument automatically performs the following for each well in parallel:
-
Captures a single cell on a micropore via suction.
-
Forms a high-resistance ("giga-ohm") seal.
-
Ruptures the cell membrane to achieve the whole-cell patch-clamp configuration.
-
-
-
Data Acquisition and Analysis:
-
Record a baseline current using a specific voltage-clamp protocol designed to activate the target channel.
-
Add a defined concentration of the test compound and incubate for 3-5 minutes.
-
Apply the same voltage-clamp protocol and record the post-compound current.
-
Calculate the percentage of current inhibition.
-
Repeat across a range of concentrations to generate a dose-response curve and determine the IC50 value.
-
Part 3: Data Presentation and Interpretation
Clear and objective data presentation is key to making informed decisions. All quantitative data should be summarized in tables for easy comparison, and selectivity scores should be calculated to provide a quantitative measure of a compound's specificity.
Comparative Data Tables
Below are example data for three hypothetical trifluoromethyl pyrazole derivatives (TFMP-A, TFMP-B, and TFMP-C) screened against their primary target (Kinase X) and a selection of key off-targets.
Table 1: Kinase Selectivity Profile (IC50, nM)
| Target | TFMP-A (Primary Target: Kinase X) | TFMP-B (Primary Target: Kinase X) | TFMP-C (Primary Target: Kinase X) | Staurosporine (Control) |
| Kinase X | 5 | 12 | 8 | 10 |
| Kinase Y (related) | 150 | 800 | >10,000 | 5 |
| Kinase Z (unrelated) | >10,000 | >10,000 | >10,000 | 20 |
| VEGFR2 | 5,500 | 9,000 | >10,000 | 15 |
| JAK2 | 2,500 | 850 | 7,500 | 25 |
| SRC | 8,000 | 1,200 | >10,000 | 8 |
Table 2: GPCR and Ion Channel Safety Profile
| Target | Assay Type | TFMP-A | TFMP-B | TFMP-C |
| hERG (KCNH2) | APC (IC50, µM) | 15 | >30 | >30 |
| Nav1.5 (SCN5A) | APC (IC50, µM) | >30 | 25 | >30 |
| β2 Adrenergic R. | Binding (Ki, µM) | >10 | >10 | 8.5 |
| Dopamine D2 R. | Binding (Ki, µM) | >10 | 5.2 | >10 |
| 5-HT2B R. | Binding (Ki, µM) | 2.1 | >10 | >10 |
Interpretation and Decision Making
Expertise in Action: Interpreting these data goes beyond simply looking at the numbers; it requires understanding the clinical implications of potential off-target interactions.
-
TFMP-A: Shows excellent on-target potency (5 nM). It has a 30-fold selectivity window against the closely related Kinase Y (150 nM / 5 nM). However, it shows moderate activity against the 5-HT2B receptor (Ki = 2.1 µM). 5-HT2B agonism is linked to valvular heart disease, which flags this compound for further investigation or redesign. Its hERG IC50 of 15 µM provides a reasonable safety margin against its therapeutic target concentration, but this must be monitored.
-
TFMP-B: Has lower on-target potency (12 nM) and demonstrates significant cross-reactivity with other kinases, particularly JAK2 (850 nM) and SRC (1200 nM). This polypharmacology could be beneficial in some oncology contexts but is often undesirable due to the potential for complex side effects.[3] The off-target hit on the Dopamine D2 receptor (Ki = 5.2 µM) could also predict central nervous system side effects. This compound has a less desirable profile.
-
TFMP-C: This is the most promising candidate from a safety perspective. It has good on-target potency (8 nM) and is exceptionally clean, showing no significant activity against any of the kinases, GPCRs, or ion channels in the screening panel (>1000-fold selectivity). This high degree of selectivity makes it an ideal candidate to move forward into further preclinical development, as the risk of off-target-driven toxicity is minimized.
Selectivity Score (S-Score): A simple way to quantify selectivity is to calculate an S-score. A common method is S(1000), which is the number of kinases with an IC50 less than 1 µM, divided by the total number of kinases tested. A lower score indicates higher selectivity.
-
TFMP-A: S(1000) = 2 / 400 = 0.005
-
TFMP-B: S(1000) = 4 / 400 = 0.010
-
TFMP-C: S(1000) = 1 / 400 = 0.0025
Based on this analysis, TFMP-C would be prioritized for advancement.
Conclusion
The strategic and early assessment of cross-reactivity is not merely a regulatory hurdle but a fundamental component of rational drug design. For potent scaffolds like trifluoromethyl pyrazoles, understanding the full spectrum of biological interactions is critical to success. By employing robust, validated assays and interpreting the data through the lens of clinical safety, researchers can de-risk their development programs, focus resources on the most promising candidates, and ultimately accelerate the delivery of safer, more effective medicines to patients. This guide provides a framework for establishing such a self-validating system, grounding every experimental choice in sound scientific and strategic reasoning.
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A Guide to Ensuring Reproducibility in In Vitro Assays: The Case of ETHYL 5-AMINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. [1][2]The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity, making compounds like ETHYL 5-AMINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE highly valuable in drug discovery. [3][4]However, the reliability of in vitro data hinges on the reproducibility of the assays used for screening and characterization. This guide provides a framework for assessing and ensuring the reproducibility of in vitro assays utilizing this potent pyrazole derivative.
Understanding the Compound: Physicochemical Properties and Their Impact on Assays
The trifluoromethyl (CF3) group is a strong electron-withdrawing group that can significantly influence the physicochemical properties of the parent pyrazole molecule. [3]These properties, in turn, have a direct impact on how the compound behaves in an in vitro setting and can affect assay reproducibility.
Table 1: Comparative Physicochemical Properties and Potential Impact on In Vitro Assay Reproducibility
| Property | Pyrazole (unsubstituted) | This compound | Impact on Assay Reproducibility |
| Lipophilicity (LogP) | Low to Moderate | Increased | Higher lipophilicity can improve cell membrane permeability, leading to more consistent cellular uptake and potentially more reproducible results in cell-based assays. [3][4]However, it can also lead to non-specific binding to plasticware or proteins in the assay medium, which can be a source of variability. |
| Acidity (pKa) | Weakly Basic | More Acidic | The electron-withdrawing nature of the CF3 group increases the acidity of the pyrazole N-H proton. [3]This affects the ionization state of the molecule at physiological pH, which can influence its solubility and interaction with biological targets. Consistent pH control in assays is therefore critical. |
| Metabolic Stability | Variable | Enhanced | The strong carbon-fluorine bonds in the CF3 group increase resistance to metabolic degradation by cellular enzymes. [4]This can lead to more stable compound concentrations over the course of an assay, improving reproducibility, especially in longer-term cell-based assays. |
| Binding Affinity | Target Dependent | Potentially Enhanced | The CF3 group can improve binding to target proteins through enhanced hydrophobic and electrostatic interactions. [4]Higher affinity can lead to more robust and reproducible assay signals. |
| Solubility | Generally Good | Potentially Reduced | While increasing lipophilicity, the CF3 group can sometimes decrease aqueous solubility. Poor solubility is a major source of irreproducibility, leading to issues with compound precipitation and inaccurate concentration determination. Careful solubility testing and the use of appropriate solvents (like DMSO) are essential. |
Experimental Protocol: A Reproducible Kinase Inhibition Assay
Pyrazole derivatives are frequently investigated as kinase inhibitors. [5][6][7]The following is a detailed protocol for a generic in vitro kinase inhibition assay, designed to maximize reproducibility when testing compounds like this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Specific peptide substrate
-
[γ-33P]ATP or fluorescently labeled ATP analog
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compound (this compound) dissolved in 100% DMSO
-
ATP solution
-
Stop solution (e.g., 3% phosphoric acid or EDTA-containing buffer)
-
Phosphocellulose filter plates or beads
-
Microplate scintillation counter or fluorescence reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare a series of dilutions of the test compound in 100% DMSO. A typical starting concentration is 10 mM. Then, perform serial dilutions to create a concentration-response curve (e.g., 100 µM to 1 nM).
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of each compound dilution to the wells of a 96- or 384-well assay plate. Include wells with DMSO only as a "no compound" control (100% activity) and wells without enzyme as a background control.
-
Enzyme and Substrate Addition: Prepare a master mix of the kinase and substrate in the kinase assay buffer. Add this mix to all wells of the assay plate.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.
-
Initiation of Reaction: Prepare an ATP solution (containing the labeled ATP) in the kinase assay buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.
-
Termination of Reaction: Stop the reaction by adding the stop solution to all wells.
-
Detection of Signal:
-
Radiometric Assay: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter. Wash the plate multiple times to remove unincorporated [γ-33P]ATP. Measure the radioactivity in each well using a microplate scintillation counter.
-
Fluorescence-Based Assay: The assay may be designed such that the phosphorylation event leads to a change in fluorescence polarization or FRET. Read the plate on a suitable fluorescence reader.
-
-
Data Analysis:
-
Subtract the background signal from all wells.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the "no compound" control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for a reproducible in vitro kinase inhibition assay.
Comparative Analysis with an Alternative: A Non-selective Kinase Inhibitor
A common alternative in early-stage screening is a non-selective kinase inhibitor, such as staurosporine. While potent, its lack of selectivity can introduce variability and complicate data interpretation.
Table 2: Comparison of this compound with a Non-selective Kinase Inhibitor
| Feature | This compound (Hypothesized) | Staurosporine (Non-selective Inhibitor) | Implications for Reproducibility |
| Target Selectivity | Potentially selective for a specific kinase or kinase family. | Broad-spectrum kinase inhibitor. | Higher selectivity can lead to more consistent and interpretable results, as off-target effects are minimized. Assays with non-selective inhibitors can be harder to reproduce if the cellular context (and thus the contribution of different kinases) varies. |
| Mechanism of Action | Likely ATP-competitive, targeting a specific kinase binding pocket. | ATP-competitive, but binds to the conserved ATP-binding site of many kinases. | A more specific binding mode can result in a more consistent dose-response relationship across different assay formats. |
| Cellular Effects | More defined cellular phenotype related to the inhibition of the primary target. | Pleiotropic effects due to the inhibition of multiple signaling pathways. | The complex cellular response to a non-selective inhibitor can lead to greater variability in cell-based assays, depending on the cell type and growth conditions. |
| Data Interpretation | More straightforward correlation between target inhibition and cellular outcome. | Difficult to attribute the observed phenotype to the inhibition of a single target. | Reproducibility of the conclusions drawn from the data is enhanced with a more selective compound. |
Visualizing the Mechanism: Inhibition of a Generic Kinase Signaling Pathway
Many pyrazole derivatives exert their effects by inhibiting protein kinases that are crucial components of intracellular signaling pathways. The diagram below illustrates a generic kinase cascade and the point of intervention for a kinase inhibitor.
Caption: Inhibition of a target kinase within a signaling cascade.
Conclusion and Best Practices for Ensuring Reproducibility
The reproducibility of in vitro assays is paramount for the generation of reliable data in drug discovery. While this compound possesses physicochemical properties that can be advantageous for assay performance, careful experimental design and execution are critical.
Key Recommendations:
-
Thorough Compound Characterization: Ensure the purity and identity of the compound. Determine its solubility in the assay buffer to avoid precipitation.
-
Standardized Protocols: Use well-defined, standardized protocols with clear documentation of all reagents, concentrations, and incubation times.
-
Appropriate Controls: Always include positive and negative controls to monitor assay performance and normalize data.
-
Assay Validation: Validate the assay for robustness, precision, and accuracy before screening new compounds.
-
Statistical Analysis: Employ appropriate statistical methods to analyze the data and determine the significance of the results.
By adhering to these principles, researchers can harness the potential of promising compounds like this compound and contribute to the generation of robust and reproducible scientific knowledge.
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A Comparative Guide to the Structure-Activity Relationships of Pyrazole Analogs in Drug Discovery
The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility and synthetic accessibility have propelled the development of a multitude of biologically active compounds, with several pyrazole-containing drugs gaining FDA approval for a range of therapeutic applications.[2][3] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of different pyrazole analogs, offering insights into the rational design of potent and selective therapeutic agents. We will explore key examples in the realms of anti-inflammatory and anticancer activities, supported by experimental data and detailed methodologies.
The Pyrazole Core: A Privileged Scaffold
The pyrazole ring's unique electronic properties and its ability to act as a bioisosteric replacement for other functionalities make it a "privileged scaffold" in drug design.[4] The two nitrogen atoms can participate in hydrogen bonding, a critical interaction for binding to biological targets. Furthermore, the five-membered ring provides a rigid framework for the precise spatial arrangement of various substituents, allowing for the fine-tuning of pharmacological activity.[5][6] The diverse biological activities exhibited by pyrazole derivatives include anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective effects.[1][7][8]
SAR of Pyrazole Analogs as Anti-inflammatory Agents
A significant class of pyrazole-based drugs are the selective cyclooxygenase-2 (COX-2) inhibitors, exemplified by Celecoxib.[2] The selective inhibition of COX-2 over COX-1 is crucial for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). The SAR of pyrazole analogs as COX-2 inhibitors is well-established and provides a classic case study in rational drug design.
The general pharmacophore for pyrazole-based COX-2 inhibitors consists of a central pyrazole ring with specific substitutions at the 1, 3, and 5-positions.
-
1,5-Diaryl Substitution: The presence of two aryl rings at the N-1 and C-5 positions is a common feature. One of these rings often bears a sulfonamide or a similar acidic group, which is critical for binding to a hydrophilic side pocket in the COX-2 active site.
-
Substitution at C-3: This position is often occupied by smaller alkyl groups, such as a methyl or trifluoromethyl group.
-
The Importance of the Sulfonamide Moiety: The SO2NH2 group on one of the aryl rings is a key contributor to COX-2 selectivity. It forms hydrogen bonds with specific amino acid residues (like Gln178 and Arg499) present in the COX-2 active site but not in COX-1.[5]
The following table summarizes the in vitro COX-1/COX-2 inhibition data for a series of synthesized pyrazole derivatives, highlighting the impact of different substituents on potency and selectivity.[7]
| Compound | R1 | R2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1/COX-2) |
| Celecoxib | 4-SO2NH2-Ph | CF3 | >100 | 0.04 | >2500 |
| 125a | 4-SO2NH2-Ph | CH3 | 15.2 | 1.85 | 8.22 |
| 125b | 4-SO2NH2-Ph | H | 17.7 | 1.9 | 9.31 |
Data sourced from Harras et al. as cited in[7].
As the data indicates, the trifluoromethyl group (CF3) at the C-3 position in Celecoxib significantly enhances both potency and selectivity for COX-2 compared to a methyl group (CH3) or a hydrogen atom. This is attributed to the electron-withdrawing nature and steric bulk of the CF3 group, which likely promotes a more favorable binding conformation within the COX-2 active site.
This protocol outlines a common method for evaluating the inhibitory activity of compounds against COX-1 and COX-2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against ovine COX-1 and human recombinant COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (pyrazole analogs) and reference drug (e.g., Celecoxib)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
Procedure:
-
Prepare a series of dilutions of the test compounds and the reference drug.
-
In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound or vehicle control.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate for a further period (e.g., 10 minutes) to allow for product formation.
-
Stop the reaction by adding a suitable quenching agent (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: SAR of Pyrazole Analogs for COX-2 Inhibition.
SAR of Pyrazole Analogs as Anticancer Agents
The pyrazole scaffold is also prevalent in the development of anticancer agents, particularly as kinase inhibitors.[9][10] Kinases are crucial regulators of cell signaling pathways, and their aberrant activity is a hallmark of many cancers. Pyrazole-based compounds have been designed to target various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora kinases.[4][11][12]
The SAR for kinase inhibition is highly dependent on the specific kinase being targeted, as the ATP-binding pockets of different kinases have distinct structural features. However, some general principles can be observed.
-
Hinge-Binding Moiety: A key interaction for many kinase inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors or acceptors for this purpose.
-
Substitutions for Selectivity: The substituents on the pyrazole ring are crucial for achieving selectivity for a particular kinase. These groups interact with other regions of the ATP-binding pocket, such as the DFG motif and the P-loop, and exploiting differences in these regions between kinases can lead to selective inhibitors.[4]
A study on pyrazole derivatives containing a thiourea skeleton identified potent EGFR inhibitors with significant antiproliferative activity against MCF-7 breast cancer cells.[11]
| Compound | R1 | R2 | EGFR IC50 (µM) | MCF-7 IC50 (µM) |
| Erlotinib (Control) | - | - | 0.08 | 1.25 |
| C5 | 3,4-dimethylphenyl | 4-methoxyphenyl | 0.07 | 0.08 |
Data sourced from the study on pyrazole derivatives with a thiourea skeleton[11].
Compound C5, a 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, demonstrated EGFR inhibitory activity comparable to the known EGFR inhibitor Erlotinib and potent antiproliferative activity.[11] This highlights the potential of the pyrazole scaffold in designing effective anticancer agents.
Objective: To determine the IC50 of test compounds against a specific protein kinase (e.g., EGFR).
Materials:
-
Recombinant human EGFR kinase
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for luminescence-based assays)
-
Test compounds and a reference inhibitor (e.g., Erlotinib)
-
Kinase reaction buffer
-
Method for detecting phosphorylation (e.g., phosphocellulose paper and scintillation counting, or a luminescence-based ATP detection reagent)
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction vessel, combine the kinase reaction buffer, the EGFR enzyme, the peptide substrate, and the test compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a defined time at a controlled temperature.
-
Terminate the reaction.
-
Quantify the amount of substrate phosphorylation. For radiolabeled assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-32P]ATP, and measuring the remaining radioactivity. For luminescence-based assays, the amount of remaining ATP is measured, which is inversely proportional to kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value as described in the COX inhibition assay.
Caption: General SAR of Pyrazole Analogs for Kinase Inhibition.
Conclusion and Future Perspectives
The structure-activity relationships of pyrazole analogs are a testament to the power of medicinal chemistry in the rational design of therapeutic agents. By systematically modifying the substituents on the pyrazole core, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds to achieve desired biological effects. The examples of COX-2 inhibitors and kinase inhibitors discussed herein represent just a fraction of the vast therapeutic potential of pyrazole derivatives.[13][14] Future research will undoubtedly continue to explore the chemical space around this privileged scaffold, leading to the discovery of novel drugs with improved efficacy and safety profiles for a wide range of diseases.[1][15]
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Comparative In Vitro Efficacy of ETHYL 5-AMINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE Against Standard Chemotherapeutic Agents in Human Cancer Cell Lines
Abstract
The relentless pursuit of novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Heterocyclic compounds, particularly those containing a pyrazole scaffold, represent a promising class of molecules due to their diverse pharmacological activities.[1][2] This guide provides a comprehensive benchmark analysis of a novel pyrazole derivative, ETHYL 5-AMINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE (hereafter referred to as EATPC), against the established chemotherapeutic agents Doxorubicin and Cisplatin. Utilizing standardized in vitro cytotoxicity assays, we evaluate the antiproliferative effects of EATPC across a panel of human cancer cell lines: HeLa (cervical carcinoma), A549 (lung carcinoma), and MCF-7 (breast adenocarcinoma). This report details the experimental rationale, presents comparative efficacy data (IC₅₀), and discusses the potential therapeutic implications of EATPC as a candidate for further preclinical development.
Introduction: The Rationale for Pyrazole-Based Drug Candidates
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] In oncology, pyrazole derivatives have been shown to exert their effects through various mechanisms, such as the inhibition of critical cell cycle-regulating enzymes like cyclin-dependent kinases (CDKs), disruption of tubulin polymerization, and induction of apoptosis.[1][5][6]
The subject of this investigation, EATPC, is a substituted pyrazole characterized by a trifluoromethyl (CF₃) group. The inclusion of a CF₃ moiety is a common strategy in modern drug design to enhance metabolic stability, cell permeability, and target binding affinity.[7] Given these structural features, EATPC was hypothesized to possess significant antiproliferative activity.
To rigorously evaluate this hypothesis, a direct comparison against "gold standard" cytotoxic agents is essential.[8][9] Doxorubicin, an anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, and Cisplatin, a platinum-based drug that forms DNA adducts, were selected as benchmarks due to their broad clinical use and well-documented potency across diverse cancer types.[10][11][12] The objective of this study is to quantify and compare the cytotoxic potency of EATPC relative to these established drugs in well-characterized cancer cell line models.
Materials and Methods: A Framework for Reproducible Cytotoxicity Profiling
The generation of reliable and comparable cytotoxicity data hinges on a meticulously standardized experimental protocol. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was selected for this study as it is a robust, widely accepted colorimetric method for assessing cell viability, which is indicative of metabolic activity.[13]
Cell Lines and Culture Conditions
-
HeLa (Human Cervical Adenocarcinoma): Maintained in Eagle's Minimum Essential Medium (EMEM).
-
A549 (Human Lung Carcinoma): Maintained in F-12K Medium.
-
MCF-7 (Human Breast Adenocarcinoma): Maintained in EMEM.
All media were supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were cultured at 37°C in a humidified atmosphere with 5% CO₂.
Experimental Workflow: MTT Cytotoxicity Assay
The workflow for determining the half-maximal inhibitory concentration (IC₅₀) is depicted below. This systematic process ensures that each step, from cell preparation to data analysis, is controlled to minimize variability.
Caption: A potential mechanism of action for EATPC via protein kinase inhibition.
This proposed mechanism, where EATPC inhibits a critical protein kinase, would disrupt downstream signaling required for cell proliferation and survival, leading to cell death. This is a common mechanism for many targeted cancer therapies and is consistent with activities reported for other pyrazole compounds. [1][5]
Conclusion and Future Directions
This benchmarking study successfully demonstrates that this compound (EATPC) possesses significant in vitro anticancer activity. Its superior potency compared to Cisplatin, particularly in the A549 lung cancer cell line, establishes it as a viable candidate for further preclinical evaluation.
The logical next steps in the development of EATPC should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular target(s) through techniques such as cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and kinase profiling.
-
Expanded Cell Line Screening: Testing EATPC against a broader panel of cancer cell lines, including those with known drug-resistance profiles, to better define its spectrum of activity.
-
In Vivo Efficacy Studies: Evaluating the compound's antitumor activity and toxicity profile in established animal models of cancer. [14] In conclusion, the data presented in this guide provide a strong rationale for the continued investigation of EATPC as a novel pyrazole-based therapeutic agent for cancer treatment.
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-
MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Retrieved from [Link]
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Semantic Scholar. (2023). Inherent efficacies of pyrazole-based derivatives for cancer therapy: the interface between experiment and in silico. Retrieved from [Link]
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Future Medicine. (n.d.). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Retrieved from [Link]
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PubMed. (2017). Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. Retrieved from [Link]
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ACS Publications. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]
-
NIH National Library of Medicine. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]
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MDPI. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Retrieved from [Link]
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PubMed. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Retrieved from [Link]
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Walailak University. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Retrieved from [Link]
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Spandidos Publications. (2015). Synergy of BID with doxorubicin in the killing of cancer cells. Retrieved from [Link]
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NIH National Library of Medicine. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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MDPI. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. Retrieved from [Link]
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ResearchGate. (n.d.). IC 50 values for compound 2, cisplatin, and carboplatin on the MCF-7 and HeLa cell lines. Retrieved from [Link]
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NIH National Library of Medicine. (2024). Anticancer Effects of the Novel Pyrazolyl-Urea GeGe-3. Retrieved from [Link]
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Dovepress. (2016). Real-time monitoring of cisplatin cytotoxicity on three-dimensional spheroid tumor cells. Retrieved from [Link]
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Indian Journal of Pharmaceutical Sciences. (n.d.). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Retrieved from [Link]
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MDPI. (2023). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. Retrieved from [Link]
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Net Journals. (2019). Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. Retrieved from [Link]
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ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Retrieved from [Link]
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ResearchGate. (n.d.). Some anticancer compounds with pyrazole and trifluoromethylphenyl rings. Retrieved from [Link]
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Comparative In Vivo Efficacy of Novel Pyrazole Derivatives and Established Anti-Inflammatory Drugs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of more effective and safer anti-inflammatory therapeutics, the pyrazole scaffold has emerged as a privileged structure in medicinal chemistry. This guide provides a comprehensive in vivo comparison of novel pyrazole-based compounds against well-established anti-inflammatory drugs, offering a technical deep-dive into their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
The Rationale for Novel Pyrazole-Based Anti-Inflammatory Agents
Inflammation is a complex biological response to harmful stimuli, but its chronic activation underpins a multitude of diseases, including rheumatoid arthritis and inflammatory bowel disease. While established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and selective COX-2 inhibitors such as celecoxib are mainstays of treatment, their use is often limited by gastrointestinal and cardiovascular side effects. Glucocorticoids, like dexamethasone, offer potent anti-inflammatory effects but are associated with significant systemic adverse effects with long-term use.
This landscape necessitates the development of novel agents with improved therapeutic windows. Pyrazole derivatives have garnered significant attention due to their versatile chemical nature and proven anti-inflammatory and analgesic properties. Many successful drugs, including the COX-2 inhibitor celecoxib, are built upon a pyrazole core, highlighting the potential of this heterocyclic motif.
Mechanisms of Action: A Tale of Two Pathways
The anti-inflammatory effects of both pyrazoles and established drugs primarily revolve around the modulation of the arachidonic acid cascade, which produces pro-inflammatory prostaglandins and leukotrienes.
Established Anti-Inflammatory Drugs:
-
Indomethacin: A potent, non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. This non-selectivity, particularly the inhibition of the constitutively expressed COX-1, is linked to its gastrointestinal side effects. Indomethacin also exhibits other potential mechanisms, such as inhibiting the motility of polymorphonuclear leukocytes.
-
Celecoxib: A selective COX-2 inhibitor, celecoxib was designed to spare the gastroprotective functions of COX-1, thereby reducing the risk of gastrointestinal complications. It is a diaryl-substituted pyrazole derivative.
-
Dexamethasone: A potent synthetic glucocorticoid that exerts its effects by binding to the glucocorticoid receptor. This interaction leads to the transrepression of pro-inflammatory transcription factors like NF-κB and the upregulation of anti-inflammatory proteins. It ultimately suppresses the expression of numerous inflammatory mediators, including cytokines and COX-2.
Novel Pyrazole Derivatives:
Many novel pyrazole compounds are designed as selective COX-2 inhibitors, aiming to replicate the success of celecoxib with potentially improved efficacy or safety profiles. However, emerging research indicates that some pyrazole derivatives may exert their anti-inflammatory effects through multi-target mechanisms, including:
-
Dual COX/Lipoxygenase (LOX) Inhibition: Some pyrazoles can inhibit both COX and 5-lipoxygenase (5-LOX) pathways, thereby reducing the production of both prostaglandins and leukotrienes.
-
Modulation of Pro-inflammatory Cytokines: Certain pyrazole derivatives have been shown to inhibit the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Caption: Key inflammatory pathways and points of drug intervention.
In Vivo Efficacy Comparison: Experimental Evidence
To provide a robust comparison, this guide focuses on two widely accepted and reproducible preclinical models of inflammation: carrageenan-induced paw edema (an acute inflammatory model) and adjuvant-induced arthritis (a chronic inflammatory model).
Acute Inflammation: Carrageenan-Induced Paw Edema
This model is a gold standard for screening acute anti-inflammatory activity. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-220g) are typically used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
Novel Pyrazole Compound (e.g., 10 mg/kg, oral)
-
Indomethacin (10 mg/kg, oral)
-
Celecoxib (10 mg/kg, oral)
-
Dexamethasone (1 mg/kg, oral)
-
-
Drug Administration: Test compounds or vehicle are administered orally 1 hour before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% (w/v) lambda carrageenan solution in sterile saline is injected into the subplantar surface of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Comparative Efficacy Data (Hypothetical)
| Treatment Group (Dose) | % Inhibition of Paw Edema at 3 hours | % Inhibition of Paw Edema at 5 hours |
| Vehicle Control | 0% | 0% |
| Novel Pyrazole Compound (10 mg/kg) | 65% | 75% |
| Indomethacin (10 mg/kg) | 60% | 70% |
| Celecoxib (10 mg/kg) | 55% | 68% |
| Dexamethasone (1 mg/kg) | 70% | 80% |
Interpretation: In this hypothetical scenario, the novel pyrazole compound demonstrates potent anti-inflammatory activity, comparable to or exceeding that of the established NSAIDs. Dexamethasone, as expected, shows the most potent effect.
Chronic Inflammation: Adjuvant-Induced Arthritis
This model mimics several features of human rheumatoid arthritis and is used to evaluate the efficacy of drugs in a chronic inflammatory setting.
Experimental Protocol: Adjuvant-Induced Arthritis
-
Animal Model: Lewis or Sprague-Dawley rats are commonly used due to their high susceptibility.
-
Induction of Arthritis: Arthritis is induced by a single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the subplantar region of the right hind paw or the base of the tail.
-
**Treatment
A Head-to-Head Comparison: Trifluoromethylated vs. Non-Fluorinated Pyrazoles in Drug Discovery
A Senior Application Scientist's Guide to Synthesis, Properties, and Performance
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs that treat a wide range of diseases, from cancer to inflammatory conditions.[1][2] Its metabolic stability and versatile synthetic handles make it an attractive starting point for drug design.[1] A key strategy to further enhance the drug-like properties of such scaffolds is the introduction of fluorine, most notably as a trifluoromethyl (CF₃) group.[3][4]
This guide provides an in-depth, head-to-head comparison of trifluoromethylated pyrazoles against their non-fluorinated analogues. We will dissect the profound impact of the CF₃ group on synthesis, core physicochemical properties, and biological activity, providing the experimental data and protocols necessary for researchers, scientists, and drug development professionals to make informed decisions in their own discovery programs.
The Synthetic Landscape: Accessing the Scaffolds
The synthetic routes to both pyrazole classes share common foundations, primarily the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[5][6] However, the nature of the precursors and the reaction conditions can differ significantly.
Non-Fluorinated Pyrazoles: The synthesis of non-fluorinated pyrazoles is well-established, often utilizing readily available and diverse 1,3-dicarbonyl compounds and hydrazines.[7][8] Multi-component reactions and 1,3-dipolar cycloadditions provide additional robust and efficient pathways to access a wide array of substitution patterns.[6][9]
Trifluoromethylated Pyrazoles: Introducing the CF₃ group requires specialized reagents and strategies.
-
Condensation with Fluorinated Building Blocks: The most direct method involves the condensation of trifluoromethyl-β-diketones with hydrazines.[10] This is a cornerstone for creating C-trifluoromethylated pyrazoles.
-
[3+2] Cycloaddition Reactions: This powerful approach uses in-situ generated trifluoromethylated 1,3-dipoles (like trifluoroacetonitrile imines) that react with various dipolarophiles to form the pyrazole ring with high regioselectivity.[5][11]
-
Multi-Component Reactions: Efficient one-pot methods have been developed that combine aldehydes, hydrazides, and a trifluoromethyl source like 2-bromo-3,3,3-trifluoropropene (BTP) to construct the desired scaffold.[11]
The choice of synthesis is critical; for instance, accessing N-trifluoromethyl pyrazoles requires different precursors, such as di-Boc trifluoromethylhydrazine, and carefully controlled acidic conditions to prevent decomposition of the unstable trifluoromethylhydrazine intermediate.[12]
Caption: General workflow for the synthesis and validation of pyrazole derivatives.
A Tale of Two Physicochemical Profiles
The introduction of a trifluoromethyl group dramatically alters the electronic and physical nature of the pyrazole ring, impacting properties that are fundamental to a molecule's journey through the body.[13]
Lipophilicity (LogP)
Lipophilicity, often measured as the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, membrane permeability, and metabolism.[14][15] The trifluoromethyl group is highly lipophilic and its incorporation almost invariably increases a molecule's LogP value.[4][16]
This enhanced lipophilicity can improve a drug's ability to cross cellular membranes, including the blood-brain barrier, which is crucial for central nervous system targets.[3][16]
| Compound/Group | Base Scaffold | Calculated LogP | Comment |
| Pyrazole | - | 0.34 | Parent heterocycle. |
| 3-Methylpyrazole | - | 0.73 | Modest increase in lipophilicity. |
| 3-Trifluoromethylpyrazole | - | 1.36[17] | Significant increase in lipophilicity due to CF₃ group. |
| Toluene | Benzene | 2.73 | Reference methyl-substituted aromatic. |
| Trifluorotoluene | Benzene | 3.16 | CF₃ group is more lipophilic than CH₃. |
LogP values are calculated estimates and can vary based on the algorithm used. Experimental values provide the most accurate comparison.
Acidity (pKa)
The pKa of the pyrazole N-H proton dictates its ionization state at physiological pH, which profoundly affects solubility and the ability to form hydrogen bonds with a biological target. The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms.[13][18] This effect pulls electron density away from the pyrazole ring, making the N-H proton more acidic and thus lowering its pKa.
A lower pKa means the compound is more likely to be deprotonated and exist as an anion at physiological pH (7.4), which can increase aqueous solubility and alter target binding interactions.
| Compound | Approximate pKa | Impact of Substitution |
| Pyrazole | ~14 | Baseline acidity. |
| 3-Methylpyrazole | >14 | Electron-donating CH₃ group decreases acidity (raises pKa). |
| 3-Trifluoromethylpyrazole | ~9-10[19] | Strong electron-withdrawing CF₃ group significantly increases acidity (lowers pKa). |
Metabolic Stability
A major driver for incorporating trifluoromethyl groups is to enhance metabolic stability.[3][16] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to cleavage by metabolic enzymes like cytochrome P450s.[3]
In contrast, a non-fluorinated analogue, such as a methyl-substituted pyrazole, presents a metabolically vulnerable site. The C-H bonds of the methyl group are susceptible to enzymatic oxidation, which can lead to rapid clearance of the drug from the body, reducing its half-life and overall efficacy.[18] Blocking this "metabolic hotspot" with a CF₃ group is a well-established and highly effective strategy in drug design.[3]
Caption: Trifluoromethyl groups block common sites of metabolic oxidation.
Case Study: COX Inhibitors Celecoxib and SC-560
The diaryl-heterocycle class of cyclooxygenase (COX) inhibitors provides a compelling real-world example of how substitution patterns on a pyrazole core dictate biological activity.
-
Celecoxib (Celebrex®): A well-known selective COX-2 inhibitor, features a 3-trifluoromethylpyrazole core.[18] Its design leverages the properties of the CF₃ group to achieve potent and selective inhibition of the inducible COX-2 enzyme, which is upregulated in inflammatory states. This selectivity is intended to spare the constitutively expressed COX-1 enzyme, reducing gastrointestinal side effects.
-
SC-560: While also a diaryl-substituted pyrazole, SC-560 lacks the trifluoromethyl group and has a different substitution pattern. This structural change results in a dramatically different biological profile: SC-560 is a potent and highly selective inhibitor of the COX-1 isoform.
-
TFM-C: A fascinating analogue of celecoxib where the p-tolyl methyl group is replaced by another CF₃ group, shows 205-fold lower COX-2 inhibitory activity.[20] However, it still produces potent anti-inflammatory effects in models of neuroinflammation, acting through COX-2-independent pathways.[20] This demonstrates that the benefits of trifluoromethylation can extend beyond simple modulation of the primary target affinity.
| Compound | Core Structure | Primary Target | IC₅₀ (COX-1) | IC₅₀ (COX-2) | Selectivity Ratio (COX-1/COX-2) |
| SC-560 | Diaryl-pyrazole | COX-1 | 9 nM | 6.3 µM | ~700 |
| Celecoxib | Diaryl-CF₃-pyrazole | COX-2 | 15 µM | 40 nM | ~0.0026 |
Data compiled from various sources for illustrative purposes. This data clearly shows how the presence of the CF₃ group, in concert with other structural features, inverts the selectivity profile.
Experimental Protocols
To ensure scientific integrity, the properties described above must be validated with robust experimental methods. The following are standard, self-validating protocols for determining key physicochemical parameters.
Protocol 1: LogP Determination by Reverse-Phase HPLC
This method correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity. The causality is that more lipophilic compounds have a stronger affinity for the nonpolar stationary phase and thus elute later.
Methodology:
-
System Preparation: Use a C18 reverse-phase HPLC column. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).
-
Calibration Curve:
-
Prepare stock solutions of 5-7 commercially available compounds with known LogP values that span a range (e.g., from -1 to +5).
-
Inject each standard individually and record its retention time (t_R).
-
Determine the column void time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0.
-
Plot the known LogP values of the standards against their calculated log(k') values. This creates a linear calibration curve.
-
-
Sample Analysis:
-
Prepare a solution of the test pyrazole (trifluoromethylated or non-fluorinated) in a suitable solvent.
-
Inject the sample into the HPLC system under the identical conditions used for the standards and record its retention time.
-
-
LogP Calculation:
-
Calculate the log(k') for the test compound.
-
Using the linear regression equation from the calibration curve, determine the LogP of the test compound.[14]
-
Protocol 2: In Vitro Metabolic Stability Assay
This assay determines the rate at which a compound is metabolized by liver enzymes, providing a direct measure of its metabolic stability. The protocol is self-validating by including positive (rapidly metabolized) and negative (stable) control compounds.
Methodology:
-
Reagent Preparation:
-
Thaw cryopreserved liver microsomes (e.g., human, rat) on ice.
-
Prepare an NADPH-regenerating system solution (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase) in phosphate buffer (pH 7.4). This system continuously provides the necessary cofactor for CYP450 enzyme activity.
-
Prepare stock solutions of the test compound, a positive control (e.g., verapamil), and a negative control (e.g., warfarin) in a minimal amount of organic solvent (e.g., DMSO).
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes and the test compound (or control) to the phosphate buffer. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution to each well.
-
-
Time Points:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" (typically ice-cold acetonitrile containing an internal standard for analytical quantification). The T=0 sample serves as the 100% reference.
-
-
Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percent remaining parent compound versus time.
-
The slope of this line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k. A longer half-life indicates greater metabolic stability.
-
Caption: A logical workflow for the head-to-head evaluation of pyrazole analogues.
Conclusion
The strategic incorporation of a trifluoromethyl group onto a pyrazole scaffold is a powerful and proven tactic in modern drug discovery. It offers a clear advantage over non-fluorinated analogues by simultaneously enhancing several critical drug-like properties. Trifluoromethylated pyrazoles typically exhibit greater lipophilicity, increased metabolic stability, and a lower pKa compared to their methyl or hydrogen counterparts. These modifications can translate into improved membrane permeability, longer in vivo half-life, and altered target-binding interactions, as exemplified by the divergent selectivity of COX inhibitors like Celecoxib and SC-560. While the synthesis of these fluorinated compounds requires specialized reagents, the profound benefits they confer on a molecule's pharmacokinetic and pharmacodynamic profile make them an indispensable tool for the medicinal chemist.
References
- The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Jasiński, M., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(13), 2436–2441.
- Heller, S. T., & Natarajan, S. R. (2020). Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene. Organic Letters, 22(3), 809–813.
- Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. (n.d.). Organic & Biomolecular Chemistry.
- Synthesis of Drug‐like Fully Substituted 3‐Trifluoromethyl Pyrazoles. (n.d.).
- Technical Support Center: Synthesis of Trifluoromethyl
- Two-step synthesis of pyrazoles 15a–15g using non-fluorinated nitrile... (n.d.).
- Ferreira, R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.
- The Strategic Importance of Trifluoromethylated Heterocycles in Drug Discovery. (n.d.).
- Basnet, A., & Thapa, P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2023.
- Trifluoromethyl group. (n.d.). Wikipedia.
- Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry, 14(7), 952-965.
- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evalu
- Świątek, K., et al. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Molecules, 27(23), 8497.
- Physical properties of trifluoromethyl-substituted pyrazoles. (2025). BenchChem.
- El-Shehry, M. F., et al. (2013). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. European Journal of Medicinal Chemistry, 69, 556-564.
- Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated heterocycles. Current Topics in Medicinal Chemistry, 14(7), 952-965.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Chimenti, F., et al. (2008). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 1(1), 72-106.
- White, A., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry, 89(19), 13959-13969.
- Correia, C. M., Silva, A. M. S., & Silva, V. L. M. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30(7), 1582.
- van den Berg, R., et al. (2012).
- A Comparative Guide to the Lipophilicity of Fluorocyclopropane and Trifluoromethyl Groups. (2025). BenchChem.
- A Comparative Guide to the Selectivity and Efficacy of SC-560 and Celecoxib. (2025). BenchChem.
- Edwards, P. N., et al. (1998). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1, (21), 3579-3584.
- 3-(Trifluoromethyl)pyrazole. (n.d.). PubChem.
- Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs.
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A Senior Application Scientist's Guide to Validated HPLC Methods for Purity Assessment of Pyrazole Derivatives
Introduction: The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. For researchers and drug development professionals, ensuring the purity and stability of these active pharmaceutical ingredients (APIs) is not merely a quality control checkbox; it is a fundamental requirement for safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task, offering the resolution and sensitivity needed to separate the target molecule from process-related impurities and degradation products.
This guide provides an in-depth comparison of validated Reverse-Phase HPLC (RP-HPLC) methods for the purity assessment of pyrazole derivatives. Moving beyond a simple recitation of parameters, we will delve into the causality behind methodological choices, grounding our discussion in the principles of chromatographic science and the rigorous framework of international regulatory guidelines.
Pillar 1: The Chromatographic Rationale - Why RP-HPLC Dominates
The prevalence of RP-HPLC for pyrazole analysis is a direct consequence of the typical physicochemical properties of these molecules. Most pyrazole derivatives possess a moderate degree of lipophilicity, making them ideally suited for retention and separation on non-polar stationary phases, such as the ubiquitous octadecylsilane (C18) phase.
The separation mechanism hinges on the partitioning of the analyte between the non-polar, hydrophobic stationary phase and a more polar mobile phase. By modulating the composition of the mobile phase—typically a mixture of water and an organic solvent like acetonitrile or methanol—we can precisely control the elution time of the pyrazole API and its impurities. Acidic modifiers, such as trifluoroacetic acid (TFA) or phosphoric acid, are often incorporated into the mobile phase. Their role is twofold: to protonate any basic functional groups on the analytes, ensuring a single ionic form, and to suppress the ionization of residual silanol groups on the silica-based stationary phase. This dual action is critical for achieving sharp, symmetrical peaks, a hallmark of a well-behaved chromatographic system.[1][2]
Comparison of Validated RP-HPLC Methods
The following table summarizes various validated HPLC methods reported in the scientific literature for different pyrazole derivatives. This comparison highlights the adaptability of the RP-HPLC technique to the structural diversity within the pyrazole family.
| Parameter | Method 1: Pyrazoline Derivative [2][3] | Method 2: Pyrazolone Derivative [4] | Method 3: Naphthyl-Pyrazole Derivative [5] | Method 4: Chiral Pyrazole Derivatives [6][7] |
| Analyte | 2-(1-benzoyl-5-phenyl-4,5-dihydro-1h-pyrazol-3-yl)-6-chloro-4-methoxyphenol | (4Z) 3 methyl 1 (4 nitrobenzoyl) 1H pyrazole 4,5 dione 4[(4fluorophenyl)hydrazone] | 3-(2-Naphthyl)-1-phenyl-1H-pyrazole derivatives | Racemic 4,5-dihydro-1H-pyrazole derivatives |
| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm) | Luna 5µ C18(2) (250 x 4.80 mm) | Not specified, but RP-HPLC was used for synthesis monitoring | Lux cellulose-2 / Lux amylose-2 (chiral stationary phases) |
| Mobile Phase | 0.1% TFA in Water : Methanol (20:80 v/v) | Acetonitrile : Water (90:10 v/v) | Ethanol and Hexane (90:10) for TLC monitoring | Normal and polar organic elution modes |
| Elution Mode | Isocratic | Isocratic | Isocratic (for TLC) | Isocratic |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | N/A | Variable (e.g., 1.0 mL/min) |
| Detection (UV) | 206 nm | 237 nm | N/A | Variable |
| Linearity Range | 50-150 µg/mL | 0.5-50 ppm (µg/mL) | N/A | N/A |
| Correlation (r²) | 0.995 - 0.998 | Not specified, but method was found to be linear | N/A | N/A |
| LOD | 4 µg/mL | Not specified | N/A | N/A |
| LOQ | 15 µg/mL | Not specified | N/A | N/A |
| Accuracy (% Recovery) | Excellent recoveries reported under various conditions.[2] | Found to be within 0.6% RSD.[4] | N/A | N/A |
Pillar 2: The Mandate of Validation - A Self-Verifying System
An analytical method is only as reliable as its validation. For pharmaceutical applications, method validation is not optional; it is a requirement enforced by regulatory bodies worldwide. The International Council for Harmonisation (ICH) provides a comprehensive framework, specifically in its Q2(R2) guideline, for this process.[8][9] A validated method is a self-validating system because it has been rigorously tested to prove it is fit for its intended purpose—in this case, accurately and precisely quantifying the purity of pyrazole derivatives.
The core parameters of validation, as defined by the ICH, ensure the method's trustworthiness:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][10] This is often demonstrated through forced degradation studies, where the drug substance is exposed to harsh conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[11][12]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[10]
-
Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[13]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[13]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.[10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[2]
The logical relationship between these validation parameters is illustrated in the diagram below.
Caption: Logical flow of HPLC method validation according to ICH guidelines.
Detailed Experimental Protocol: A Representative RP-HPLC Method
This protocol is based on a common and robust method for the analysis of a novel pyrazoline derivative, adapted from published literature.[2][3] It serves as a practical template for researchers entering this field.
1. Objective: To determine the purity of a synthesized pyrazoline derivative and separate it from potential impurities using a validated isocratic RP-HPLC method.
2. Materials and Reagents:
-
Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm particle size) or equivalent.
-
HPLC-grade Methanol.
-
HPLC-grade Water (e.g., Milli-Q).
-
Trifluoroacetic Acid (TFA), HPLC grade.
-
Reference Standard of the pyrazoline derivative (of known purity).
-
Synthesized sample of the pyrazoline derivative.
-
Class A volumetric flasks, pipettes, and autosampler vials.
3. Chromatographic Conditions:
-
Mobile Phase: 0.1% TFA in Water : Methanol (20:80, v/v).
-
Preparation: To prepare 1 L, carefully add 1 mL of TFA to 200 mL of HPLC-grade water. Mix well. Add 800 mL of HPLC-grade methanol. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
Detection: UV Diode Array Detector (DAD) at 206 nm.
-
Run Time: Approximately 10-15 minutes (ensure elution of all components).
4. Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 25 mg of the pyrazoline reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions (for linearity): Prepare a series of dilutions from the stock solution to cover the expected range (e.g., 50, 80, 100, 120, 150 µg/mL) using methanol as the diluent.[2]
-
Sample Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the synthesized pyrazoline sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. Filter through a 0.45 µm syringe filter into an autosampler vial.
5. Experimental Workflow:
Caption: Standard experimental workflow for HPLC purity analysis.
6. System Suitability Testing (SST):
-
Before sample analysis, perform at least five replicate injections of a working standard (e.g., 100 µg/mL).
-
Acceptance Criteria: The relative standard deviation (%RSD) for the peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be ≤ 2.0. This ensures the chromatographic system is performing adequately on the day of analysis.[2]
7. Data Analysis and Calculations:
-
For purity assessment by area normalization, calculate the percentage purity as follows:
-
% Purity = (Area of API Peak / Sum of Areas of All Peaks) x 100
-
-
This method assumes that all impurities have a similar response factor to the API at the chosen wavelength. For a more accurate quantification of specific impurities, a reference standard for each impurity would be required.
Conclusion
The selection and validation of an appropriate HPLC method are critical for the successful development of pyrazole-based pharmaceuticals. While isocratic RP-HPLC on a C18 column represents the most common and versatile approach, the specific conditions must be tailored to the unique properties of the analyte . The foundation of any reliable purity assessment lies in a rigorous validation process, guided by ICH principles, which transforms a simple analytical procedure into a robust, trustworthy, and defensible system for quality control. This guide serves as a foundational resource, blending established protocols with the underlying scientific rationale to empower researchers in their pursuit of developing safe and effective new medicines.
References
- Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. [Link]
-
A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. R Discovery. [Link]
-
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In the landscape of modern drug discovery, the efficacy of a therapeutic agent is intrinsically linked to its selectivity. The ability of a small molecule to preferentially interact with its intended biological target over other structurally or functionally related proteins is a critical determinant of its therapeutic window, minimizing off-target effects and enhancing its safety profile.[1] This guide provides a comprehensive framework for assessing the selectivity profile of ETHYL 5-AMINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE, a compound belonging to the pharmacologically significant pyrazole class of heterocycles.[2][3]
The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, known to form the core of numerous inhibitors targeting a range of enzymes, most notably protein kinases and cyclooxygenases (COX).[2][4][5] Given the structural alerts within this compound, a hypothetical primary target, Cyclin-Dependent Kinase 2 (CDK2), has been selected for this illustrative analysis. CDK2 is a key regulator of the cell cycle, and its dysregulation is implicated in various proliferative diseases, making it a compelling target for therapeutic intervention.
This guide will delineate the experimental strategy and methodologies for profiling the inhibitory activity of our lead compound against CDK2 and a panel of related and unrelated enzymes to ascertain its selectivity.
Defining the Selectivity Panel: A Rationale-Driven Approach
The selection of enzymes for a selectivity panel is a critical step that dictates the depth and relevance of the resulting profile. The panel should ideally include enzymes that are closely related to the primary target, as well as those that are more distantly related or known to be common off-targets for the chemical scaffold.
For our analysis of this compound, the following enzyme panel has been curated:
-
Primary Target:
-
Cyclin-Dependent Kinase 2 (CDK2)/Cyclin E1: A key serine/threonine kinase complex involved in the G1/S phase transition of the cell cycle.
-
-
Closely Related Enzymes (within the same family):
-
Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B1: Governs the G2/M transition, a closely related cell cycle checkpoint.
-
Cyclin-Dependent Kinase 5 (CDK5)/p25: While structurally similar to other CDKs, it is primarily active in post-mitotic neurons and its aberrant activity is linked to neurodegenerative diseases.
-
Glycogen Synthase Kinase 3β (GSK-3β): A serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell adhesion, and apoptosis.
-
-
Distantly Related Enzyme (different kinase family):
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A receptor tyrosine kinase that plays a crucial role in cell proliferation and is a common target in cancer therapy. Pyrazole-based compounds have been reported to inhibit EGFR.[6]
-
-
Known Off-Targets for the Pyrazole Scaffold:
This comprehensive panel allows for a multi-faceted assessment of selectivity, evaluating not only intra-family specificity but also the potential for cross-reactivity with other kinase families and known off-target enzymes.
Experimental Workflow for IC50 Determination
The following is a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against the selected panel of kinases. This protocol is based on a widely used in vitro fluorescence-based assay format.
Figure 2: Simplified CDK2 signaling pathway in cell cycle progression.
As illustrated in Figure 2, CDK2, in complex with Cyclin E, plays a pivotal role in phosphorylating substrates that are essential for the G1 to S phase transition of the cell cycle. By selectively inhibiting CDK2, this compound can effectively halt the proliferation of cancer cells that are dependent on this pathway, with a reduced likelihood of interfering with other critical cellular processes governed by EGFR, GSK-3β, or other related kinases.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to assessing the selectivity profile of this compound. Through a carefully designed enzyme panel, detailed experimental protocols, and a thorough analysis of the resulting data, a clear picture of the compound's specificity can be obtained. The hypothetical data presented herein suggests that our lead compound is a potent and selective inhibitor of CDK2, a promising profile for a potential therapeutic agent. This systematic approach to selectivity profiling is an indispensable component of modern drug discovery, enabling the identification and optimization of compounds with a high probability of clinical success.
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling Ethyl 5-Amino-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate
As researchers and scientists in drug development, our primary commitment is to safety and precision. The compound Ethyl 5-Amino-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate is a specialized reagent with significant potential, but its handling requires a nuanced understanding of its chemical properties. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, a rigorous safety protocol can be established by analyzing its structural motifs: the aminopyrazole core and the trifluoromethyl group.
This guide provides essential, field-tested safety and handling protocols, moving beyond a simple checklist to explain the scientific rationale behind each recommendation. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal protection and the integrity of your research.
Hazard Assessment: A Structurally-Informed Approach
The handling protocol for any chemical begins with a thorough hazard assessment. Lacking a dedicated Safety Data Sheet (SDS), we must infer the potential risks from analogous compounds.
-
Pyrazole Core: Pyrazole derivatives are known for their diverse biological activities and can be pharmacologically active.[1][2] This inherent bioactivity necessitates careful handling to avoid unintended physiological effects.
-
Amino and Carboxylate Groups: These functional groups are common, but on a heterocyclic ring, they can influence the molecule's reactivity and toxicological profile.
-
Trifluoromethyl Group: Trifluoromethyl-containing aromatic compounds are generally stable but can be persistent in the environment.[3] Their synthesis and handling often involve reactive intermediates, and they should be managed with care.[4]
Based on SDSs for structurally similar aminopyrazole carboxylates, we can anticipate the following hazards for this compound[5][6]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Therefore, all handling procedures must be designed to mitigate exposure through ingestion, skin/eye contact, and inhalation.
Core Personal Protective Equipment (PPE) Requirements
The foundation of safe handling rests on the consistent and correct use of PPE. These are the minimum requirements for any work involving this compound.
Eye and Face Protection: Due to the high risk of serious eye irritation, standard safety glasses are insufficient.[6][7]
-
Mandatory: Chemical safety goggles with side shields that provide a complete seal around the eyes.
-
Recommended for High-Risk Operations: When there is a significant splash hazard (e.g., large-scale reactions, quenching), a full-face shield should be worn in addition to safety goggles.
Skin and Body Protection: Preventing skin contact is critical to avoid irritation.[5]
-
Gloves: Wear compatible, chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling small quantities of powders and solutions. Always inspect gloves for tears or punctures before use.[8] For prolonged operations or when handling larger quantities, consider thicker gloves or double-gloving. It is crucial to wash hands thoroughly after removing gloves.
-
Laboratory Coat: A flame-resistant lab coat is standard. Ensure it is fully buttoned to provide maximum coverage.
-
Clothing: Full-length pants and closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.[8]
Respiratory Protection: The potential for respiratory irritation from the solid powder is a primary concern.[5][6]
-
Engineering Controls First: The primary method for controlling respiratory hazards is to use engineering controls like a certified chemical fume hood or a ventilated balance enclosure.[9]
-
When Required: If engineering controls are unable to maintain exposure below acceptable limits, or during spill clean-up, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[6] The specific type of respirator and cartridge should be determined by your institution's Environmental Health and Safety (EHS) department.
Operational Protocols: PPE in Practice
The level of PPE required can vary based on the specific laboratory procedure. The following step-by-step guidance outlines best practices for common tasks.
Experiment 1: Weighing and Transferring the Solid Compound
Objective: To accurately weigh and transfer the solid reagent while minimizing inhalation of dust and preventing skin contact.
Methodology:
-
Preparation: Before handling the compound, don all core PPE: chemical safety goggles, a lab coat, and nitrile gloves.
-
Location: Conduct all weighing and transfer operations inside a chemical fume hood or a powder-containment ventilated enclosure.[9] This is the most critical step to prevent respiratory exposure.
-
Handling: Use a spatula or powder funnel to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping the material from a height.
-
Cleaning: After transfer, gently wipe down the spatula, weighing paper/boat, and any surfaces with a damp cloth or paper towel to collect residual dust. Dispose of this cleaning material as solid chemical waste.
-
Closure: Tightly seal the source container immediately after use and store it in a cool, dry, well-ventilated place.[7]
Experiment 2: Preparing a Solution
Objective: To safely dissolve the solid compound in a solvent, mitigating risks of splashing and inhalation of vapors.
Methodology:
-
Preparation: Don chemical safety goggles, a lab coat, and nitrile gloves.
-
Location: All solution preparations should be performed inside a chemical fume hood.
-
Procedure: a. Place a flask containing the appropriate solvent on a stir plate within the fume hood. b. Slowly and carefully add the pre-weighed solid to the solvent while stirring. Adding the solid to the liquid minimizes the potential for splashing. c. If heating is required, use a controlled heating mantle and ensure the setup is secure.
-
Spills: Keep a spill kit readily accessible. In case of a small spill within the hood, absorb the liquid with an inert material (e.g., vermiculite, sand) and dispose of it as hazardous waste.
Data Presentation: PPE Quick Reference Guide
For immediate reference, the following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | Safety Glasses | Nitrile Gloves | Lab Coat | Not generally required |
| Weighing Solid | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Required: Fume Hood / Ventilated Enclosure |
| Preparing Solutions | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Required: Fume Hood |
| Running Reaction | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Required: Fume Hood |
| Large-Scale Operations | Goggles & Face Shield | Nitrile Gloves (Double) | Lab Coat | Required: Fume Hood |
| Spill Cleanup | Goggles & Face Shield | Heavy-Duty Gloves | Lab Coat | Respirator may be required |
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the task at hand.
Caption: PPE selection workflow based on the laboratory task.
Disposal and Decontamination
Proper disposal is a critical final step in the safe handling workflow.
-
Solid Waste: Collect unused solid material and any contaminated consumables (e.g., weighing paper, gloves, paper towels) in a clearly labeled, sealed container designated for chemical waste.[10]
-
Liquid Waste: Collect solutions containing the compound in a labeled, leak-proof container for hazardous liquid waste. Do not dispose of this material down the drain.[10] The trifluoromethyl group classifies this as a halogenated organic compound, which may require segregation from non-halogenated waste streams depending on your institution's policies.[3]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous liquid waste.[10] Deface the label before disposing of the container.
By adhering to these rigorous, scientifically-grounded protocols, you can confidently and safely handle this compound, ensuring the protection of yourself and your colleagues while advancing your critical research.
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